Pacap 6-38
Description
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Properties
Molecular Formula |
C182H300N56O45S |
|---|---|
Molecular Weight |
4025 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C182H300N56O45S/c1-95(2)83-128(152(257)207-92-141(249)211-115(40-20-27-72-184)154(259)215-122(47-34-79-204-180(197)198)161(266)226-130(86-105-50-58-109(242)59-51-105)167(272)217-117(42-22-29-74-186)156(261)220-125(66-68-138(191)246)163(268)216-124(49-36-81-206-182(201)202)165(270)237-145(99(9)10)176(281)224-120(45-25-32-77-189)160(265)230-134(90-140(193)248)171(276)212-114(147(194)252)39-19-26-71-183)231-177(282)144(98(7)8)236-149(254)101(12)208-148(253)100(11)210-166(271)129(84-96(3)4)225-169(274)132(88-107-54-62-111(244)63-55-107)228-159(264)118(43-23-30-75-187)214-157(262)119(44-24-31-76-188)223-175(280)143(97(5)6)235-150(255)102(13)209-153(258)127(70-82-284-15)222-164(269)126(67-69-139(192)247)221-155(260)116(41-21-28-73-185)213-158(263)121(46-33-78-203-179(195)196)218-168(273)131(87-106-52-60-110(243)61-53-106)227-162(267)123(48-35-80-205-181(199)200)219-173(278)136(93-239)233-170(275)133(89-108-56-64-112(245)65-57-108)229-174(279)137(94-240)234-172(277)135(91-142(250)251)232-178(283)146(103(14)241)238-151(256)113(190)85-104-37-17-16-18-38-104/h16-18,37-38,50-65,95-103,113-137,143-146,239-245H,19-36,39-49,66-94,183-190H2,1-15H3,(H2,191,246)(H2,192,247)(H2,193,248)(H2,194,252)(H,207,257)(H,208,253)(H,209,258)(H,210,271)(H,211,249)(H,212,276)(H,213,263)(H,214,262)(H,215,259)(H,216,268)(H,217,272)(H,218,273)(H,219,278)(H,220,261)(H,221,260)(H,222,269)(H,223,280)(H,224,281)(H,225,274)(H,226,266)(H,227,267)(H,228,264)(H,229,279)(H,230,265)(H,231,282)(H,232,283)(H,233,275)(H,234,277)(H,235,255)(H,236,254)(H,237,270)(H,238,256)(H,250,251)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)(H4,201,202,206)/t100-,101-,102-,103+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,143-,144-,145-,146-/m0/s1 |
InChI Key |
BGZYREVJBMQLGS-ONKNJJKASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of PACAP Antagonism: A Technical Guide to the Discovery and Historical Context of PACAP 6-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuropeptide research, the discovery of pituitary adenylate cyclase-activating polypeptide (PACAP) in 1989 marked a significant milestone, unveiling a potent and pleiotropic signaling molecule with two bioactive forms, PACAP-27 and PACAP-38.[1] These peptides exert their effects through a family of G protein-coupled receptors (GPCRs), namely the PAC1 receptor, for which they show high affinity, and the VPAC1 and VPAC2 receptors, which they share with the structurally related vasoactive intestinal peptide (VIP).[2][3] The widespread distribution of PACAP and its receptors throughout the central and peripheral nervous systems hinted at its involvement in a vast array of physiological processes, from neurotransmission and neuroprotection to hormone secretion and immune regulation.[1][4] However, the full elucidation of PACAP's multifaceted roles was hampered by the lack of selective antagonists to pharmacologically dissect its actions. This technical guide provides an in-depth exploration of the discovery and historical context of PACAP 6-38, the first potent and competitive antagonist of the PAC1 receptor, a discovery that armed researchers with an indispensable tool to unravel the complexities of the PACAP signaling system.
Historical Context: The Pre-Antagonist Era of PACAP Research
The late 1980s and early 1990s were a vibrant period for neuropeptide research. Following the isolation of PACAP from ovine hypothalamic tissues based on its ability to stimulate adenylyl cyclase in pituitary cells, the scientific community rapidly moved to characterize its receptors and physiological effects.[1][3] It was established that PACAP belonged to the secretin/glucagon/VIP family of peptides and that it potently activated adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP) as a key second messenger.[2][3]
The cloning of the PACAP receptors—PAC1, VPAC1, and VPAC2—in the early 1990s further clarified the molecular machinery through which PACAP exerts its effects.[3] It became evident that PAC1 receptors bound PACAP with much higher affinity than VIP, establishing them as PACAP-preferring receptors, while VPAC1 and VPAC2 receptors recognized both peptides with similar high affinities.[2] This receptor landscape, however, presented a challenge: how to distinguish the physiological effects mediated by PAC1 receptors from those mediated by VPAC receptors, especially since PACAP activates all three. The field was in dire need of a pharmacological tool that could selectively block the actions of PACAP at its unique receptor.
The Discovery of this compound: A Breakthrough in PACAP Pharmacology
In 1992, a seminal study by Robberecht and colleagues, published in the European Journal of Biochemistry, described the systematic investigation of structure-activity relationships of various PACAP analogs.[5] This research culminated in the discovery of this compound as the first potent and competitive antagonist of the PACAP receptor. The study utilized human neuroblastoma NB-OK-1 cell membranes, a model system expressing PACAP receptors coupled to adenylyl cyclase. Through a series of elegant experiments involving N-terminal truncations of PACAP, the researchers made a critical observation: while the N-terminal region of PACAP was essential for receptor activation, certain truncated forms could still bind to the receptor without initiating a downstream signal.
The key finding was that the peptide fragment corresponding to amino acids 6 through 38 of PACAP, aptly named this compound, not only bound to the PACAP receptor with high affinity but also effectively blocked the stimulatory effect of the native PACAP-27 on adenylyl cyclase. This competitive antagonism was a landmark discovery, providing the first-ever tool to specifically inhibit PACAP signaling at the PAC1 receptor.
Quantitative Data Summary
The initial characterization of this compound and subsequent studies have provided valuable quantitative data on its binding affinity and antagonist potency. The following tables summarize key findings.
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | PAC1 | Human Neuroblastoma NB-OK-1 | Adenylyl Cyclase Inhibition | 1.5 | ||
| This compound | PAC1 | - | - | 2 | ||
| This compound | PACAP Type I | - | - | 30 | [6] | |
| This compound | PACAP Type II (VPAC1) | - | - | 600 | [6] | |
| This compound | PACAP Type II (VPAC2) | - | - | 40 | [6] |
Experimental Protocols
The discovery and characterization of this compound relied on two key experimental methodologies: radioligand binding assays to determine binding affinity and adenylyl cyclase activity assays to assess functional antagonism.
Radioligand Binding Assay (Competition Assay)
This protocol outlines a typical competition binding assay to determine the affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [¹²⁵I]PACAP-27) from PACAP receptors.
1. Materials:
- Receptor Source: Membranes prepared from cells or tissues expressing PACAP receptors (e.g., human neuroblastoma NB-OK-1 cells).
- Radioligand: [¹²⁵I]-labeled PACAP-27 (or another high-affinity PACAP receptor agonist).
- Unlabeled Competitor: this compound.
- Binding Buffer: Typically a Tris-HCl based buffer containing protease inhibitors and a source of magnesium ions.
- Wash Buffer: Cold binding buffer.
- Filtration Apparatus: A vacuum manifold with glass fiber filters.
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Add a known amount of radioligand and membrane preparation to the wells.
- Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of unlabeled PACAP (e.g., 1 µM) to saturate all specific binding sites.
- Competition: Add radioligand, membrane preparation, and varying concentrations of this compound.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, the IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This protocol measures the ability of this compound to inhibit PACAP-stimulated adenylyl cyclase activity, which is quantified by the production of cAMP.
1. Materials:
- Receptor Source: Whole cells or membrane preparations expressing PACAP receptors.
- Agonist: PACAP-27 or PACAP-38.
- Antagonist: this compound.
- Assay Buffer: A buffer containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA or radioimmunoassay).
2. Procedure:
- Cell/Membrane Preparation: Prepare cells or membranes as described for the binding assay.
- Pre-incubation with Antagonist: Pre-incubate the cells or membranes with varying concentrations of this compound for a short period.
- Stimulation with Agonist: Add a fixed concentration of PACAP-27 or PACAP-38 to stimulate adenylyl cyclase activity.
- Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 10-20 minutes).
- Termination: Stop the reaction by adding a stop solution (e.g., a solution that denatures the enzyme, such as by boiling or adding acid).
- cAMP Quantification: Measure the amount of cAMP produced using a suitable cAMP assay kit according to the manufacturer's instructions.
- Data Analysis: Plot the amount of cAMP produced as a function of the this compound concentration. This will generate a dose-response curve for the inhibition of adenylyl cyclase activity, from which the IC50 value can be determined.
Signaling Pathways and Experimental Workflows
The discovery of this compound was instrumental in delineating the PACAP signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow used in its discovery.
Caption: PACAP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery of this compound.
Conclusion
The discovery of this compound was a watershed moment in the study of PACAP neurobiology. By providing a tool to selectively block PAC1 receptor-mediated signaling, it opened the floodgates for research into the specific physiological and pathophysiological roles of this important neuropeptide system. From its initial characterization in neuroblastoma cells to its widespread use in in vitro and in vivo studies, this compound has been instrumental in implicating PACAP in processes ranging from neuronal survival and plasticity to stress responses and pain modulation. This in-depth guide serves as a resource for researchers and drug development professionals, offering a comprehensive overview of the foundational work that established this compound as a cornerstone of PACAP pharmacology. The principles and methodologies employed in its discovery continue to be relevant in the ongoing quest for novel and selective modulators of neuropeptide signaling pathways.
References
- 1. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACAP/ VIP[Part 1]: Biology, Pharmacology, and new insights into their cellular basis of action/signaling which are providing new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. medchemexpress.com [medchemexpress.com]
PACAP 6-38: A Technical Guide to Structure, Function, and Application
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the peptide PACAP 6-38, a critical tool in the study of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) system. It details the peptide's structure, mechanism of action, and application in experimental settings, supported by quantitative data and detailed protocols.
Core Concepts: Introduction to this compound
Pituitary Adenylate Cyclase-Activating Polypeptide (6-38), or this compound, is a synthetic peptide fragment derived from the full-length PACAP-38. It is widely recognized and utilized as a potent and competitive antagonist for PACAP receptors, particularly the PAC1 receptor.[1] By selectively blocking the action of endogenous PACAP, this compound serves as an invaluable pharmacological tool for elucidating the physiological and pathological roles of PACAP signaling in diverse systems, including neuroscience, oncology, and immunology.[2][3] Its development was a key step in understanding the structural requirements for PACAP receptor activation, demonstrating that the N-terminal region of PACAP is crucial for agonist activity.[4]
Structure and Physicochemical Properties
This compound is a 33-amino acid peptide, representing residues 6 through 38 of the parent PACAP-38 molecule. The C-terminus is typically amidated, a modification that enhances stability. Its structure has been analyzed in complex with the N-terminal extracellular domain of the PAC1 receptor, revealing a helical conformation that makes extensive hydrophobic and electrostatic interactions with the receptor.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Amino Acid Sequence | FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH₂ | [7] |
| Molecular Formula | C₁₈₂H₃₀₀N₅₆O₄₅S | [7][8] |
| Molecular Weight | ~4024.78 g/mol | [8] |
| CAS Number | 143748-18-9 / 137061-48-4 | [8] |
| Purity | Typically ≥95% (via HPLC) | [9] |
| Solubility | Soluble in water (e.g., up to 2 mg/ml) | [10] |
| Storage | Store lyophilized peptide at -20°C. Reconstituted aliquots at -20°C or -80°C. | [10] |
Mechanism of Action and Receptor Selectivity
This compound functions as a competitive antagonist at PACAP receptors. It binds to the receptors but fails to induce the conformational change necessary for signal transduction. By occupying the binding site, it prevents the endogenous agonists, PACAP-27 and PACAP-38, from activating the receptor and initiating downstream signaling cascades.
The peptide exhibits selectivity for the different PACAP receptor subtypes. It is a potent antagonist of the PAC1 receptor, but shows significantly lower affinity for the VPAC1 and VPAC2 receptors.[9][11] This selectivity makes it a preferred tool for isolating and studying PAC1-mediated effects.
Table 2: Receptor Binding Affinity and Potency of this compound
| Receptor/System | Assay Type | Agonist (if applicable) | Value (IC₅₀ / Kᵢ) | Source |
| PAC₁ Receptor | Adenylate Cyclase Inhibition | PACAP(1-27) | Kᵢ = 1.5 nM | [1] |
| PAC₁ Receptor | Competitive Binding | - | IC₅₀ = 2 nM | [1][12] |
| Rat PAC₁ (recombinant) | Competitive Binding | - | IC₅₀ = 30 nM | [9][11] |
| Rat VPAC₁ (recombinant) | Competitive Binding | - | IC₅₀ = 600 nM | [9][11] |
| Human VPAC₂ (recombinant) | Competitive Binding | - | IC₅₀ = 40 nM | [9][11] |
| T47D Breast Cancer Cells | ¹²⁵I-PACAP-27 Binding | - | IC₅₀ = 750 nM | [3] |
| NCI-H838 NSCLC Cells | ¹²⁵I-PACAP-27 Binding | - | IC₅₀ = 20 nM | [13] |
| Rat Trigeminal Neurons | cAMP Production Inhibition | PACAP-27 | pA₂ = 8.5 | [14] |
| Rat Trigeminal Neurons | cAMP Production Inhibition | PACAP-38 | pA₂ = 6.8 | [14] |
Signaling Pathways Modulated by this compound
PACAP receptors, particularly PAC1, are pleiotropic, coupling to multiple G-proteins to activate diverse intracellular signaling pathways. The primary pathways are the Gαs-adenylyl cyclase-cAMP and the Gαq-phospholipase C (PLC) pathways.[15][16] this compound, by blocking receptor activation, prevents the initiation of these cascades.
Caption: PACAP signaling and antagonism by this compound.
Use as a Research Tool and Experimental Applications
This compound is instrumental in confirming that a biological effect elicited by PACAP is mediated through its receptors. For instance, if PACAP induces a cellular response (e.g., neurite outgrowth, hormone secretion), pre-treatment with this compound should abolish or significantly reduce this response, thereby implicating the PACAP receptor system.
Caption: Logic for using this compound to validate receptor mediation.
Table 3: In Vitro and In Vivo Experimental Data for this compound
| Model System | Application | Dose/Concentration | Observed Effect | Source |
| NSCLC Xenografts (Nude Mice) | Antitumor Activity | 10 µ g/day s.c. | Slowed tumor proliferation significantly. | [13] |
| NGF-OE Mice (Bladder) | Bladder Function | 300 nM (intravesical) | Increased intercontraction interval and void volume; reduced pelvic sensitivity. | [12][17] |
| Rats (Food Intake) | CARTp Antagonism | 3 nmol (i.c.v.) | Blocked hypophagia induced by CARTp 55-102. | [18] |
| PC12 Cells | Blockade of DEX effects | 0.1 - 1 µM | Inhibited Dexamethasone-induced increase of dopamine (B1211576) content and cell proliferation. | [11] |
| T47D Breast Cancer Cells | Inhibition of cAMP | ~1 µM | Inhibited cAMP increase caused by PACAP-27. | [3] |
| SK-N-MC Neuroblastoma Cells | Blockade of p-ERK | 30 µM | Blocked CARTp-induced phosphorylation of ERK. | [12] |
Off-Target and Other Activities
While primarily a PAC1 antagonist, researchers should be aware of other potential activities:
-
CARTp Antagonism: this compound can act as a functional in vivo antagonist of Cocaine- and Amphetamine-Regulated Transcript (CART) peptide, blocking its effects on food intake.[18]
-
Mast Cell Degranulation: At high concentrations (micromolar range), this compound can act as an agonist on the orphan Mas-related G-protein coupled receptor MrgB3, causing mast cell degranulation independently of PAC1 receptors.[19][20] This is a critical consideration in immunology and inflammation studies.
Experimental Protocols
This protocol is adapted from methodologies used to characterize PACAP receptor binding in cancer cell lines.[3][13]
-
Cell Preparation: Culture cells (e.g., T47D, NCI-H838) to ~80% confluency. Harvest cells and prepare cell membranes via homogenization and centrifugation in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Resuspend the final membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add in sequence:
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Varying concentrations of unlabeled competitor, this compound (e.g., 10⁻¹² M to 10⁻⁶ M).
-
A fixed concentration of radioligand, such as ¹²⁵I-PACAP-27 (e.g., 50 pM).
-
Cell membrane preparation (e.g., 20-50 µg protein per well).
-
-
Non-Specific Binding: Include control wells containing a high concentration of unlabeled PACAP-38 (e.g., 1 µM) to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a beta counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀ value.
Caption: Workflow for a competitive radioligand binding assay.
This protocol is based on methods to assess the functional antagonism of PACAP-induced Gs signaling.[3][13]
-
Cell Plating: Plate cells (e.g., CHO-PAC1, T47D) in 96-well plates and grow for 24-48 hours until they reach ~80% confluency.[21]
-
Pre-incubation: Wash cells with serum-free media. Pre-incubate the cells for 15-30 minutes in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 20 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a PACAP agonist (e.g., PACAP-27 at its EC₈₀ concentration) to the wells. Incubate for an additional 15-30 minutes at 37°C. Include control wells with no agonist (basal) and agonist alone (maximal stimulation).
-
Lysis and Detection: Terminate the stimulation by aspirating the media and lysing the cells with the buffer provided in a commercial cAMP detection kit.
-
Quantification: Measure intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Analyze the data using a suitable pharmacological model to determine the IC₅₀ or pA₂ value for the antagonist.
This protocol is a summary of the methodology used in studies with NGF-OE mice.[11][12][17]
-
Animal Model: Use adult female wild-type (WT) and nerve growth factor-overexpressing (NGF-OE) mice.
-
Anesthesia and Catheterization: Anesthetize the mouse (e.g., 2% isoflurane). Insert a catheter transurethrally into the bladder.
-
Drug Administration: Slowly instill the this compound solution (e.g., 300 nM in sterile saline) into the bladder via the catheter. Maintain anesthesia for 30 minutes to prevent premature voiding and allow for drug absorption.[11]
-
Recovery: After 30 minutes, drain the drug from the bladder, wash with saline, and allow the animal to recover from anesthesia for at least 20 minutes.
-
Urodynamic Assessment: Place the conscious animal in a metabolic cage for urodynamic recordings. Infuse saline into the bladder at a constant rate and record parameters such as intercontraction interval, void volume, and bladder pressure.
-
Data Analysis: Compare the urodynamic parameters before and after treatment with this compound, and between WT and NGF-OE genotypes, using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. This compound | PACAP Receptors | Tocris Bioscience [tocris.com]
- 2. pnas.org [pnas.org]
- 3. PACAP(6-38) is a PACAP receptor antagonist for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 5. rcsb.org [rcsb.org]
- 6. Solution structure and mutational analysis of pituitary adenylate cyclase-activating polypeptide binding to the extracellular domain of PAC1-RS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qyaobio.com [qyaobio.com]
- 8. scbt.com [scbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. mdpi.com [mdpi.com]
- 17. Intravesical PAC1 Receptor Antagonist, PACAP(6-38), Reduces Urinary Bladder Frequency and Pelvic Sensitivity in NGF-OE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 19. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 20. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23 [mdpi.com]
PACAP 6-38 as a PAC1 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PACAP 6-38, a widely utilized peptide antagonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support research and development efforts in fields targeting the PACAP signaling pathway.
Introduction to this compound
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27. It exerts its effects through three main G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), which binds PACAP with high affinity, and the VPAC1 and VPAC2 receptors, which bind both PACAP and the related Vasoactive Intestinal Peptide (VIP) with similar high affinities.
This compound is a truncated form of PACAP-38 that acts as a competitive antagonist, primarily at the PAC1 receptor.[1] Its antagonistic properties stem from the absence of the N-terminal amino acids crucial for receptor activation, while retaining the C-terminal region responsible for receptor binding.[2] This makes this compound an invaluable tool for elucidating the physiological and pathological roles of PACAP-PAC1R signaling. While it is a potent PAC1 receptor antagonist, it's important to note that it can also exhibit antagonist activity at the VPAC2 receptor, albeit with lower potency, and is significantly less potent at the VPAC1 receptor.[3] In some experimental systems, particularly at high concentrations, this compound has been observed to exhibit partial agonist activity.[4]
Quantitative Data: Binding Affinity and Antagonist Potency
The following tables summarize the quantitative data for this compound as a PAC1 receptor antagonist from various studies. These values highlight the potency of this compound in inhibiting the binding of PACAP and its downstream effects.
Table 1: Inhibitory Potency (IC50) of this compound
| Receptor Subtype | Cell Line/Tissue | Radioligand/Agonist | IC50 (nM) | Reference |
| PAC1 Receptor | CHO cells | 125I-PACAP-27 | 30 | [5] |
| PAC1 Receptor | Rat Brain Membranes | 125I-PACAP-27 | 39.14 | [6] |
| PAC1 Receptor | SH-SY5Y cells | 125I-PACAP-27 | 2.9 | [6] |
| VPAC1 Receptor | CHO cells | 125I-VIP | 600 | [5] |
| VPAC2 Receptor | CHO cells | 125I-VIP | 40 | [5] |
| PACAP Receptor | NCI-H727 cells | PACAP-27 | ~100 (for cAMP inhibition) | [7] |
Table 2: Antagonist Dissociation Constant (Ki) of this compound
| Receptor Subtype | Cell Line | Agonist | Ki (nM) | Reference | | --- | --- | --- | --- | | PAC1 Receptor | NB-OK-1 cell membranes | PACAP-27 | 1.5 |[8][9] |
Signaling Pathways and Mechanism of Action
The PAC1 receptor is a canonical Gs-coupled receptor, and its activation by PACAP leads to the stimulation of adenylyl cyclase (AC), resulting in the production of cyclic AMP (cAMP).[10] this compound competitively binds to the PAC1 receptor, preventing PACAP from binding and thereby inhibiting this primary signaling cascade. The PAC1 receptor can also couple to other G proteins, such as Gq, to activate the phospholipase C (PLC) pathway, leading to inositol (B14025) trisphosphate (IP3) generation and subsequent intracellular calcium mobilization.[10] this compound also antagonizes these downstream effects.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the antagonistic properties of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound for the PAC1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing the PAC1 receptor (e.g., CHO, HEK293, or NB-OK-1 cells).
-
Radioligand: 125I-PACAP-27.
-
Unlabeled PACAP-38 (for non-specific binding determination).
-
This compound (competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).
-
Scintillation fluid.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold binding buffer to a final protein concentration of 5-20 µg per well.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of binding buffer + 150 µL of membrane suspension + 50 µL of 125I-PACAP-27.
-
Non-Specific Binding (NSB): 50 µL of 1 µM unlabeled PACAP-38 + 150 µL of membrane suspension + 50 µL of 125I-PACAP-27.
-
Competition: 50 µL of varying concentrations of this compound + 150 µL of membrane suspension + 50 µL of 125I-PACAP-27.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate. Wash the filters three to four times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit PACAP-induced cAMP production.
Materials:
-
Cells expressing the PAC1 receptor (e.g., NCI-H838 or transfected CHO cells).
-
PACAP-38 or PACAP-27 (agonist).
-
This compound (antagonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes in the presence of a PDE inhibitor.
-
Stimulation: Add a fixed concentration of PACAP agonist (e.g., the EC80 concentration) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and perform a non-linear regression analysis to determine the IC50 for the inhibition of cAMP production.
Intracellular Calcium Mobilization Assay
This assay assesses the ability of this compound to block PACAP-induced increases in intracellular calcium.
Materials:
-
Cells expressing the PAC1 receptor.
-
PACAP-38 (agonist).
-
This compound (antagonist).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates (for plate reader) or glass coverslips (for microscopy) and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Pre-treatment: Incubate the cells with various concentrations of this compound for 10-20 minutes.
-
Measurement: Measure the baseline fluorescence. Inject a fixed concentration of PACAP-38 and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence (e.g., the peak fluorescence intensity or the area under the curve) and plot it against the this compound concentration to determine the IC50 for the inhibition of calcium mobilization.
Logical Relationship: Competitive Antagonism
The primary mechanism of action of this compound at the PAC1 receptor is competitive antagonism. This means that this compound and the endogenous agonist, PACAP, compete for the same binding site on the receptor. The binding of this compound does not elicit a biological response but prevents PACAP from binding and activating the receptor.
Conclusion
This compound is a potent and selective competitive antagonist of the PAC1 receptor, making it an essential pharmacological tool for investigating the diverse biological roles of the PACAP signaling system. This guide has provided a comprehensive overview of its quantitative properties, mechanism of action, and detailed experimental protocols to facilitate its effective use in research and drug development. Understanding the nuances of its pharmacology, including potential off-target effects and partial agonism at high concentrations, is crucial for the accurate interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 6. Activation of PAC1 Receptors in Rat Cerebellar Granule Cells Stimulates Both Calcium Mobilization from Intracellular Stores and Calcium Influx through N-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]
- 9. Pituitary Adenylate Cyclase Activating Peptide (PACAP) Participates in Adipogenesis by Activating ERK Signaling Pathway | PLOS One [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
The Antagonistic Profile of PACAP 6-38 at PACAP Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and antagonistic properties of PACAP 6-38, a critical tool in the study of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) signaling. This document details quantitative binding data, experimental methodologies for its characterization, and the signaling pathways it modulates.
Core Concept: this compound as a Competitive Antagonist
This compound is a truncated form of PACAP that acts as a potent and competitive antagonist, primarily at the PACAP type I receptor (PAC1).[1] Its mechanism of action involves binding to the receptor without eliciting a downstream signaling cascade, thereby blocking the effects of endogenous agonists like PACAP-27 and PACAP-38. This property makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological roles of PAC1 receptor activation.
Quantitative Binding Affinity of this compound
The binding affinity of this compound has been determined across the three main PACAP receptor subtypes: PAC1, VPAC1, and VPAC2. The data, presented in the table below, consistently demonstrate a significantly higher affinity for the PAC1 receptor compared to the VPAC1 and VPAC2 receptors.
| Receptor Subtype | Ligand | Assay Type | Cell Line | Reported Value (nM) | Reference |
| PAC1 | This compound | Inhibition of Adenylyl Cyclase | - | Ki = 1.5 | |
| PAC1 | This compound | Competitive Binding | - | IC50 = 2 | [2] |
| PAC1 (rat) | This compound | Competitive Binding | CHO cells | IC50 = 30 | [3][4] |
| VPAC1 (rat) | This compound | Competitive Binding | CHO cells | IC50 = 600 | [3][4] |
| VPAC2 (human) | This compound | Competitive Binding | CHO cells | IC50 = 40 | [3][4] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of the binding affinity of this compound is typically achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled antagonist (this compound) to displace a radiolabeled ligand from the PACAP receptors.
Materials:
-
Cell Membranes: Preparations from cell lines stably expressing the human PAC1, VPAC1, or VPAC2 receptor.
-
Radioligand: Typically [¹²⁵I]PACAP-27.
-
Unlabeled Competitor: this compound.
-
Non-Specific Binding Control: A high concentration of an unlabeled agonist (e.g., 1 µM PACAP-38).[5]
-
Binding Buffer.
-
Filtration Apparatus.
-
Gamma Counter.
Methodology:
-
Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend them in ice-cold binding buffer to a predetermined protein concentration.[5]
-
Assay Setup: In a multi-well plate, set up the following conditions in triplicate:
-
Total Binding: Add binding buffer, membrane suspension, and the diluted [¹²⁵I]PACAP-27.[5]
-
Non-Specific Binding (NSB): Add the non-specific binding control, membrane suspension, and the diluted [¹²⁵I]PACAP-27.[5]
-
Competition Binding: Add a range of concentrations of this compound, the membrane suspension, and the diluted [¹²⁵I]PACAP-27.
-
-
Incubation: Incubate the plate at a specified temperature for a set period to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Below is a graphical representation of a typical experimental workflow for a radioligand binding assay.
PACAP Receptor Signaling Pathways
PACAP receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gs and Gq proteins to initiate downstream signaling cascades.[6][7][8]
Gs-Coupled Signaling Pathway
Activation of the Gs pathway leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[7][9]
Gq-Coupled Signaling Pathway
Coupling to Gq proteins activates Phospholipase C (PLC).[6][8] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6][8]
Conclusion
This compound is a potent and selective antagonist of the PAC1 receptor, with well-characterized binding affinities. The experimental protocols for determining these affinities are robust and reproducible. A thorough understanding of its interaction with PACAP receptors and the subsequent blockade of their signaling pathways is crucial for researchers in neuroscience, endocrinology, and drug development. This guide provides the foundational knowledge for the effective utilization of this compound as a research tool to probe the intricate roles of the PACAP signaling system.
References
- 1. bio-techne.com [bio-techne.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Endogenous PACAP 6-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two main bioactive forms, PACAP-38 and PACAP-27, which are involved in a wide array of physiological processes. PACAP 6-38, an N-terminally truncated fragment of PACAP-38, has been widely characterized as a potent and competitive antagonist of the PACAP type 1 (PAC1) receptor. While much of the research has utilized synthetically derived this compound to probe the function of the endogenous PACAP system, evidence suggests that N-terminally truncated forms of PACAP may be generated endogenously. This guide provides an in-depth technical overview of the physiological role of endogenous this compound, focusing on its function as a receptor antagonist, its impact on key signaling pathways, and its involvement in various physiological systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.
Introduction: Endogenous this compound as a Modulator of PACAPergic Signaling
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides and is a key regulator in the central and peripheral nervous systems. It is produced from a precursor protein, prepro-PACAP, which is processed to yield the two primary active forms: PACAP-38 and PACAP-27. The biological effects of PACAP are mediated through three G protein-coupled receptors: the PAC1 receptor (PAC1R), which binds PACAP with high affinity, and the VPAC1 and VPAC2 receptors, which bind PACAP and VIP with similar affinities.
This compound, a fragment of PACAP-38 lacking the first five N-terminal amino acids, has been established as a potent antagonist of the PAC1 receptor. While the precise enzymatic machinery and regulation of the endogenous production of this compound are still under investigation, the existence of various processing enzymes like prohormone convertases suggests that N-terminally truncated forms of PACAP can be generated in vivo. The primary physiological role of endogenous this compound is therefore believed to be the modulation and attenuation of PACAP-mediated signaling.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key data regarding its receptor binding affinity and its antagonistic effects on PACAP-induced responses.
Table 1: Receptor Binding and Antagonist Potency of this compound
| Parameter | Receptor | Cell Line/System | Value | Reference(s) |
| IC50 | PAC1 | Human neuroblastoma NB-OK-1 cells | 2 nM | |
| Ki | PAC1 (inhibiting PACAP-27 induced adenylate cyclase stimulation) | Human neuroblastoma NB-OK-1 cells | 1.5 nM | |
| IC50 | PACAP type I receptor | Not specified | 30 nM | |
| IC50 | PACAP type II receptor VIP1 | Not specified | 600 nM | |
| IC50 | PACAP type II receptor VIP2 | Not specified | 40 nM |
Table 2: In Vivo Antagonistic Effects of this compound
| Physiological Effect Antagonized | Animal Model | This compound Dose and Administration | Outcome | Reference(s) |
| CARTp-induced hypophagia | Rat | 3 nmol (fourth i.c.v.) | Blocked the reduction in solid food intake induced by CARTp 55-102. | |
| Increased voiding frequency and pelvic sensitivity | NGF-OE Mice | 300 nM (intravesical) | Significantly increased intercontraction interval and void volume. | |
| Leptin-induced hypophagia and thermogenesis | Rat | 0.3 nmol (central injection) | Significantly reduced the magnitude of leptin's effects. | |
| Neurally evoked catecholamine secretion | Isolated perfused rat adrenal gland | 3000 nM | Inhibited the increases in epinephrine (B1671497) and norepinephrine (B1679862) output induced by electrical stimulation. |
Key Signaling Pathways Modulated by Endogenous this compound
Endogenous PACAP, through its interaction with the PAC1 receptor, activates multiple intracellular signaling cascades. The primary role of endogenous this compound is to competitively inhibit these interactions, thereby downregulating these pathways. The two major signaling pathways affected are the adenylyl cyclase/protein kinase A (cAMP/PKA) pathway and the phospholipase C/protein kinase C (PLC/PKC) pathway.
Antagonism of the cAMP/PKA Pathway
Activation of the PAC1 receptor by PACAP leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. This compound, by blocking PACAP's binding to the PAC1 receptor, prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP, thus inhibiting the entire cAMP/PKA signaling cascade.
Antagonism of the PLC/PKC and MAPK/ERK Pathways
In addition to the cAMP/PKA pathway, the PAC1 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can further activate downstream pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) cascade, which is crucial for cell growth, differentiation, and survival. By blocking the initial receptor activation, this compound effectively inhibits these interconnected signaling networks.
Physiological Roles of Endogenous this compound
The antagonistic action of this compound on PAC1 receptors has significant implications for various physiological processes where PACAP plays a regulatory role.
Metabolic Regulation
Endogenous PACAP is involved in the central regulation of appetite and energy expenditure. PACAP administration can suppress food intake. The use of this compound has been instrumental in demonstrating that these effects are mediated, at least in part, through the PAC1 receptor. For instance, this compound can block the anorexigenic effects of leptin, suggesting that endogenous PACAP is a downstream mediator of leptin's action on energy balance. Furthermore, this compound has been shown to antagonize the hypophagic effects of cocaine- and amphetamine-regulated transcript (CART) peptide. This indicates a role for the endogenous PACAP system, and by extension its antagonist this compound, in the complex neural circuits governing feeding behavior.
Neuroprotection
PACAP is a well-established neuroprotective agent, protecting neurons from various insults, including excitotoxicity and oxidative stress. Studies using this compound have demonstrated that this neuroprotective effect is largely mediated by the PAC1 receptor. For example, in cultured cortical neurons, this compound was shown to exacerbate neuronal cell death and inhibit the glutamate-induced expression of PACAP and brain-derived neurotrophic factor (BDNF) mRNA. This suggests that endogenous PACAP acts in an autocrine or paracrine fashion to promote neuronal survival, and that endogenous this compound could potentially counteract this protective mechanism.
Inflammation
The PACAPergic system is also involved in modulating inflammatory responses. PACAP can inhibit the production of pro-inflammatory cytokines. The use of this compound can help elucidate the receptor subtypes involved in these anti-inflammatory effects. By blocking PAC1 receptors, this compound can reverse the anti-inflammatory actions of PACAP, indicating a critical role for this receptor in immune modulation.
Other Physiological Systems
The antagonistic properties of this compound have been utilized to investigate the role of endogenous PACAP in a variety of other systems, including:
-
Urinary Bladder Function: Intravesical administration of this compound has been shown to reduce voiding frequency and pelvic sensitivity in mouse models of bladder dysfunction, suggesting that endogenous PACAP contributes to bladder overactivity.
-
Catecholamine Secretion: this compound can inhibit neurally evoked catecholamine secretion from the adrenal gland, indicating a role for endogenous PACAP in the stress response.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the physiological roles of endogenous this compound. The following sections provide overviews of key experimental protocols.
In Vivo Rodent Feeding Behavior Study
Objective: To assess the effect of centrally administered this compound on feeding behavior.
Methodology:
-
Animal Preparation: Adult male rats are surgically implanted with a guide cannula targeting a specific brain region, such as the fourth ventricle or a hypothalamic nucleus. Animals are allowed to recover for at least one week.
-
Drug Administration: On the day of the experiment, this compound (e.g., 3 nmol in a volume of 1.5 µl) or vehicle is microinjected through the cannula. In antagonist studies, this compound is administered prior to the injection of an agonist (e.g., CARTp 55-102).
-
Food Intake Measurement: Immediately after injection, pre-weighed food is provided to the animals. Food intake is measured at various time points (e.g., 2, 5, and 22 hours) by weighing the remaining food.
-
Data Analysis: Cumulative food intake is calculated and statistically analyzed to compare the effects of this compound treatment with the control group.
In Vitro Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell viability, often in the context of neuroprotection.
Methodology:
-
Cell Culture: Neuronal cells (e.g., primary cortical neurons or a cell line like SH-SY5Y) are seeded in 96-well plates and cultured to the desired confluency.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before the addition of a toxic insult (e.g., glutamate (B1630785) or an inflammatory stimulus).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of cAMP Accumulation
Objective: To quantify the antagonistic effect of this compound on PACAP-induced cAMP production.
Methodology:
-
Cell Culture and Treatment: Cells expressing PAC1 receptors are cultured and pre-incubated with various concentrations of this compound. Subsequently, the cells are stimulated with a fixed concentration of PACAP.
-
Cell Lysis: After stimulation, the cells are lysed to release intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as pmol of cAMP per well or normalized to the protein concentration. The inhibitory effect of this compound is then calculated.
Conclusion and Future Directions
Endogenous this compound, as a competitive antagonist of the PAC1 receptor, plays a crucial role in modulating the diverse physiological effects of PACAP. Its ability to block PACAP-induced signaling through the cAMP/PKA and PLC/PKC pathways makes it a key regulator in metabolic control, neuroprotection, and inflammation. The use of synthetic this compound in experimental settings has been invaluable in dissecting the complex actions of the endogenous PACAPergic system.
Future research should focus on elucidating the precise mechanisms of endogenous this compound production, including the identification of the specific proteases involved and the regulation of their activity. Furthermore, the development of highly specific and potent small-molecule antagonists for the PAC1 receptor, inspired by the structure and function of this compound, holds significant therapeutic potential for a range of disorders, including metabolic syndrome, neurodegenerative diseases, and inflammatory conditions. A deeper understanding of the physiological role of endogenous this compound will undoubtedly pave the way for novel therapeutic strategies targeting the PACAPergic system.
An In-depth Technical Guide to PACAP 6-38 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neurotransmission, neurodevelopment, and neuroprotection.[1] Its actions are mediated through three Class B G-protein coupled receptors: the PACAP-specific PAC1 receptor (PAC1R) and two receptors it shares with the closely related Vasoactive Intestinal Peptide (VIP), VPAC1 and VPAC2.[1][2] Understanding the specific contributions of these receptors is crucial for elucidating PACAP's function and for therapeutic development.
PACAP 6-38, a fragment of the full-length PACAP-38, serves as a critical pharmacological tool in this endeavor. It is a potent and competitive antagonist, primarily for the PAC1 receptor, and to a lesser extent, the VPAC2 receptor.[3][4] By selectively blocking PACAP signaling, this compound enables researchers to dissect the physiological and pathological processes governed by the PACAP/PAC1R axis. This guide provides a comprehensive overview of this compound, its mechanism of action, applications in neuroscience, and key experimental considerations.
Core Concepts: Mechanism and Properties
Chemical and Physical Properties
This compound is a 33-amino acid peptide fragment derived from the N-terminus of PACAP-38. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu-Gly-Lys-Arg-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH2 | [5] |
| Molecular Formula | C₁₈₂H₃₀₀N₅₆O₄₅S | [5][6] |
| Molecular Weight | ~4024.78 g/mol (as free base) | [5][6] |
| Solubility | Soluble in water up to 2 mg/ml | [5] |
| Purity | Typically ≥95% for research-grade preparations | [5][6] |
| Storage | Store lyophilized powder at -20°C | [5] |
Mechanism of Action
This compound functions as a competitive antagonist at PACAP receptors. It binds to the receptor but fails to induce the conformational change necessary for G-protein coupling and subsequent intracellular signaling. By occupying the binding site, it prevents the endogenous ligands, PACAP-38 and PACAP-27, from activating the receptor.
Its selectivity is a key feature. This compound is a potent antagonist of the PAC1 receptor and also acts on the VPAC2 receptor, albeit with lower affinity.[4][7] It has a significantly lower affinity for the VPAC1 receptor.[6][8][9] This pharmacological profile makes it an invaluable tool for isolating the effects mediated specifically by PAC1 and, in some contexts, VPAC2 receptors.
Quantitative Data: Receptor Binding and Efficacy
The antagonistic potency of this compound has been quantified across various systems. The half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) values are critical for designing experiments with appropriate concentrations.
| Parameter | Receptor/System | Value (nM) | Reference(s) |
| IC₅₀ | PAC1 Receptor (rat) | 30 | [6][8][9][10] |
| IC₅₀ | VPAC1 Receptor (rat) | 600 | [6][8][9][10] |
| IC₅₀ | VPAC2 Receptor (human) | 40 | [6][8][9][10] |
| IC₅₀ | PAC1 Receptor (competitive) | 2 | |
| IC₅₀ | PACAP receptors in rat brain membrane | 39.14 | [6] |
| IC₅₀ | Human Neuroblastoma SH-SY5Y cells | 2.9 | [6] |
| IC₅₀ | T47D breast cancer cells | 750 | [11] |
| Kᵢ | Inhibition of PACAP-induced adenylate cyclase | 1.5 |
Signaling Pathways and Antagonism
PACAP receptors primarily signal through the activation of adenylyl cyclase and phospholipase C. This compound blocks these cascades at the outset.
PACAP Receptor Signaling Cascades
Upon binding PACAP, PAC1 receptors can couple to multiple G-proteins, predominantly Gαs and Gαq.[12][13]
-
Gαs Pathway: This activates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP).[14][15] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression related to cell survival and plasticity.[12][15]
-
Gαq Pathway: This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12][15] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[12] These events influence neurotransmitter release and cellular excitability.
-
MAPK/ERK Pathway: Both PKA and PKC can converge on the MAPK/ERK signaling cascade, which is crucial for neurotrophic effects, cell proliferation, and differentiation.[12][13]
Figure 1: Simplified PACAP/PAC1R signaling pathways.
Visualizing this compound Antagonism
The logical relationship of this compound's antagonism is straightforward: it competitively inhibits the initial binding step, thereby preventing the activation of all downstream signaling events.
Figure 2: Mechanism of this compound antagonism at the PAC1 receptor.
Applications in Neuroscience Research
This compound is instrumental in defining the role of the PACAP system in various neurological processes.
Pain and Inflammation
PACAP signaling is implicated in pain transmission and neurogenic inflammation. This compound has been used to probe these mechanisms.
-
Neuropathic and Inflammatory Pain: Intrathecal administration of this compound potently reduces mechanical allodynia in spinal nerve ligation models and thermal hyperalgesia in carrageenan-induced inflammatory pain models.[16] This suggests that spinal PAC1 receptor activation is pronociceptive.
-
Migraine: The PACAP pathway is a target for migraine research.[17][18] this compound is used in preclinical models to block PACAP-induced dilation of meningeal arteries, a process thought to contribute to migraine pain.[19]
-
Neurogenic Inflammation: While PACAP can contribute to inflammatory responses, it can also have anti-inflammatory effects.[20][21] A notable complexity is that this compound, despite being a PAC1 antagonist, can directly induce degranulation of meningeal mast cells, suggesting an agonistic effect at a different receptor, possibly the orphan MrgB3 receptor.[22][23] This is a critical consideration when interpreting data from inflammation studies.
Neuroprotection
PACAP is a potent neuroprotective agent against a wide array of insults, and this compound is essential for confirming that this protection is receptor-mediated.
-
Ischemic Stroke: In models of focal cerebral ischemia, PACAP38 administration can reduce infarct volume.[24][25] This protective effect is blocked by co-administration of this compound, demonstrating the critical role of PACAP receptors.[25] The mechanism may involve the induction of protective cytokines like IL-6.[25]
-
Apoptosis: In cultured cerebellar granule neurons, PACAP promotes cell survival by inhibiting the activity of the executioner caspase, caspase-3.[26] This anti-apoptotic effect is significantly attenuated by this compound, linking PAC1R activation directly to the inhibition of the cell death machinery.[26]
-
Neurodegenerative Models: In cellular models of Parkinson's disease, PACAP protects dopaminergic cells from inflammatory-mediated toxicity. This protective effect is reversed by this compound, implicating PAC1 receptors in this process.[27]
Experimental Protocols & Methodologies
Detailed protocols are essential for reproducible research. Below are outlines for common experimental applications of this compound.
In Vitro cAMP Accumulation Assay
This assay is used to confirm the antagonistic activity of this compound by measuring its ability to block agonist-induced cAMP production.
Objective: To determine the IC₅₀ of this compound against PACAP-38-stimulated cAMP production in cells expressing PAC1 receptors (e.g., PC12, SH-SY5Y, or transfected HEK293 cells).
Methodology:
-
Cell Culture: Plate cells in 24-well plates and grow to ~80-90% confluency.
-
Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cAMP degradation.
-
Antagonist Addition: Add varying concentrations of this compound to the wells. Incubate for 15-20 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of PACAP-38 (typically the EC₈₀, the concentration giving 80% of the maximal response) to the wells. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Terminate the reaction by aspirating the media and lysing the cells. Measure the intracellular cAMP concentration using a commercial ELISA or HTRF-based cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Use a nonlinear regression model (log[inhibitor] vs. response) to calculate the IC₅₀ value.
In Vivo Administration in Rodent Pain Models
Intrathecal (i.t.) injection is a common method for delivering this compound to the spinal cord to study its effects on nociception.
Objective: To assess the effect of blocking spinal PAC1 receptors on pain behavior in a rat model of neuropathic pain.
Methodology:
-
Animal Model: Induce neuropathic pain using a model such as spinal nerve ligation (SNL). Allow animals to recover and for pain behaviors to develop (typically 7-14 days).
-
Intrathecal Catheterization: Implant chronic intrathecal catheters in rats, with the tip positioned near the lumbar enlargement of the spinal cord. Allow animals to recover for several days.
-
Baseline Nociceptive Testing: Measure baseline pain thresholds. For mechanical allodynia, use von Frey filaments to determine the paw withdrawal threshold. For thermal hyperalgesia, use a radiant heat source (e.g., Hargreaves test) to measure paw withdrawal latency.
-
Drug Administration: Dissolve this compound in sterile saline. Administer the desired dose (e.g., 1-12 nmol) via the intrathecal catheter in a small volume (e.g., 10 µL), followed by a 10 µL saline flush.[16] A vehicle-only group should be included as a control.
-
Post-treatment Nociceptive Testing: Re-evaluate mechanical and/or thermal thresholds at various time points after injection (e.g., 15, 30, 60, 120 minutes).
-
Data Analysis: Convert post-treatment scores to a percentage of the maximal possible effect (%MPE) or compare withdrawal thresholds directly between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., Two-way ANOVA with post-hoc tests).
Figure 3: General workflows for in vitro and in vivo experiments.
Conclusion
This compound is an indispensable antagonist for neuroscience research. Its ability to selectively block PAC1 and VPAC2 receptors has allowed for the precise dissection of PACAP's roles in pain, inflammation, and neuroprotection. When designing experiments, researchers must consider its receptor selectivity profile, use appropriate concentrations based on established IC₅₀ values, and be aware of potential off-target effects, such as its agonistic action on mast cell MrgB3 receptors. By employing this compound with rigorous experimental design, the scientific community can continue to unravel the complex biology of the PACAP system and explore its potential as a target for novel therapeutics.
References
- 1. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 2. Frontiers | PACAP/Receptor System in Urinary Bladder Dysfunction and Pelvic Pain Following Urinary Bladder Inflammation or Stress [frontiersin.org]
- 3. PACAP causes PAC1/VPAC2 receptor mediated hypertension and sympathoexcitation in normal and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. PACAP (6-38), human, ovine, rat acetate | PACAP | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PACAP(6-38) is a PACAP receptor antagonist for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Central pituitary adenylate cyclase 1 receptors modulate nociceptive behaviors in both inflammatory and neuropathic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. The in vivo effect of VIP, PACAP-38 and PACAP-27 and mRNA expression of their receptors in rat middle meningeal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cutaneous nociception and neurogenic inflammation evoked by PACAP38 and VIP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 23. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. pnas.org [pnas.org]
- 26. pnas.org [pnas.org]
- 27. scispace.com [scispace.com]
The Role of PACAP 6-38 in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with diverse roles in physiological and pathological processes, including cancer. PACAP exerts its effects through binding to specific G protein-coupled receptors, primarily the PAC1 receptor (PAC1R). The synthetic peptide fragment PACAP 6-38 acts as a competitive antagonist of the PAC1R, making it a valuable tool for elucidating the role of PACAP signaling in oncology. This technical guide provides a comprehensive overview of the function of this compound in cancer biology, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The evidence presented highlights the context-dependent nature of PACAP signaling in cancer and underscores the potential of this compound as a therapeutic agent and a research tool in the development of novel cancer therapies.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides and exists in two amidated forms, PACAP-38 and a shorter PACAP-27.[1][2] PACAP and its receptors are widely expressed in various tissues and are implicated in a broad spectrum of biological functions. In the context of cancer, the PACAP signaling axis presents a complex and often dichotomous role, either promoting or inhibiting tumor growth depending on the cancer type and the specific receptor subtypes expressed.[3]
The primary receptor for PACAP is the PAC1 receptor (PAC1R), which exhibits high affinity for both PACAP-27 and PACAP-38.[4] PACAP can also bind to VPAC1 and VPAC2 receptors, though with lower affinity.[4] this compound is a truncated analog of PACAP that acts as a potent and competitive antagonist of the PAC1 receptor.[5][6][7][8] By selectively blocking the PAC1R, this compound has been instrumental in dissecting the specific contributions of this receptor to cancer cell proliferation, survival, and signaling. This guide will delve into the multifaceted role of this compound in various cancers, presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Data on the Effects of this compound in Cancer
The following tables summarize the quantitative effects of this compound on various cancer cell lines and in vivo models, providing a comparative overview of its antagonistic and anti-tumor activities.
Table 1: Inhibitory Concentration (IC50) Values of this compound
| Cancer Type | Cell Line | Assay | IC50 Value | Reference(s) |
| Breast Cancer | T47D | 125I-PACAP-27 Binding Inhibition | 750 nM | [9] |
| Breast Cancer | T47D | 125I-PACAP-27 Binding | 227 nM | [10] |
| Non-Small Cell Lung Cancer | NCI-H838 | 125I-PACAP-27 Binding Inhibition | 20 nM | [11] |
| Neuroblastoma | SH-SY5Y | 125I-PACAP-27 Binding | 2.9 nM | [10] |
| Neuroblastoma | SK-N-MC | 125I-PACAP-27 Binding | 129 nM | [10] |
| General | Recombinant PAC1 Receptor | PACAP-induced Adenylate Cyclase Inhibition | 2 nM | [7][12] |
| Rat PAC1 Receptor | CHO cells | PACAP-induced Adenylate Cyclase Inhibition | 30 nM | [13] |
| Rat VPAC1 Receptor | CHO cells | PACAP-induced Adenylate Cyclase Inhibition | 600 nM | [13] |
| Human VPAC2 Receptor | CHO cells | PACAP-induced Adenylate Cyclase Inhibition | 40 nM | [13] |
| Rat ECL Cells | VIP-stimulated BrdU uptake | Inhibition | 10 nM | [14] |
Table 2: In Vitro Effects of this compound on Cancer Cell Proliferation and Signaling
| Cancer Type | Cell Line | Effect | Concentration | Quantitative Change | Reference(s) |
| Non-Small Cell Lung Cancer | NCI-H727 | Inhibition of colony formation | 100 nM | 7-fold reduction in basal colony formation | [11] |
| Non-Small Cell Lung Cancer | NCI-H838 | Inhibition of PACAP-27 stimulated colony formation | 100 nM | Reversed 3-fold stimulation by PACAP-27 | [11] |
| Breast Cancer | T47D | Inhibition of colony formation | Not specified | Inhibition observed | [9] |
| Non-Small Cell Lung Cancer | NCI-H838 | Inhibition of PACAP-27 induced cAMP increase | 100 nM | Half-maximal inhibition | [11] |
| Prostate Cancer | LNCaP | Inhibition of PACAP-27 stimulated ERK1/2 phosphorylation | Not specified | Blocked effect | [2] |
| Glioblastoma | C6, U87 | Increased cell migration (as antagonist) | Not specified | Increased migration | [15] |
| Melanoma | WM35 | Increased cell migration | Not specified | Significant increase | [16] |
| Melanoma | A2058 | No significant change in migration | Not specified | No significant alteration | [16] |
| Melanoma | WM35, A2058 | Slight increase in proliferation | Not specified | Slight increase | [16] |
Table 3: In Vivo Effects of this compound on Tumor Growth
| Cancer Type | Animal Model | Treatment | Duration | Tumor Volume Reduction | Reference(s) |
| Non-Small Cell Lung Cancer | Nude mice with NCI-H838 xenografts | 10 µ g/day s.c. | 4 weeks | ~42% reduction (1909 mm³ vs 1112 mm³) | [11] |
| Breast Cancer | Nude mice with T47D xenografts | Not specified | Not specified | Inhibition of xenograft growth | [9] |
| Breast Cancer | Nude mice with T47D xenografts | Combination with irradiation | 11 days | More effective than PACAP38 or irradiation alone | [1][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of this compound in cancer biology.
Soft Agar (B569324) Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.
Materials:
-
Base agar solution (e.g., 0.5-0.8% agar in complete medium)
-
Top agar solution (e.g., 0.3-0.4% agar in complete medium)
-
Cancer cell suspension
-
6-well plates or 35 mm dishes
-
Crystal violet staining solution (e.g., 0.005%)
Protocol:
-
Prepare the base layer: Melt the base agar solution and pipette 1.5 mL into each well of a 6-well plate. Allow it to solidify at room temperature.[3][4]
-
Prepare the cell layer: Trypsinize and count the cancer cells. Prepare a single-cell suspension in complete medium.
-
Mix cells with top agar: Warm the top agar solution to 40°C. Mix the cell suspension with the top agar to a final cell concentration of approximately 5,000 cells per 1.5 mL.
-
Plate the cell layer: Immediately overlay 1.5 mL of the cell-agar mixture onto the solidified base layer.[3]
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the cells 1-2 times per week with complete medium.
-
Staining and Counting: After the incubation period, stain the colonies with crystal violet solution for at least 1 hour. Count the number of colonies using a dissecting microscope.[3][4]
Nude Mouse Xenograft Model
This in vivo model is used to evaluate the effect of this compound on tumor growth.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell suspension (e.g., 1 x 10^7 cells in 100-200 µL of PBS or medium)
-
This compound solution
-
Calipers
Protocol:
-
Cell preparation: Harvest cancer cells during their logarithmic growth phase and prepare a single-cell suspension at the desired concentration.[17][18]
-
Subcutaneous injection: Inject the cell suspension subcutaneously into the flank of each mouse.[17][18]
-
Tumor growth monitoring: Allow tumors to become palpable (e.g., after 2 weeks).[11]
-
Treatment administration: Administer this compound (e.g., 10 µ g/day , subcutaneously) or a vehicle control according to the experimental design.[11]
-
Tumor measurement: Measure the tumor volume (length x width x height) regularly (e.g., weekly) using calipers.[11][17]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).[17]
cAMP Accumulation Assay
This assay measures the intracellular levels of cyclic AMP (cAMP) to assess the antagonistic effect of this compound on PAC1R-mediated adenylyl cyclase activation.
Materials:
-
Cancer cells expressing PAC1R
-
PACAP (agonist, e.g., PACAP-27 or PACAP-38)
-
This compound (antagonist)
-
cAMP assay kit (e.g., ELISA-based, AlphaScreen, or FRET-based)
-
Cell lysis buffer
Protocol:
-
Cell seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation with antagonist: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).[3]
-
Stimulation with agonist: Add a fixed concentration of PACAP to stimulate cAMP production and incubate for the recommended time (e.g., 30 minutes).[11]
-
Cell lysis: Lyse the cells to release intracellular cAMP.[11]
-
cAMP measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.[3][11]
-
Data analysis: Determine the inhibitory effect of this compound by comparing cAMP levels in cells treated with both antagonist and agonist to those treated with the agonist alone.
Western Blot for ERK Phosphorylation
This technique is used to assess the effect of this compound on the activation of the MAPK/ERK signaling pathway.
Materials:
-
Cancer cells
-
PACAP and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting membranes (e.g., PVDF)
-
Chemiluminescent substrate
Protocol:
-
Cell treatment and lysis: Treat cells with PACAP and/or this compound for the desired time, then lyse the cells on ice.[1][9]
-
Protein quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[1][9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[9][12]
-
Primary antibody incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[9][12]
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][12]
-
Detection: Detect the chemiluminescent signal using an imaging system.[1][9]
-
Stripping and re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.[9]
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation, a downstream event of PLC activation.
Materials:
-
Cancer cells expressing PAC1R
-
PACAP and this compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with HEPES)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell seeding: Plate cells in a black-walled, clear-bottom multi-well plate.[19][20]
-
Dye loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).[13][19]
-
Baseline measurement: Measure the baseline fluorescence intensity.
-
Compound addition: Add PACAP and/or this compound to the wells.
-
Real-time fluorescence measurement: Immediately and continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.[19]
-
Data analysis: Analyze the fluorescence kinetics to determine the effect of this compound on PACAP-induced calcium mobilization.
Signaling Pathways Modulated by this compound
This compound exerts its effects by antagonizing the PAC1 receptor, thereby inhibiting the downstream signaling cascades initiated by PACAP. The following diagrams illustrate the key signaling pathways involved.
Figure 1: this compound inhibits the PAC1R-cAMP-PKA signaling pathway.
Figure 2: this compound blocks PAC1R-mediated PLC activation and calcium mobilization.
Figure 3: this compound inhibits PAC1R-mediated transactivation of EGFR.
Figure 4: PACAP-mediated inhibition of glioblastoma invasion and migration.
Discussion and Future Directions
The data compiled in this guide demonstrate that this compound is a potent antagonist of the PAC1 receptor with significant anti-tumor effects in various cancer models. Its ability to inhibit cancer cell proliferation, both in vitro and in vivo, highlights the critical role of PACAP signaling in tumor growth. The diverse effects of this compound across different cancer types underscore the context-dependent nature of the PACAP/PAC1R axis in oncology.
In cancers such as non-small cell lung cancer and breast cancer, PACAP appears to act as a growth factor, and consequently, this compound exhibits anti-proliferative properties.[9][11] Conversely, in some contexts like melanoma, antagonizing the PAC1R with this compound can lead to increased cell migration, suggesting a more complex role for PACAP signaling in tumor progression.[16]
The signaling pathways modulated by PACAP are intricate and involve crosstalk with other critical cancer-related pathways, such as the EGFR signaling cascade. The ability of PACAP to transactivate the EGFR adds another layer of complexity to its role in cancer. This compound, by blocking the initial PAC1R activation, can effectively abrogate this transactivation and the subsequent pro-survival and proliferative signals.
In glioblastoma, PACAP signaling has been shown to inhibit invasion and migration by suppressing the PI3K/Akt and Sonic Hedgehog/GLI1 pathways.[6][15][21] This suggests that in certain malignancies, activation of the PAC1R may have anti-tumor effects, and therefore, PAC1R agonists, rather than antagonists like this compound, could be of therapeutic interest.
Future research should focus on further elucidating the molecular determinants that dictate the pro- or anti-tumorigenic role of PACAP signaling in different cancers. Investigating the expression levels of PAC1R and its splice variants, as well as the interplay with other receptor tyrosine kinases and signaling pathways, will be crucial. The development of more specific and potent PAC1R antagonists and agonists will be vital for translating our understanding of PACAP signaling into effective cancer therapies. The in vivo efficacy of this compound, particularly in combination with other targeted therapies or conventional chemotherapy, warrants further investigation in preclinical models.
Conclusion
This compound is an indispensable research tool for dissecting the role of the PACAP/PAC1R signaling axis in cancer biology. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals working in this field. The complex and context-dependent nature of PACAP signaling in cancer suggests that a thorough understanding of the underlying molecular mechanisms in each specific cancer type is essential for the development of effective therapeutic strategies targeting this pathway. The continued investigation of this compound and the development of novel PAC1R modulators hold promise for the future of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of PACAP with Sonic hedgehog reveals complex regulation of the hedgehog pathway by PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Interaction of PACAP with Sonic hedgehog reveals complex regulation of the Hedgehog pathway by PKA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Soft–Agar colony Formation Assay [bio-protocol.org]
- 8. PAC1 regulates receptor tyrosine kinase transactivation in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. veterinarypaper.com [veterinarypaper.com]
- 19. benchchem.com [benchchem.com]
- 20. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 21. Effect of PACAP on Hypoxia-Induced Angiogenesis and Epithelial–Mesenchymal Transition in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
PACAP 6-38: A Technical Guide to its Endocrine Effects and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27, that plays a significant role in a wide array of physiological processes. Its effects are mediated through three main G protein-coupled receptors: the PAC1 receptor (PAC1R), which binds PACAP with high affinity, and the VPAC1 and VPAC2 receptors, which have a similar affinity for both PACAP and Vasoactive Intestinal Peptide (VIP). PACAP 6-38 is a truncated form of PACAP-38 and is widely recognized as a potent and competitive antagonist of the PAC1 receptor. This technical guide provides an in-depth overview of the effects of this compound on the endocrine system, its mechanism of action, and detailed experimental methodologies for its study.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the PAC1 receptor, which is the primary receptor through which PACAP exerts its most potent effects. The antagonist has a high affinity for the PAC1 receptor, with a reported IC50 of 2 nM and a Ki of 1.5 nM for inhibiting PACAP(1-27)-induced stimulation of adenylate cyclase. By binding to the PAC1 receptor without activating it, this compound effectively blocks the downstream signaling cascades initiated by endogenous PACAP.
PACAP binding to the PAC1 receptor typically leads to the activation of two major signaling pathways:
-
Adenylate Cyclase (AC) Pathway: Activation of Gs alpha subunit, leading to increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
-
Phospholipase C (PLC) Pathway: Activation of Gq alpha subunit, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
This compound, by competitively inhibiting PACAP binding, prevents the activation of these pathways.
Signaling Pathway of PACAP and Antagonism by this compound
Investigating the Neuroprotective Effects of PACAP6-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with well-documented neuroprotective and neurotrophic effects. Its actions are primarily mediated through the PAC1 receptor, a G protein-coupled receptor. PACAP6-38, a truncated form of PACAP, is widely recognized as a potent and competitive antagonist of the PAC1 receptor.[1][2][3] This characteristic makes it an invaluable tool for elucidating the specific signaling pathways involved in PACAP-mediated neuroprotection. By selectively blocking the PAC1 receptor, researchers can investigate the downstream consequences and identify potential therapeutic targets for various neurodegenerative conditions. However, emerging evidence suggests that PACAP6-38 may also exhibit agonist-like properties in certain cellular contexts, adding a layer of complexity to its pharmacological profile.[4] This guide provides an in-depth overview of the neuroprotective effects of PACAP6-38, focusing on its mechanism of action, experimental protocols for its investigation, and quantitative data from key studies.
Core Mechanism of Action: PAC1 Receptor Antagonism
PACAP6-38 competitively inhibits the binding of PACAP to the PAC1 receptor, thereby blocking the activation of downstream signaling cascades.[1][2][3] The primary pathway initiated by PACAP binding to the PAC1 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] PACAP signaling can also involve the activation of Phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium.[5][6] By antagonizing the PAC1 receptor, PACAP6-38 effectively dampens these signaling events.
Quantitative Data on PACAP6-38 Activity
The following tables summarize the quantitative data regarding the antagonist and potential agonist activities of PACAP6-38 from various in vitro studies.
Table 1: PACAP6-38 Antagonist Activity
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC₅₀ | 2 nM | Human Neuroblastoma NB-OK-1 cells | Inhibition of PACAP(1-27)-induced adenylate cyclase stimulation | [2][3] |
| Kᵢ | 1.5 nM | Human Neuroblastoma NB-OK-1 cells | Inhibition of PACAP(1-27)-induced adenylate cyclase stimulation | [2][3][7] |
| IC₅₀ | 750 nM | T47D breast cancer cells | Inhibition of ¹²⁵I-PACAP-27 binding | [8] |
Table 2: Investigating the Dichotomous Role of PACAP6-38
| Experimental Context | Observation | Implication | Reference |
| Sensory Nerve Terminals (Rat Trachea) | PACAP6-38 mimicked PACAP1-38 in inhibiting neuropeptide release. | Agonist-like activity in a specific neuronal context. | [4] |
| Human Cytotrophoblast Cells | Both PACAP6-38 and PACAP1-38 stimulated ERK1/2 and JNK phosphorylation. | Agonistic effect on MAPK signaling pathways. | [4] |
| Primary Rat Mesencephalic Neuron-Glia Cultures | Pretreatment with PACAP6-38 (3 µM) did not attenuate the neuroprotective effects of PACAP38 against LPS-induced toxicity. | Neuroprotection by PACAP38 may be independent of traditional high-affinity PACAP receptors in this model, or PACAP6-38 may have other effects. | [9] |
| Rat Meningeal Mast Cells | PACAP6-38 induced mast cell degranulation, similar to PACAP-38. | Agonistic effect mediated through the orphan MrgB3-receptor, not the PAC1 receptor. | [10] |
Signaling Pathways
The neuroprotective effects of PACAP are mediated by a complex network of intracellular signaling pathways. PACAP6-38, by blocking the PAC1 receptor, allows for the dissection of these pathways.
Caption: PACAP Signaling and the Inhibitory Action of PACAP6-38.
Experimental Workflows
A typical experimental workflow to investigate the neuroprotective effects of PACAP6-38 involves in vitro cell culture models and in vivo animal models of neuronal injury.
Caption: General Experimental Workflow for Investigating PACAP6-38.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of PACAP6-38 to PACAP receptors.
Materials:
-
Cell membranes expressing PAC1, VPAC1, or VPAC2 receptors
-
[¹²⁵I]PACAP-27 (radioligand)
-
Unlabeled PACAP6-38 (competitor)
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Cell harvester with glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled PACAP6-38 in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]PACAP-27, and varying concentrations of PACAP6-38.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the competitor concentration.
Cell Viability (MTT) Assay
Objective: To assess the effect of PACAP6-38 on cell viability in the presence of a neurotoxin.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Neurotoxin (e.g., MPP⁺, glutamate)
-
PACAP
-
PACAP6-38
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the neurotoxin, PACAP, and/or PACAP6-38 according to the experimental design for a specified duration (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.[11][12][13][14]
Western Blot for ERK Phosphorylation
Objective: To determine the effect of PACAP6-38 on the PACAP-induced phosphorylation of ERK.
Materials:
-
Neuronal cells
-
PACAP
-
PACAP6-38
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with PACAP and/or PACAP6-38 for a short duration (e.g., 5-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Quantify the band intensities to determine the level of ERK phosphorylation.[15][16]
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the in vivo neuroprotective effect of PACAP6-38.
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Anesthesia
-
Surgical instruments
-
Monofilament nylon suture
-
PACAP
-
PACAP6-38
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
Procedure:
-
Anesthetize the animal and expose the common carotid artery.
-
Introduce a monofilament suture into the internal carotid artery to occlude the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90-120 minutes), withdraw the suture to allow for reperfusion (for transient MCAO).
-
Administer PACAP and/or PACAP6-38 (e.g., via intravenous or intracerebroventricular injection) at a specified time point relative to the MCAO procedure.
-
After a set survival period (e.g., 24-48 hours), sacrifice the animal and harvest the brain.
-
Slice the brain and stain with TTC to visualize the infarct area (healthy tissue stains red, while infarcted tissue remains white).
Conclusion
PACAP6-38 is a critical pharmacological tool for investigating the neuroprotective mechanisms of PACAP. Its primary role as a potent PAC1 receptor antagonist allows for the definitive implication of this receptor in mediating PACAP's beneficial effects in various models of neuronal injury. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting the PACAP/PAC1 receptor system. However, the emerging evidence of its context-dependent agonist-like activities warrants careful consideration in experimental design and data interpretation. Future research should continue to unravel the nuances of PACAP6-38's pharmacology to fully harness its potential in the development of novel neuroprotective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. PACAP 6-38 | PACAP Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. This compound | PACAP Receptors | Tocris Bioscience [tocris.com]
- 4. Agonistic behavior of PACAP6-38 on sensory nerve terminals and cytotrophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural requirements for the occupancy of pituitary adenylate-cyclase-activating-peptide (PACAP) receptors and adenylate cyclase activation in human neuroblastoma NB-OK-1 cell membranes. Discovery of PACAP(6-38) as a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PACAP(6-38) is a PACAP receptor antagonist for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pituitary adenylate cyclase-activating polypeptide (PACAP) 38 and PACAP4-6 are neuroprotective through inhibition of NADPH oxidase: potent regulators of microglia-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Unraveling the Specific Ischemic Core and Penumbra Transcriptome in the Permanent Middle Cerebral Artery Occlusion Mouse Model Brain Treated with the Neuropeptide PACAP38 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PACAP 6-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preclinical research involving PACAP 6-38, a widely studied antagonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor, PAC1. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows associated with this compound research.
Core Findings from Preclinical Investigations
This compound has been investigated across a spectrum of preclinical models, demonstrating its potential as a modulator of various physiological and pathological processes. Its primary role as a competitive antagonist of the PAC1 receptor has been a focal point of research in areas such as pain, migraine, neuroprotection, and metabolic disorders.[1][2][3][4]
Analgesic Properties
In preclinical models of pain, this compound has shown significant efficacy in attenuating hyperalgesia and allodynia. Intrathecal administration of this compound has been demonstrated to potently reduce mechanical allodynia in neuropathic pain models and thermal hyperalgesia in inflammatory pain models.[1] These findings suggest that the PACAP/PAC1 receptor system is a pro-nociceptive pathway at the spinal level.[1]
Role in Migraine Pathophysiology
The PACAP signaling pathway is implicated in the pathogenesis of migraine.[2][5][6] Preclinical studies have explored this compound as a tool to dissect this pathway.[2][5] Research indicates that PACAP can induce migraine-like symptoms and that this compound can antagonize these effects, pointing to the PAC1 receptor as a potential therapeutic target.[5] Interestingly, some studies suggest that PACAP and Calcitonin Gene-Related Peptide (CGRP), another key molecule in migraine, may act via independent pathways.[7]
Neuroprotective Effects
The neuroprotective potential of PACAP has been extensively studied, and this compound has been utilized to confirm the involvement of PACAP receptors in these protective mechanisms.[8][9][10] Exogenous PACAP has been shown to be protective in various models of neuronal injury, including stroke and traumatic brain injury.[8][9][10][11] The neuroprotective effects of PACAP are often attributed to its anti-apoptotic, anti-inflammatory, and anti-oxidative properties.[9]
Metabolic Regulation
PACAP and its receptors are expressed in key metabolic tissues and play a role in regulating glucose homeostasis and feeding behavior.[3][12] Preclinical studies have investigated the effects of this compound in models of metabolic disorders, such as diabetes.[13][14] For instance, PACAP has been shown to have protective effects in diabetic neuropathy, and this compound can be used to probe the receptor-mediated nature of these effects.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies involving this compound, providing a comparative overview of its efficacy and dosing in different models.
Table 1: Efficacy of this compound in Preclinical Pain Models
| Animal Model | Pain Type | Administration Route | Dose Range | Maximal Effect | Reference |
| Rat (Spinal Nerve Ligation) | Neuropathic | Intrathecal | 12 nmol | 77% ± 15% reduction in mechanical allodynia | [1] |
| Rat (Carrageenan-induced) | Inflammatory | Intrathecal | 12 nmol | 89% ± 17% reduction in thermal hyperalgesia | [1] |
| Rat (6-OHDA-induced Parkinson's) | Neuropathic | Intrathecal | 0.125, 0.5, 2 µg | Dose-dependent amelioration of mechanical and thermal hyperalgesia | [15] |
Table 2: this compound in In Vitro and Cellular Assays
| Cell Type/Preparation | Assay | This compound Concentration | Effect | Reference |
| Transfected Cos7 cells | cAMP accumulation assay | Not specified | Competitive antagonist of CGRP and PACAP signaling | [2] |
| Rat Trigeminal Ganglion Cells | Transcriptomic Analysis | 1 µM | Induced transcriptomic changes related to neuroinflammation and mitochondrial function | [16][17] |
| Rat Meningeal Mast Cells | Degranulation Assay | 10 µM | Potent inducer of mast cell degranulation | [18][19] |
| PC12 Cells | G protein-mediated signaling | Not specified | Competitive antagonist of CART peptide | [20][21] |
Key Experimental Methodologies
The following sections detail the protocols for key experiments frequently cited in preclinical research on this compound.
Neuropathic Pain Model: Spinal Nerve Ligation in Rats
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the L5 spinal nerve is tightly ligated distal to the dorsal root ganglion.
-
Drug Administration: this compound is administered via intrathecal injection.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Outcome Measures: A significant increase in the paw withdrawal threshold in the this compound treated group compared to the vehicle control group indicates an analgesic effect.[1]
Inflammatory Pain Model: Carrageenan-Induced Hyperalgesia in Rats
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw.
-
Drug Administration: this compound is administered intrathecally prior to or following the carrageenan injection.
-
Behavioral Testing: Thermal hyperalgesia is measured by assessing the latency of paw withdrawal from a radiant heat source.
-
Outcome Measures: An increase in paw withdrawal latency in the this compound treated group compared to the vehicle control group indicates an anti-hyperalgesic effect.[1]
In Vitro cAMP Accumulation Assay
-
Cell Culture: Cos7 cells are transiently transfected with plasmids encoding the receptor of interest (e.g., PAC1, CGRP receptor).
-
Cell Treatment: Cells are pre-incubated with this compound at various concentrations before being stimulated with an agonist (e.g., PACAP-38, CGRP).
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is determined, and the IC50 value can be calculated.[2]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow in this compound research.
Caption: Canonical signaling pathways of the PAC1 receptor activated by PACAP and antagonized by this compound.
Caption: A generalized experimental workflow for preclinical evaluation of this compound in a disease model.
References
- 1. Central pituitary adenylate cyclase 1 receptors modulate nociceptive behaviors in both inflammatory and neuropathic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Targeting the PAC1 Receptor for Neurological and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PACAP Receptors | Tocris Bioscience [tocris.com]
- 5. PACAP and its receptors in migraine pathophysiology: Commentary on Walker et al., Br J Pharmacol 171: 1521–1533 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke [aginganddisease.org]
- 9. The Neuroprotective and Biomarker Potential of PACAP in Human Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. mdpi.com [mdpi.com]
- 14. Protective Effects of PACAP in Diabetic Complications: Retinopathy, Nephropathy and Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PACAP/PAC1-R activation contributes to hyperalgesia in 6-OHDA-induced Parkinson’s disease model rats via promoting excitatory synaptic transmission of spinal dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. frontiersin.org [frontiersin.org]
- 19. PACAP-38 and PACAP(6-38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
In Vitro Versus In Vivo Effects of PACAP 6-38: A Technical Guide
Introduction
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide that plays a significant role in a wide range of physiological processes. It exists in two bioactive forms, PACAP-38 and PACAP-27, which mediate their effects through three G protein-coupled receptors: the PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors. PACAP 6-38, a truncated fragment of PACAP-38, is a potent and competitive antagonist, primarily for the PAC1 receptor.[1] This technical guide provides an in-depth comparison of the in vitro and in vivo effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present quantitative data, detail experimental protocols, and visualize key pathways and workflows.
In Vitro Effects of this compound
In vitro, this compound primarily functions as a competitive antagonist at PACAP receptors. By binding to these receptors without activating them, it effectively blocks the downstream signaling typically initiated by endogenous agonists like PACAP-38 and PACAP-27.[2] This antagonistic activity has been demonstrated across various cell-based assays.
Quantitative Data: Receptor Binding and Antagonist Potency
The antagonist potency of this compound has been quantified in numerous studies, revealing its high affinity for the PAC1 receptor.
| Parameter | Receptor Subtype | Value (nM) | Cell Line/System | Reference |
| IC₅₀ | PAC1 Receptor | 2 | [1][3] | |
| PACAP type I receptor | 30 | [4][5][6] | ||
| PACAP type II receptor VIP₁ | 600 | [4][5][6] | ||
| PACAP type II receptor VIP₂ | 40 | [4][5][6] | ||
| NCI-H838 cells | 20 | Non-small cell lung cancer | [7] | |
| Kᵢ | Adenylate Cyclase Inhibition | 1.5 | [1] |
Key In Vitro Experimental Findings
-
Inhibition of cAMP Production: this compound effectively inhibits the PACAP-induced stimulation of adenylate cyclase, thereby blocking the production of cyclic AMP (cAMP), a key second messenger.[1][8]
-
Blockade of ERK Phosphorylation: It has been shown to block the phosphorylation of extracellular signal-regulated kinase (ERK) induced by cocaine- and amphetamine-regulated transcript peptide (CARTp), which is suggested to act via a common receptor.[9]
-
Inhibition of Cell Proliferation: In non-small cell lung cancer (NSCLC) cell lines, this compound can inhibit both basal and PACAP-stimulated colony formation.[7]
-
Antagonism of Calcium Mobilization: As an antagonist of the PAC1 receptor, this compound blocks the increase in intracellular calcium levels that is typically induced by PACAP-38.[2]
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol describes a typical experiment to measure the antagonistic effect of this compound on PACAP-27-induced cAMP production in a cell line expressing the PAC1 receptor (e.g., NCI-H838 cells).
-
Cell Culture: Culture NCI-H838 cells in an appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate them for 15 minutes at 37°C with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Treatment: Add varying concentrations of this compound to the wells and incubate for 20 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of PACAP-27 (e.g., 10 nM) to the wells and incubate for a further 10 minutes at 37°C. A control group with no PACAP-27 should be included.
-
cAMP Extraction: Terminate the reaction by aspirating the medium and adding a lysis buffer.
-
Quantification: Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.
Visualization: In Vitro Mechanism of Action
Caption: this compound competitively antagonizes the PAC1 receptor.
In Vivo Effects of this compound
The in vivo effects of this compound are consistent with its role as a functional antagonist, where it has been shown to block various physiological responses mediated by PACAP.
Quantitative Data: In Vivo Efficacy
The following table summarizes key quantitative findings from in vivo studies using this compound.
| Animal Model | Condition | Administration Route | Dose | Observed Effect | Reference |
| Rat | Feeding Behavior | 4th Intracerebroventricular | 3 nmol | Blocked CARTp-induced hypophagia for 5-22 hours. | [9] |
| NGF-OE Mice | Bladder Hyperactivity | Intravesical | 300 nM | Increased intercontraction interval (2.0-fold) and void volume (2.5-fold). | [3][4] |
| NGF-OE Mice | Pelvic Hypersensitivity | Intravesical | 300 nM | Significantly reduced pelvic sensitivity. | [3][4] |
| Rat | Sympathetic Nerve Activity | RVLM Microinjection | 1 mM | Prevented the development of sympathetic long-term facilitation after acute intermittent hypoxia. | [10] |
| Nude Mice | NSCLC Xenograft | Subcutaneous | 10 µ g/day | Significantly slowed tumor proliferation. | [7] |
| Rat | GH Secretion | Intravenous | 1 nmol/100g BW | Blunted the increase in plasma GH induced by 5-hydroxy-L-tryptophan. | [11] |
Key In Vivo Experimental Findings
-
Regulation of Food Intake: this compound acts as a functional antagonist to CART peptide, blocking its hypophagic effects and impact on short-term body weight.[9]
-
Modulation of Bladder Function: In a mouse model of bladder hyperactivity, intravesical administration of this compound increased the intercontraction interval and void volume, suggesting a role for PACAP in bladder control.[3][4]
-
Neuroprotection and Neuronal Activity: In a rat model of acute intermittent hypoxia, this compound microinjections into the rostral ventrolateral medulla (RVLM) blocked the elevation in sympathetic nerve activity.[10]
-
Antitumor Activity: this compound has demonstrated the ability to slow the proliferation of non-small cell lung cancer xenografts in nude mice.[7]
-
Hormone Secretion: It has been shown to be a potent antagonist of PACAP-38's effect on growth hormone secretion both in vivo and in vitro.[11]
-
Mast Cell Degranulation: Interestingly, while being a PAC1 receptor antagonist, this compound has been found to be a potent degranulator of rat meningeal mast cells, an effect suggested to be mediated by the orphan MrgB3-receptor.[12][13] This highlights a potential off-target effect or a different mechanism of action in specific cell types.
Experimental Protocol: In Vivo Study of Feeding Behavior in Rats
This protocol is adapted from a study investigating the effect of this compound on CARTp-induced hypophagia.[9]
-
Animal Model: Use male Sprague-Dawley rats with cannulas implanted into the fourth intracerebral ventricle (i.c.v.).
-
Housing and Acclimatization: House the animals individually and allow them to acclimatize to the experimental conditions. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound and CARTp 55-102 in a sterile saline solution.
-
Administration:
-
Pre-treat the rats with an i.c.v. injection of this compound (e.g., 3 nmol) or vehicle.
-
After a short interval, administer an i.c.v. injection of CARTp 55-102 (e.g., 0.3 nmol) or vehicle.
-
-
Data Collection: Measure cumulative food intake and body weight at regular intervals (e.g., 1, 2, 5, and 22 hours) post-injection.
-
Data Analysis: Compare the food intake and body weight changes between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualization: In Vivo Experimental Workflow
Caption: A generalized workflow for an in vivo study.
PACAP Signaling Pathways and Antagonism by this compound
PACAP receptors, particularly the PAC1 receptor, are coupled to multiple intracellular signaling pathways. The primary pathways involve the activation of Gs and Gq proteins.[14][15]
-
Gs Pathway: Activation of the Gs protein leads to the stimulation of adenylyl cyclase (AC), which in turn increases the production of cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[14]
This compound, by competitively binding to the PAC1 receptor, prevents the conformational changes necessary for G protein coupling and activation, thereby inhibiting both the Gs-cAMP-PKA and Gq-PLC-PKC signaling cascades.
Visualization: PACAP Signaling Pathways
Caption: this compound blocks PAC1 receptor-mediated signaling pathways.
Conclusion
This compound is a well-characterized and potent competitive antagonist of the PAC1 receptor, with its in vitro antagonistic properties translating effectively to functional blockade in a variety of in vivo models. The quantitative data from both settings provide a consistent picture of its mechanism of action. However, it is crucial for researchers to be aware of potential off-target effects, such as the observed mast cell degranulation, which may be mediated by other receptors. This comprehensive understanding of both the in vitro and in vivo effects of this compound is essential for its use as a precise pharmacological tool and for the development of novel therapeutics targeting the PACAP signaling system.
References
- 1. This compound | PACAP Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presence of pituitary adenylate cyclase-activating polypeptide receptors in Y-79 human retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Involvement of pituitary adenylate cyclase-activating polypeptide in growth hormone secretion induced by serotoninergic mechanisms in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. mdpi.com [mdpi.com]
PACAP 6-38 Target Validation in Specific Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the validation of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) 6-38 as a target antagonist in various cell lines. PACAP 6-38 is a potent and competitive antagonist of the PACAP type 1 (PAC1) receptor, a key player in numerous physiological processes. This document outlines its mechanism of action, its effects on downstream signaling pathways, and provides detailed protocols for key validation experiments.
Mechanism of Action and Target Profile
This compound is a truncated form of PACAP that acts as a competitive antagonist at the PAC1 receptor. By binding to the receptor, it blocks the downstream signaling cascades typically initiated by the endogenous ligands PACAP-27 and PACAP-38. The primary mechanism of inhibition is the prevention of adenylyl cyclase activation, which in turn suppresses the production of cyclic AMP (cAMP).
The antagonist exhibits high affinity for the PAC1 receptor, with reported IC50 values in the low nanomolar range. Its selectivity for PAC1 over other related receptors, such as VPAC1 and VPAC2, makes it a valuable tool for dissecting PACAP-specific signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various cell lines, providing key data for experimental design and interpretation.
Table 1: this compound Inhibition of Receptor Binding
| Cell Line | Agonist | IC50 (nM) | Reference |
| NCI-H838 (Non-small cell lung cancer) | 125I-PACAP-27 | 20 | [1] |
| T47D (Breast cancer) | 125I-PACAP-27 | 750 | [2] |
Table 2: this compound Inhibition of cAMP Production
| Cell Line | Agonist | This compound Concentration | Inhibition | Reference |
| NCI-H838 | 10 nM PACAP-27 | 100 nM | Half-maximal inhibition | [1] |
| SH-SY5Y (Neuroblastoma) | 100 nM PACAP-38 | 10 µM | 81 ± 25% | [3] |
| SH-SY5Y | 1 µM VIP | 10 µM | 85 ± 26% | [3] |
Table 3: this compound Effects on Downstream Signaling and Cell Viability
| Cell Line | Assay | Effect | Concentration | Reference |
| PC12 (Pheochromocytoma) | p-ERK Inhibition | Complete blockade of CARTp-induced p-ERK | 10-fold higher than agonist | [4][5] |
| SH-SY5Y | Neuroprotection Blockade | Complete blockade of PACAP's protective effect | 2 µM | [6] |
| Y79 (Retinoblastoma) | Cell Viability | IC50 = 1.7 µM (cytotoxic at high concentrations) | 1-5 µM | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for validation experiments.
PACAP/PAC1 Receptor Signaling Pathway
Caption: PACAP/PAC1 receptor signaling cascade and point of inhibition by this compound.
Experimental Workflow: Target Validation
Caption: General experimental workflow for validating this compound activity in cell lines.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used in the validation of this compound.
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cAMP, a key second messenger in the PACAP signaling pathway.
Materials:
-
Selected cell line (e.g., SH-SY5Y, NCI-H838)
-
Cell culture medium and supplements
-
PACAP-27 or PACAP-38
-
This compound
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Lysis buffer
-
Multi-well plates
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add PACAP-27 or PACAP-38 to the wells at a concentration known to elicit a robust cAMP response. Include a control group with no PACAP treatment.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by adding lysis buffer to each well.
-
cAMP Measurement: Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cAMP levels in cells treated with PACAP alone to those co-treated with this compound to determine the inhibitory effect.
Western Blot for Phosphorylated ERK and CREB
This method is used to detect the phosphorylation status of key downstream signaling proteins, ERK and CREB, as a measure of pathway activation.
Materials:
-
Selected cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium and supplements
-
PACAP-27 or PACAP-38
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to near confluence and then serum-starve for several hours to reduce basal phosphorylation. Pre-treat with this compound before stimulating with PACAP for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK).
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in PACAP-treated cells with and without this compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as a measure of cell viability or proliferation.
Materials:
-
Selected cell line
-
Cell culture medium and supplements
-
PACAP-27 or PACAP-38
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]
-
Treatment: Treat the cells with various concentrations of this compound, with or without a PACAP agonist, for the desired duration (e.g., 24-72 hours).[1][6]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the viability of treated cells to untreated controls.
Conclusion
This compound is a well-validated and specific antagonist of the PAC1 receptor. Its ability to potently inhibit PACAP-induced signaling through the cAMP, ERK, and CREB pathways has been demonstrated in a variety of cell lines. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute robust target validation studies. By utilizing these methodologies, scientists can further elucidate the role of PACAP signaling in their specific cellular models and advance the development of novel therapeutics targeting this important pathway.
References
- 1. PACAP38 and PACAP6-38 Exert Cytotoxic Activity Against Human Retinoblastoma Y79 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Signalling Exerts Chondrogenesis Promoting and Protecting Effects: Implication of Calcineurin as a Downstream Target | PLOS One [journals.plos.org]
- 3. Pituitary Adenylate Cyclase Activating Polypeptide Has Inhibitory Effects on Melanoma Cell Proliferation and Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 5. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
Methodological & Application
Application Notes and Protocols for PACAP 6-38 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) 6-38 is a synthetic peptide fragment derived from PACAP-38, lacking the first five N-terminal amino acids. This modification transforms it into a potent and competitive antagonist for the PACAP type 1 (PAC1) and vasoactive intestinal polypeptide (VIP) type 2 (VPAC2) receptors. It is a valuable tool for investigating the physiological and pathological roles of PACAP signaling in various cellular processes. These application notes provide detailed protocols and guidelines for the effective use of PACAP 6-38 in cell culture experiments.
This compound is widely used to block PACAP-induced intracellular signaling cascades, primarily the activation of adenylyl cyclase and phospholipase C, which lead to increases in cyclic AMP (cAMP) and intracellular calcium ([Ca²⁺]i), respectively. By inhibiting these pathways, researchers can elucidate the specific contributions of PACAP receptor activation to cellular functions such as proliferation, differentiation, apoptosis, and neurite outgrowth.
Mechanism of Action
This compound competitively binds to PAC1 and VPAC2 receptors, preventing the binding of the endogenous agonists PACAP-38 and PACAP-27. This blockade inhibits the G-protein-coupled signaling cascades initiated by these receptors. The PAC1 receptor, in particular, can couple to both Gαs and Gαq proteins. Inhibition by this compound therefore blocks both the Gαs-adenylyl cyclase-cAMP-PKA pathway and the Gαq-phospholipase C (PLC)-IP3/DAG-[Ca²⁺]i/PKC pathway.
Quantitative Data
The potency of this compound as an antagonist varies depending on the cell type, receptor expression levels, and the specific agonist used. The following tables summarize key quantitative data from various cell culture experiments.
Table 1: Inhibitory Potency of this compound
| Parameter | Cell Line/Tissue | Receptor Target | Value | Reference |
| IC₅₀ | Human Neuroblastoma NB-OK-1 | PAC1 | 2 nM | [1] |
| Kᵢ | Human Neuroblastoma NB-OK-1 | PAC1 (vs. PACAP-27) | 1.5 nM | [1] |
| IC₅₀ | CHO cells | PACAP Type I Receptor | 30 nM | [2][3][4] |
| IC₅₀ | CHO cells | PACAP Type II Receptor (VPAC1) | 600 nM | [2][3][4] |
| IC₅₀ | CHO cells | PACAP Type II Receptor (VPAC2) | 40 nM | [2][3][4] |
| IC₅₀ | Non-Small Cell Lung Cancer NCI-H838 | PACAP Receptors | 20 nM (Binding) | [5] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Cell Line | Assay | Agonist | This compound Concentration | Observed Effect | Reference |
| Non-Small Cell Lung Cancer NCI-H838 | cAMP Accumulation | 10 nM PACAP-27 | 100 nM | Half-maximal inhibition | [5] |
| Non-Small Cell Lung Cancer NCI-H838 | Arachidonic Acid Release | PACAP-27 | Not specified | Reversal of PACAP-27 effect | [5] |
| Non-Small Cell Lung Cancer NCI-H838 | Colony Formation | Endogenous/10 nM PACAP-27 | 100 nM | Inhibition of basal and stimulated growth | [5] |
| Non-Small Cell Lung Cancer NCI-H838 | Ca²⁺ Mobilization | 100 nM PACAP-27 | 1 µM | Inhibition of Ca²⁺ increase | [5] |
| PC12 cells | Dopamine Content | 1 µM Dexamethasone | 0.1 - 1.0 µM | Blockade of dexamethasone-induced increase | [3][4] |
| SH-SY5Y cells | Neurite Outgrowth | 100 nM PACAP-38 | 10 µM | Blockade of neuritogenesis | [6] |
| SH-SY5Y cells | cAMP Production | 100 nM PACAP-38 | 10 µM | Inhibition of cAMP increase | [6] |
| Human Retinoblastoma Y79 | Cell Viability (MTT) | PACAP-38 | 1-5 µM | No blockade of PACAP-38 cytotoxicity; showed additive cytotoxic effect | [7] |
| NS-1 cells | Neuritogenesis | 100 nM PACAP | Not specified | Antagonism of PACAP-induced neuritogenesis | [8] |
Experimental Protocols
Reconstitution and Storage of this compound
-
Reconstitution: this compound is typically a lyophilized powder. It is soluble in sterile, nuclease-free water.[9] To prepare a stock solution, reconstitute the peptide to a concentration of 1-2 mg/mL.[9] For a 1 mg vial of this compound (MW: ~4025 g/mol ), adding 248.4 µL of water will yield a 1 mM stock solution. Gently vortex to dissolve.
-
Storage: Store the lyophilized peptide at -20°C.[1] After reconstitution, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[9] Stock solutions are generally stable for several months at -20°C.[9]
Protocol 1: Inhibition of PACAP-Induced cAMP Accumulation
This protocol describes how to measure the antagonistic effect of this compound on PACAP-induced cAMP production.
Materials:
-
Cells expressing PAC1 or VPAC2 receptors
-
96-well cell culture plates
-
Serum-free culture medium
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
PACAP agonist (e.g., PACAP-38 or PACAP-27)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.[10][11]
-
Add varying concentrations of this compound to the wells and incubate for 30 minutes to 2 hours at 37°C.[6]
-
Add a fixed concentration of a PACAP agonist (typically the EC₈₀) and incubate for 15-30 minutes at 37°C.[10][11]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the IC₅₀ value for this compound.
Protocol 2: Inhibition of PACAP-Induced Intracellular Calcium Mobilization
This protocol outlines the use of this compound in a calcium mobilization assay using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells expressing PAC1 receptors
-
Glass-bottom dishes or 96-well black-walled, clear-bottom plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
PACAP agonist (e.g., PACAP-38)
-
This compound
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Seed cells on glass-bottom dishes or appropriate 96-well plates and culture until they reach 80-90% confluency.
-
Load the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Establish a baseline fluorescence reading.
-
Add this compound (e.g., 1 µM) and incubate for 5-15 minutes while continuing to record fluorescence.[5]
-
Add a PACAP agonist (e.g., 100 nM PACAP-38) and immediately record the change in fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence ratio (e.g., 340/380 nm for Fura-2) or relative fluorescence units to determine the extent of inhibition of the calcium response.
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability, either alone or in combination with a PACAP agonist.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete culture medium
-
PACAP agonist (optional)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)[7]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and allow them to attach overnight.[7]
-
Replace the medium with fresh medium containing various concentrations of this compound, with or without a PACAP agonist.
-
Incubate the cells for the desired period (e.g., 24-72 hours).[7][12]
-
Add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Neuritogenesis Assay
This protocol is designed to evaluate the ability of this compound to block PACAP-induced neurite outgrowth in neuronal cell lines like PC12 or SH-SY5Y.
Materials:
-
PC12 or SH-SY5Y cells
-
Culture plates or dishes coated with an appropriate substrate (e.g., collagen or poly-L-lysine)
-
Low-serum culture medium
-
PACAP agonist (e.g., PACAP-38)
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Seed cells on coated plates at a low density to allow for clear visualization of neurites.
-
Allow cells to attach, then switch to a low-serum medium to encourage differentiation.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 30 minutes to 2 hours.[6][8]
-
Add the PACAP agonist (e.g., 100 nM PACAP-38) to the wells.
-
Incubate for 2-4 days, monitoring for neurite extension.[6]
-
Capture images of multiple fields for each condition.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites, the number of neurites per cell, and/or the average neurite length. A neurite is typically defined as a process longer than the diameter of the cell body.
Troubleshooting
-
No or weak antagonism:
-
Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration. A 10- to 100-fold excess of the antagonist over the agonist's EC₅₀ is often a good starting point.[9]
-
Peptide integrity: Ensure the peptide has been stored correctly and has not degraded. Use a fresh aliquot.
-
Receptor subtype: The cells may express a receptor subtype for which this compound has lower affinity (e.g., VPAC1).[9]
-
-
Agonist-like effects:
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to dissect the complex roles of PACAP signaling in a wide range of biological systems.
References
- 1. bio-techne.com [bio-techne.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PACAP38 and PACAP6-38 Exert Cytotoxic Activity Against Human Retinoblastoma Y79 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Studies of PACAP 6-38 in Mice
This document provides detailed application notes and protocols for the use of the PACAP receptor antagonist, PACAP 6-38, in in vivo studies involving mice. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exerts its effects through three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2. This compound is a fragment of PACAP that acts as a competitive antagonist, primarily at the PAC1 receptor, and to a lesser extent at the VPAC2 receptor.[1][2] It is a valuable tool for investigating the physiological roles of PACAP signaling in various in vivo models.
Data Presentation: Recommended Dosage and Administration of this compound
The effective dosage of this compound in mice can vary significantly depending on the administration route, the specific experimental model, and the targeted physiological outcome. The following table summarizes dosages and administration methods from various in vivo studies.
| Route of Administration | Dosage/Concentration | Animal Model | Key Experimental Context | Observed Effect of this compound |
| Intravesical Instillation | 300 nM | NGF-OE Mice | Bladder hyperreflexia and pelvic sensitivity | Increased intercontraction interval and void volume; decreased pelvic sensitivity.[3][4][5][6] |
| Intravenous (i.v.) Injection | 50 nmol/kg (with PACAP38) | IL-6+/+ and IL-6-/- Mice | Ischemic stroke (tMCAO model) | Blocked the neuroprotective effect of PACAP38.[7] |
| Intracerebroventricular (i.c.v.) Microinjection | 0.3-3 nmol per animal | Rats | CARTp-induced hypophagia | Inhibited the reduction in food intake and body weight induced by CARTp.[2][8] |
| Microinjection into Rostral Ventrolateral Medulla (RVLM) | 1 mM (100 nl) | Sprague-Dawley Rats | Acute intermittent hypoxia-induced sympathetic long-term facilitation | Blocked the development of sympathetic long-term facilitation.[1] |
Experimental Protocols
Protocol 1: Intravesical Administration of this compound for Bladder Function Studies in Mice
This protocol is adapted from studies investigating the role of PACAP in bladder function and pelvic sensitivity.[3][5][6]
1. Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline (vehicle)
-
2% Isoflurane for anesthesia
-
Polyethylene (B3416737) catheter (e.g., PE10)
-
Syringes and needles
-
Cystometry equipment (for functional assessment)
2. Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile 0.9% saline to achieve the desired final concentration (e.g., 300 nM).
-
It is recommended to prepare the working solution fresh on the day of the experiment.[3] If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[3]
3. Animal Preparation and Catheterization:
-
Anesthetize the mouse using 2% isoflurane.
-
Carefully insert a lubricated polyethylene catheter transurethrally into the bladder.
4. Intravesical Instillation:
-
Slowly inject the this compound solution (typically <200 μl) into the bladder via the catheter.[5]
-
Maintain the animal under anesthesia for 30 minutes to prevent the reflexive expulsion of the solution.[3][5]
5. Post-instillation and Experimental Procedure:
-
After 30 minutes, drain the bladder through the catheter and wash with sterile saline.[3][5]
-
Allow the animal to recover from anesthesia for 20 minutes before commencing experimental procedures, such as cystometry or assessment of pelvic sensitivity.[3][5]
Protocol 2: Systemic Administration of this compound via Intravenous Injection
This protocol is based on a study investigating the neuroprotective effects of PACAP in an ischemic stroke model.[7]
1. Materials:
-
This compound (lyophilized powder)
-
Vehicle (e.g., 0.1% Bovine Serum Albumin in sterile saline)
-
Syringes and needles suitable for intravenous injection in mice (e.g., 30-gauge)
-
Animal restrainer or appropriate anesthesia
2. Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in the chosen vehicle to the desired concentration for a final dosage of, for example, 50 nmol/kg.
-
Ensure the solution is clear and free of particulates. Prepare fresh on the day of use.
3. Administration:
-
For studies involving co-administration with a PACAP agonist like PACAP38, the antagonist can be given as a bolus injection into the jugular vein.[7]
-
Properly restrain the mouse or use light anesthesia as required for the procedure.
-
Administer the this compound solution as a single bolus injection.
4. Continuous Infusion (Optional):
-
For continuous administration, a miniosmotic pump can be implanted subcutaneously.[7]
-
The pump should be filled with the this compound solution at a concentration calculated to deliver the desired dose over a specific period.
Mandatory Visualizations
Signaling Pathway of PACAP and Antagonism by this compound
The primary signaling mechanism of PACAP involves the activation of PAC1 receptors, which are coupled to Gs and Gq proteins. This leads to the stimulation of adenylyl cyclase and phospholipase C, respectively, resulting in increased intracellular cAMP and Ca2+ levels.[9][10] this compound acts as a competitive antagonist at the PAC1 receptor, blocking these downstream signaling events.
Caption: PACAP signaling and this compound antagonism.
Experimental Workflow for In Vivo Mouse Study Using this compound
This diagram illustrates a typical workflow for an in vivo experiment in mice to investigate the effects of this compound.
Caption: Typical in vivo experimental workflow.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Intrabladder PAC1 receptor antagonist, PACAP(6–38), reduces urinary bladder frequency and pelvic sensitivity in mice exposed to repeated variate stress (RVS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravesical PAC1 Receptor Antagonist, PACAP(6–38), Reduces Urinary Bladder Frequency and Pelvic Sensitivity in NGF-OE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of pituitary adenylate cyclase-activating polypeptide (PACAP) in human nonfunctioning pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PACAP 6-38 Administration in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 (PACAP 6-38) is a truncated form of PACAP-38 that acts as a competitive antagonist at PACAP receptors, particularly the PACAP type I (PAC1) receptor.[1][2][3] It is a valuable tool for investigating the physiological roles of PACAP in various biological systems. These application notes provide detailed protocols for the administration of this compound in rat models, based on established experimental findings.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various experimental contexts in rat models.
Table 1: Intracerebroventricular (i.c.v.) Administration of this compound
| Experimental Model | Rat Strain | Doses | Vehicle | Key Findings | Reference |
| CARTp-induced hypophagia | Sprague-Dawley | 0.3 nmol, 0.6 nmol, 3 nmol | Vehicle | Pretreatment with 3 nmol this compound completely blocked the inhibitory effect of CARTp on food intake.[4] | [4] |
Table 2: Intrathecal Administration of this compound
| Experimental Model | Rat Strain | Dose | Vehicle | Key Findings | Reference |
| Kainic acid-induced seizures | Not Specified | 1 mmol/L (10 µl) | 10 mmol/L PBS | Augmented sympathetic responses to seizures, suggesting a neuroprotective role for endogenous PACAP.[5] | [5] |
Table 3: Microinjection Administration of this compound into Specific Brain Regions
| Brain Region | Experimental Model | Rat Strain | Dose | Vehicle | Key Findings | Reference | | --- | --- | --- | --- | --- | --- | | Rostral Ventrolateral Medulla (RVLM) | Acute Intermittent Hypoxia | Sprague-Dawley | 1 mM (100 nl, bilateral) | 10 mM PBS | Blocked the elevation in sympathetic nerve activity induced by acute intermittent hypoxia.[6] |[6] | | Rostral Ventrolateral Medulla (RVLM) | Hypertension | Sprague-Dawley, Wistar-Kyoto, Spontaneously Hypertensive Rats | 15 pmol (100 µmol/l in 150 nl) | PBS | Attenuated the cardiovascular effects of PACAP microinjection.[7] |[7] |
Table 4: Systemic Administration of this compound
| Route | Experimental Model | Rat Strain | Dose | Vehicle | Key Findings | Reference | | --- | --- | --- | --- | --- | --- | | Intravenous (i.v.) | Serotonin-induced GH secretion | Conscious male rats | 1 nmol/100 g BW | Not Specified | Blunted the increase in plasma GH induced by 5-hydroxy-L-tryptophan.[8] |[8] | | Subcutaneous (s.c.) | Feeding behavior | Sprague-Dawley | 6 nmol | Vehicle | No effect on food consumption by itself, suggesting a central mechanism of action when administered i.c.v.[4] |[4] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation and Injection
This protocol is adapted from studies investigating the central effects of this compound on feeding behavior.[4]
1. Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., artificial cerebrospinal fluid or saline)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula
-
Injection needle
-
Dental cement
-
Microsyringe pump
2. Procedure:
-
Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically expose the skull and implant a guide cannula aimed at the desired ventricle (e.g., fourth ventricle).
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Drug Preparation:
-
On the day of the experiment, dissolve this compound in the sterile vehicle to the desired concentrations (e.g., 0.3 nmol, 0.6 nmol, 3 nmol in 1.5 µl).
-
-
Injection:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the injection needle, connected to a microsyringe, into the guide cannula.
-
Infuse the this compound solution or vehicle over a specific period (e.g., 1.5 µl over 1 minute).
-
Leave the injection needle in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
-
Post-injection Monitoring:
-
Return the animal to its home cage and monitor for behavioral and physiological changes at specified time points (e.g., measure food intake at 2, 5, and 22 hours).[4]
-
Protocol 2: Microinjection into the Rostral Ventrolateral Medulla (RVLM)
This protocol is based on studies investigating the role of PACAP in cardiovascular regulation.[6][7]
1. Materials:
-
This compound
-
Sterile vehicle (e.g., 10 mM PBS)
-
Anesthetic (e.g., urethane)
-
Stereotaxic frame
-
Glass micropipettes
-
Picospritzer or similar microinjection system
-
Physiological monitoring equipment (for blood pressure, heart rate, sympathetic nerve activity)
2. Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., intraperitoneal injection of urethane).[6]
-
Place the animal in a stereotaxic frame.
-
Perform necessary surgical procedures to expose the dorsal surface of the medulla oblongata.
-
-
Drug Preparation:
-
Prepare a solution of this compound in the appropriate vehicle (e.g., 1 mM in 10 mM PBS).[6]
-
-
Microinjection:
-
Identify the stereotaxic coordinates for the RVLM.
-
Lower a glass micropipette filled with the this compound solution to the target coordinates.
-
Perform bilateral microinjections of small volumes (e.g., 100 nl) over a short duration.[6]
-
-
Data Acquisition:
-
Continuously record cardiovascular and sympathetic nerve activity parameters before, during, and after the microinjections to assess the effects of this compound.
-
Visualizations
Signaling Pathways
PACAP primarily signals through the G-protein coupled receptors PAC1, VPAC1, and VPAC2.[9] this compound acts as a competitive antagonist, blocking these pathways.[2] In some cell types, this compound can exhibit agonistic effects through other receptors like the Mas-related G-protein coupled receptor, MrgB3, particularly in mast cells.[9][10]
Caption: PACAP signaling pathways and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a generalized workflow for an in vivo study investigating the effects of this compound in a rat model.
Caption: Generalized experimental workflow for in vivo this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 5. Antagonism of PACAP or Microglia Function Worsens the Cardiovascular Consequences of Kainic-Acid-Induced Seizures in Rats | Journal of Neuroscience [jneurosci.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. PACAP causes PAC1/VPAC2 receptor mediated hypertension and sympathoexcitation in normal and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of pituitary adenylate cyclase-activating polypeptide in growth hormone secretion induced by serotoninergic mechanisms in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. frontiersin.org [frontiersin.org]
Application Notes and Protocols for PACAP 6-38 Peptide
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the reconstitution and storage of the PACAP 6-38 peptide, a potent and competitive antagonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1). Adherence to these guidelines is crucial for maintaining the peptide's biological activity and ensuring experimental reproducibility.
Product Information
| Parameter | Value | Reference |
| Molecular Weight | ~4024.78 g/mol | |
| Appearance | Lyophilized white powder | |
| Purity | Typically ≥95% (as determined by HPLC) | |
| Solubility | Soluble in sterile water up to 2 mg/mL | [1] |
| Storage (Lyophilized) | Store at -20°C. Protect from light as the product is hygroscopic. | [2] |
| Storage (Reconstituted) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [2] |
Reconstitution Protocol
Proper reconstitution of the lyophilized this compound peptide is a critical first step to ensure its stability and activity in downstream applications.
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, nuclease-free water or a suitable sterile buffer
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes with sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the peptide's stability.
-
Solvent Selection: Sterile, nuclease-free water is the recommended solvent for initial reconstitution.[2] If your experimental buffer is different, it is advisable to first dissolve the peptide in sterile water and then dilute it with the buffer. For basic peptides like this compound, a slightly acidic buffer may aid in solubility if issues arise.
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated micropipette, add the calculated volume of sterile water to achieve a stock concentration of 1-2 mg/mL.[2] For example, to prepare a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of sterile water.
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation. If the peptide does not dissolve readily, brief sonication (5-10 seconds) may be helpful.
-
-
Aliquoting:
-
Once the peptide is fully dissolved, immediately aliquot the stock solution into single-use, sterile, low-protein-binding polypropylene microcentrifuge tubes.
-
The volume of each aliquot should be tailored to the needs of your experiments to minimize the number of freeze-thaw cycles.
-
Figure 1. Workflow for reconstituting and storing this compound peptide.
Storage and Stability
To maintain the integrity of the this compound peptide, proper storage is essential.
-
Lyophilized Peptide: The lyophilized powder should be stored at -20°C in a desiccator to protect it from moisture and light.[2] When stored correctly, it is stable for an extended period.
-
Reconstituted Peptide: Aliquoted stock solutions should be stored at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (several months).[2] It is crucial to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and loss of activity.
Handling and Usage Guidelines
-
Preventing Aggregation: Peptides can be prone to aggregation. To minimize this, use low-protein-binding tubes for storage and handling. If you observe precipitation in your stock solution, gentle warming (to 37°C) or brief sonication may help to redissolve the peptide. For basic peptides, a slight acidification of the solution with dilute acetic acid can also improve solubility.
-
Experimental Dilutions: When preparing working solutions, it is recommended to dilute the stock solution directly into the assay buffer on the day of the experiment.
-
Quality Control: For sensitive applications, it is good practice to periodically check the activity of the peptide using a relevant bioassay to ensure it has not degraded.
Mechanism of Action: PAC1 Receptor Antagonism
This compound functions as a competitive antagonist at the PAC1 receptor, a G protein-coupled receptor (GPCR). The PAC1 receptor is primarily coupled to Gs and Gq proteins.
-
Gs Pathway: Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
-
Gq Pathway: Agonist binding can also activate the Gq alpha subunit, which stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores.
By binding to the PAC1 receptor without activating it, this compound competitively blocks the binding of endogenous agonists like PACAP-27 and PACAP-38, thereby inhibiting these downstream signaling cascades.[3][4]
Figure 2. this compound inhibits PAC1 receptor signaling pathways.
References
- 1. bio-techne.com [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Link Between PACAP Signalling and Hyaluronic Acid Production in Melanoma Progression [mdpi.com]
Application Note: Using PACAP 6-38 to Block PACAP-induced cAMP Elevation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a significant role in a multitude of physiological processes, including neurotransmission, neuroprotection, and metabolic regulation.[1][2][3] PACAP exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the PAC1 receptor (PAC1R), and to a lesser extent, the VPAC1 and VPAC2 receptors.[4][5] The 38-amino acid form, PACAP-38, is a potent agonist that, upon binding to the PAC1 receptor, preferentially couples to the Gαs protein subunit.[5][6] This activation stimulates adenylyl cyclase (AC), leading to a robust increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3][5][7] The subsequent activation of downstream effectors, such as Protein Kinase A (PKA), mediates many of PACAP's cellular effects.[5][8]
PACAP 6-38 is a truncated form of PACAP-38 that acts as a potent and competitive antagonist of the PAC1 receptor.[9] By binding to the receptor without initiating a signal, it effectively blocks the binding of agonists like PACAP-38, thereby inhibiting the downstream signaling cascade and preventing the elevation of intracellular cAMP.[7][9] This makes this compound an invaluable pharmacological tool for investigating the physiological and pathological roles of the PACAP/PAC1R signaling axis.
Mechanism of Action
The primary mechanism of this compound is competitive antagonism at the PAC1 receptor. The binding of the agonist PACAP-38 to the PAC1 receptor triggers a conformational change, leading to the activation of the associated Gαs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[5] this compound, lacking the N-terminal amino acids required for receptor activation, binds to the PAC1 receptor but does not induce this signaling cascade.[9] It occupies the binding site, preventing PACAP-38 from accessing the receptor and thereby blocking the signal for cAMP production.[7]
Application Data
The following tables summarize key quantitative data for the use of this compound as an antagonist to PACAP-38.
Table 1: Properties of PACAP-38 and this compound
| Compound | Type | Primary Target | IC₅₀ | Kᵢ |
| PACAP-38 | Agonist | PAC1 Receptor | 2 nM | N/A |
| This compound | Antagonist | PAC1 Receptor | 2 nM[10] | 1.5 nM |
IC₅₀ and Kᵢ values can vary depending on the assay system and cell type.
Table 2: Recommended Concentrations for In Vitro Experiments
| Application | PACAP-38 (Agonist) Concentration | This compound (Antagonist) Concentration | Notes |
| cAMP Elevation Assay | EC₅₀ to EC₈₀ (e.g., 1-100 nM) | 0.1 µM to 1 µM[9] | The optimal antagonist concentration is typically 10- to 100-fold higher than the agonist's EC₅₀.[9] A dose-response curve is recommended for optimization. |
| Neuronal Differentiation | 100 nM (in SH-SY5Y cells)[11] | 300 nM (in SH-SY5Y cells)[10] | Effective blockade of PACAP-38 effects has been observed at these concentrations. |
Experimental Protocols
This section provides a generalized protocol for a cell-based assay to measure the inhibitory effect of this compound on PACAP-38-induced cAMP production. This protocol is based on commercially available bioluminescent or immunoassay kits (e.g., Promega cAMP-Glo™, Abcam cAMP Direct Immunoassay Kit).[12][13][14]
Materials and Reagents
-
Cell line expressing PAC1 receptors (e.g., SH-SY5Y, HEK293 transfected with PAC1R)
-
Cell culture medium and supplements
-
White, opaque 96-well plates (for luminescence) or standard clear plates (for colorimetric assays)
-
PACAP-38 (agonist)
-
This compound (antagonist)[9]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation (optional, but recommended)
-
Commercially available cAMP detection kit (e.g., cAMP-Glo™ Assay, cAMP ELISA Kit)[13][14]
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
Procedure
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Antagonist Pre-treatment:
-
Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS or serum-free media). Include a vehicle control (buffer only). If using a PDE inhibitor, add it to the buffer.
-
Carefully remove the culture medium from the wells.
-
Add the this compound dilutions (or vehicle) to the respective wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of PACAP-38 in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), as determined from a prior agonist dose-response experiment.[15] Also prepare a vehicle control.
-
Add the PACAP-38 solution (or vehicle) directly to the wells already containing the antagonist.
-
Incubate for an additional 15-30 minutes at room temperature or 37°C. The optimal time should be determined empirically.
-
-
cAMP Detection:
-
Follow the specific instructions provided with your chosen cAMP detection kit. This typically involves:
-
Cell Lysis: Adding a lysis buffer to release the intracellular cAMP.
-
Detection Reaction: Adding detection reagents that generate a signal (luminescence or color) in proportion to the amount of cAMP present. For competitive immunoassays, the signal will be inversely proportional to the cAMP concentration.[14]
-
Incubation: Allowing the detection reaction to proceed for the recommended time.
-
-
-
Data Acquisition:
Data Analysis
-
Normalize the data. Set the signal from cells treated with vehicle only as 0% response and the signal from cells treated with PACAP-38 agonist alone (no antagonist) as 100% response.
-
Plot the normalized response against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value for this compound, which represents the concentration of the antagonist required to inhibit 50% of the PACAP-38-induced response.
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no antagonism | 1. Insufficient Antagonist Concentration: The concentration of this compound may be too low relative to the agonist.[9] 2. Peptide Degradation: Improper storage or handling has degraded the this compound peptide.[9] 3. Receptor Subtype: The cell line may predominantly express VPAC1 receptors, for which this compound has low potency.[9] | 1. Perform a dose-response experiment with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).[9] 2. Use a fresh aliquot of this compound and ensure proper storage at -20°C or -80°C.[9] 3. Characterize receptor expression in your cell model using RT-PCR or selective ligands. |
| Unexpected agonist-like effects from this compound | 1. Partial Agonism: At high concentrations (>1 µM), this compound can exhibit weak partial agonist activity.[9] 2. Off-Target Effects: this compound can act as an agonist at other receptors (e.g., MrgB3) in certain cell types.[9] | 1. Test the effect of this compound alone (without agonist) to establish a baseline. Avoid using excessively high concentrations if partial agonism is observed. 2. Be aware of potential off-target effects and consult the literature for your specific cell model. |
| High variability between replicates | 1. Inconsistent Cell Numbers: Uneven cell seeding across wells. 2. Pipetting Errors: Inaccurate addition of reagents. 3. PDE Activity: Rapid degradation of cAMP after stimulation. | 1. Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. 2. Use a calibrated multichannel pipette for reagent addition. 3. Include a PDE inhibitor like IBMX (0.5 mM) in your assay buffer.[16] |
References
- 1. mdpi.com [mdpi.com]
- 2. Pituitary adenylate cyclase–activating polypeptide (PACAP-38) plays an inhibitory role against inflammation induced by chemical damage to zebrafish hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pituitary adenylate cyclase-activating peptide - Wikipedia [en.wikipedia.org]
- 4. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ADCYAP1R1 antagonists and how do they work? [synapse.patsnap.com]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 13. cAMP-Glo™ Assay [promega.com]
- 14. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
Application of PACAP 6-38 in Breast Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide that exerts diverse biological functions by interacting with its receptors, primarily the PAC1 receptor. In the context of breast cancer, PACAP has been shown to have varied effects, including influencing cell proliferation and survival. PACAP 6-38 is a truncated form of PACAP that acts as a potent PACAP receptor antagonist.[1] This document provides detailed application notes and protocols for the use of this compound in breast cancer cell line studies, summarizing its effects, outlining experimental methodologies, and illustrating the associated signaling pathways.
Data Presentation
The primary application of this compound in the cited breast cancer research is to act as an antagonist to PACAP-mediated effects. Direct dose-response data on the inhibitory effects of this compound alone is limited in the reviewed literature. The following tables summarize the quantitative data available on its antagonistic properties and its direct effects on breast cancer cell growth.
Table 1: Antagonistic Activity of this compound in Breast Cancer Cell Lines
| Cell Line | PACAP Agonist | Assay | This compound Concentration | Observed Antagonistic Effect | Reference |
| T47D | 125I-PACAP-27 | Radioligand Binding | 750 nM (IC50) | Inhibition of PACAP-27 binding | [1] |
| T47D | PACAP-27 | cAMP Assay | Not specified | Inhibition of PACAP-induced increase in cAMP | [1] |
| T47D | PACAP-27 | Gene Expression (c-fos) | Not specified | Reversal of PACAP-stimulated c-fos mRNA expression | [1] |
| T47D, BT-549 | PACAP38 (100 nM) | Colony Formation | 1 µM | Attenuation of PACAP38-induced suppression of colony formation | [2][3][4] |
Table 2: Direct Inhibitory Effects of this compound on Breast Cancer Cell Growth
| Cell Line | Assay | This compound Treatment | Result | Reference |
| Not specified | Soft Agar (B569324) Colony Formation | Not specified | Inhibition of colony formation | [1] |
| Not specified (in vivo) | Xenograft Growth in Nude Mice | Not specified | Inhibition of breast cancer xenograft growth | [1] |
Signaling Pathways
PACAP receptor activation by PACAP in breast cancer cells triggers multiple downstream signaling cascades. This compound, as an antagonist, blocks these signaling events. The key pathways identified in MCF-7 breast cancer cells include the Src/Raf/ERK and PI3K/AKT pathways, as well as the PLC and PKA/cAMP pathways. Another identified pathway, particularly in T47D and BT-549 cells, involves the upregulation of SOX6 and subsequent inhibition of Wnt/β-catenin signaling by PACAP38, an effect that is reversed by this compound.
Caption: this compound antagonizes PACAP-induced signaling pathways in breast cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on breast cancer cell lines. These are synthesized from methodologies reported in the literature.
Cell Viability / Proliferation Assay (CCK-8/MTT)
This assay measures cell viability and proliferation by quantifying the metabolic activity of the cells.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (lyophilized powder)
-
Vehicle control (e.g., sterile water or PBS)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. To assess its antagonistic effects, prepare solutions of a PACAP agonist (e.g., PACAP38 at 100 nM) with or without varying concentrations of this compound.
-
Remove the medium from the wells and add 100 µL of the treatment solutions. Include wells with vehicle control and agonist-only controls.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
-
Caption: Workflow for cell viability/proliferation assay.
Colony Formation (Soft Agar) Assay
This assay assesses the ability of single cells to undergo anchorage-independent growth, a hallmark of carcinogenesis.
-
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
PACAP agonist (e.g., PACAP38)
-
Agar
-
6-well plates
-
Crystal violet solution (0.5% in methanol)
-
-
Protocol:
-
Prepare Agar Layers:
-
Base Layer: Prepare a 0.6% agar solution in complete medium and add 1.5 mL to each well of a 6-well plate. Allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agar solution in complete medium.
-
-
Cell Suspension: Harvest and resuspend cells to create a single-cell suspension.
-
Treatment and Seeding: Add the cells (e.g., 500-1,000 cells/well) and the desired concentrations of this compound and/or PACAP agonist to the 0.3% agar solution. Quickly layer 1.5 mL of this cell-containing agar on top of the base layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible. Add 100 µL of fresh medium to each well twice a week to prevent drying.
-
Staining and Counting:
-
Stain the colonies by adding 0.5 mL of 0.5% crystal violet solution to each well and incubating for 1 hour.
-
Wash the wells gently with water.
-
Count the number of colonies (typically defined as a cluster of >50 cells) using a microscope.
-
-
Caption: Workflow for colony formation assay.
Western Blot Analysis
This technique is used to detect and quantify the expression and phosphorylation status of specific proteins involved in signaling pathways.
-
Materials:
-
Breast cancer cell lines
-
This compound and/or PACAP agonist
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound and/or PACAP agonist for the desired time (e.g., 5-30 minutes for phosphorylation events).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a valuable tool for studying the role of PACAP signaling in breast cancer. Its primary application is as a PACAP receptor antagonist, effectively blocking PACAP-induced signaling pathways and cellular responses, such as proliferation. The protocols provided herein offer a framework for investigating the effects of this compound in breast cancer cell lines. Further research is warranted to fully elucidate the potential of this compound as a therapeutic agent, particularly regarding its direct anti-proliferative effects on breast cancer cells.
References
- 1. PACAP(6-38) is a PACAP receptor antagonist for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PACAP38 synergizes with irradiation to suppress the proliferation of multiple cancer cells via regulating SOX6/Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PACAP38 synergizes with irradiation to suppress the proliferation of multiple cancer cells via regulating SOX6/Wnt/β-catenin signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
PACAP 6-38: A Research Tool for Investigating Migraine Pathophysiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) has emerged as a significant neuropeptide in the pathophysiology of migraine.[1][2][3] Acting through its receptors, primarily the PAC1 receptor, PACAP-38 is implicated in key processes underlying migraine attacks, including vasodilation and neuroinflammation.[4][5] PACAP 6-38, a potent antagonist of the PAC1 receptor, serves as an invaluable tool for elucidating the precise role of the PACAP signaling pathway in migraine.[1][6] These application notes provide detailed protocols for utilizing this compound in preclinical migraine research, summarize key quantitative data, and visualize the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro and In Vivo Concentrations and Dosages of this compound
| Application | Species | Preparation | Concentration/Dosage | Outcome Measure | Reference |
| In Vitro Receptor Binding Assay | - | Synthetic Peptide | 1 µM | Inhibition of PACAP-38 induced signaling | [7] |
| In Vivo Chronic Migraine Model | Rat | Intracerebral Injection | 10 µg in 2 µL | Reversal of nitroglycerin-induced hyperalgesia | [6] |
| In Vivo Mast Cell Degranulation | Rat | In vitro skull model | 10 µM | Induction of meningeal mast cell degranulation |
Table 2: Effects of PACAP-38 and its Antagonism by this compound
| Parameter | Agonist/Antagonist | Model System | Observed Effect | Quantitative Data | Reference |
| Middle Meningeal Artery Dilation | PACAP-38 | Isolated Rat Arteries | Potent vasodilation | EC50 of 1 pM | |
| Neuronal Activation (c-Fos expression) | This compound | Rat Chronic Migraine Model | Decreased c-Fos in Trigeminal Nucleus Caudalis | Significant reduction (p < 0.01) | [6] |
| Mechanical Allodynia | This compound | Rat Chronic Migraine Model | Increased withdrawal threshold | Significant increase in paw withdrawal threshold | [6] |
| Thermal Hyperalgesia | This compound | Rat Chronic Migraine Model | Increased latency | Significant increase in hot plate latency | [6] |
Experimental Protocols
Protocol 1: Nitroglycerin (NTG)-Induced Chronic Migraine Model in Rats and Intervention with this compound
This protocol describes the induction of a chronic migraine-like state in rats using repeated nitroglycerin (NTG) administration and the subsequent use of this compound to investigate the role of the PAC1 receptor in central sensitization.
Materials:
-
Male Sprague-Dawley rats (220-250 g)
-
Nitroglycerin (NTG) solution (5 mg/mL in 30% alcohol, 30% propylene (B89431) glycol, and water)
-
This compound (lyophilized powder)
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Von Frey filaments
-
Hot plate apparatus
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Chronic Migraine Model:
-
Administer NTG (10 mg/kg, intraperitoneal injection) every other day for 9 days.
-
A control group should receive vehicle injections (saline) following the same schedule.
-
-
Assessment of Hyperalgesia (Baseline):
-
Measure baseline mechanical sensitivity using von Frey filaments and thermal sensitivity using a hot plate test before the first NTG injection.
-
Repeat these measurements 2 hours after each NTG injection to confirm the development of hyperalgesia.
-
-
Stereotaxic Surgery and this compound Administration:
-
On day 10, anesthetize the rats and place them in a stereotaxic frame.
-
Perform a craniotomy to expose the cerebellum.
-
Using a Hamilton syringe, slowly inject this compound (10 µg dissolved in 2 µL of aCSF) into the trigeminal nucleus caudalis (TNC). The coordinates for the TNC are determined based on a standard rat brain atlas.
-
A vehicle control group should receive an injection of aCSF.
-
-
Post-Intervention Assessment:
-
At 2, 4, 6, and 24 hours post-injection of this compound or vehicle, reassess mechanical and thermal sensitivity.
-
At 24 hours post-injection, perfuse the animals and collect brain tissue for further analysis (e.g., immunohistochemistry for c-Fos).
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare between groups.
-
Quantify c-Fos positive cells in the TNC to assess neuronal activation.
-
Visualizations
Caption: PACAP-38 signaling pathway in migraine.
Caption: Experimental workflow for the NTG-induced migraine model.
References
- 1. PACAP6-38 improves nitroglycerin-induced central sensitization by modulating synaptic plasticity at the trigeminal nucleus caudalis in a male rat model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. repository.unar.ac.id [repository.unar.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PACAP 6-38 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of PACAP 6-38 in preclinical neuroinflammation models. This compound is a truncated form of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and is widely recognized as an antagonist for the PAC1 and VPAC2 receptors, making it a critical tool for investigating the roles of PACAP-38 in neurological and inflammatory processes.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant neuroprotective and immunomodulatory functions.[1][2][3][4] Its effects are mediated through three main G-protein coupled receptors: PAC1, VPAC1, and VPAC2.[4][5] In the context of neuroinflammation, PACAP-38 has been shown to modulate the activity of microglia and astrocytes and influence the production of various cytokines.[4][5][6] this compound, by antagonizing PAC1 and VPAC2 receptors, allows researchers to dissect the specific contributions of these pathways in various disease models.[7][8] However, it is noteworthy that some studies suggest this compound may exhibit agonist activity at other receptors, such as the Mas-related G-protein coupled receptor B3 (MrgB3), particularly in mast cells.[9][10]
Mechanism of Action
In neuroinflammatory contexts, this compound primarily functions by blocking the canonical signaling pathways activated by PACAP-38. PACAP-38 binding to PAC1 or VPAC2 receptors typically leads to the activation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This in turn can activate Protein Kinase A (PKA) and other downstream effectors like the ERK/CREB pathway, which are involved in mediating inflammatory responses and promoting cell survival.[11][12] By competitively binding to these receptors without inducing a significant downstream signal, this compound effectively inhibits these effects.
Signaling Pathways
The signaling pathways modulated by this compound are central to its function in neuroinflammation models. Below are diagrams illustrating the canonical PACAP-38 signaling pathway and the inhibitory effect of this compound.
References
- 1. scispace.com [scispace.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 11. PACAP6-38 improves nitroglycerin-induced central sensitization by modulating synaptic plasticity at the trigeminal nucleus caudalis in a male rat model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PACAP-PAC1 Receptor Activation Is Necessary for the Sympathetic Response to Acute Intermittent Hypoxia [frontiersin.org]
PACAP 6-38: A Versatile Tool for Investigating Pituitary Hormone Secretion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exerts significant influence over the endocrine system, particularly in the regulation of anterior pituitary hormone secretion. PACAP, existing in two bioactive forms (PACAP-38 and PACAP-27), signals through G protein-coupled receptors, primarily the PAC1 receptor, which is highly expressed in the pituitary gland. This interaction triggers a cascade of intracellular signaling events, predominantly involving the activation of adenylyl cyclase and phospholipase C, leading to the modulation of hormone synthesis and release.
PACAP 6-38, a truncated form of PACAP-38, acts as a potent and specific competitive antagonist at PACAP receptors. By blocking the binding of endogenous PACAP, this compound serves as an invaluable tool for elucidating the physiological roles of PACAP in the control of pituitary hormone secretion. These application notes provide a comprehensive overview of the use of this compound in studying the secretion of major pituitary hormones, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Data Presentation: Efficacy of this compound in Inhibiting Pituitary Hormone Secretion
The inhibitory effects of this compound on PACAP-stimulated pituitary hormone secretion have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings for each major anterior pituitary hormone.
Table 1: Inhibition of Growth Hormone (GH) Secretion by this compound
| Experimental Model | PACAP Agonist and Concentration | This compound Concentration | Observed Inhibition | Reference |
| Supervised rat anterior pituitary cells | PACAP-38 | 100-fold excess | Inhibition of GH secretion | [1] |
| Perifused goldfish pituitary cells | 10 nM ovine PACAP-38 | 10 µM | Significant reduction in GH response | [2] |
| Dispersed sheep pituitary cells | 0.1 and 1 µM PACAP | 1 µM | Prevention of GH response | [3] |
Table 2: Inhibition of Prolactin (PRL) Secretion by this compound
| Experimental Model | PACAP Agonist and Concentration | This compound Concentration | Observed Inhibition | Reference |
| Rat pituitary cell culture | Endogenous PACAP | Not specified | This compound had no significant effect on its own | [4] |
Table 3: Inhibition of Luteinizing Hormone (LH) Secretion by this compound
| Experimental Model | Stimulus | This compound Concentration | Observed Inhibition | Reference |
| Fetal and postnatal male rat pituitary cell cultures | Basal and GnRH-stimulated | Not specified | Reduced LH secretion | [5] |
| Ovariectomized ewes (in vivo, icv) | Endogenous PACAP | Not specified | Depression of LH pulse frequency and amplitude | [6] |
Table 4: Inhibition of Follicle-Stimulating Hormone (FSH) Secretion by this compound
| Experimental Model | Stimulus | This compound Concentration | Observed Inhibition | Reference |
| Fetal and postnatal male rat pituitary cell cultures | Basal and GnRH-stimulated | Not specified | Little to no effect on FSH secretion | [5][7] |
Table 5: Inhibition of Adrenocorticotropic Hormone (ACTH) Secretion by this compound
| Experimental Model | Stimulus | This compound Concentration | Observed Inhibition | Reference |
| In vivo (rat, icv) | PACAP (4 µg/kg) | 4 µg/kg | Complete prevention of PACAP-induced increase in CRH mRNA | [8] |
| Isolated perfused porcine adrenal gland | 2 x 10⁻¹⁰ M PACAP-(1–38) | 10⁻⁷ M | Significant reduction of cortisol secretion | [9] |
Table 6: Effects of this compound on Thyroid-Stimulating Hormone (TSH) Secretion
| Experimental Model | Stimulus | This compound Concentration | Observed Effect | Reference |
| Bullfrog pituitary cell culture | PACAP | Not specified | PACAP stimulates TSH release, implying this compound would inhibit this effect. | [10] |
| Male Mice | PACAP | Not specified | PACAP decreased TSHβ subunit expression, suggesting this compound would block this effect. | [11] |
Experimental Protocols
Preparation and Handling of this compound
Solubility and Storage: this compound is soluble in water to at least 2 mg/ml.[12] For long-term storage, it is recommended to store the lyophilized peptide at -20°C.[12] Reconstituted solutions can be stored in aliquots at -20°C for up to one week.[13] Avoid repeated freeze-thaw cycles. Prepare solutions on the day of use whenever possible.
Protocol 1: In Vitro Primary Pituitary Cell Culture
This protocol describes the preparation of primary pituitary cell cultures from rats, suitable for studying the effects of this compound on hormone secretion.
Materials:
-
Adult male rats (200-250 g)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
DNase I
-
Trypsin inhibitor
-
Sterile dissection tools
-
50 ml conical tubes
-
70 µm cell strainer
-
24-well culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Euthanize rats according to approved institutional animal care and use committee protocols.
-
Sterilize the surgical area and dissect out the pituitary glands.
-
Place the pituitary glands in a sterile petri dish containing ice-cold DMEM.
-
Separate the anterior and posterior lobes of the pituitary under a dissecting microscope. Discard the posterior lobes.
-
Mince the anterior pituitary tissue into small pieces.
-
Transfer the minced tissue to a 50 ml conical tube containing DMEM with 0.25% collagenase Type I and 0.01% DNase I.
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM containing 0.25% trypsin inhibitor.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in culture medium (DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin).
-
Determine cell viability and number using a hemocytometer or automated cell counter.
-
Seed the cells in 24-well plates at a density of 2-5 x 10^5 cells/well.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours before initiating experiments.
-
To study the effect of this compound, replace the culture medium with serum-free DMEM and pre-incubate with desired concentrations of this compound for 30-60 minutes before adding the PACAP agonist.
-
Collect the culture medium at the end of the experiment for hormone analysis by ELISA.
Protocol 2: In Vivo Intracerebroventricular (ICV) Injection in Rats
This protocol provides a general guideline for the ICV administration of this compound in rats to study its central effects on pituitary hormone secretion.
Materials:
-
Adult male rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Injection cannula (e.g., 33-gauge)
-
Microinfusion pump
-
This compound dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
-
Suturing material
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Shave and sterilize the scalp.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma), drill a small hole in the skull.
-
Implant a guide cannula to the desired depth and secure it with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
On the day of the experiment, gently restrain the conscious animal and remove the dummy cannula.
-
Connect the injection cannula to a microinfusion pump and load it with the this compound solution.
-
Insert the injection cannula into the guide cannula.
-
Infuse the desired volume (typically 1-5 µl) of this compound solution over several minutes.
-
After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Withdraw the injection cannula and replace the dummy cannula.
-
Collect blood samples at various time points post-injection for hormone analysis.
Protocol 3: Hormone Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a sandwich ELISA, which is a common method for quantifying pituitary hormones in culture medium or plasma. Specific details may vary depending on the commercial kit used.
Materials:
-
Commercial ELISA kit for the specific hormone of interest (e.g., GH, PRL, LH, FSH, ACTH, TSH)
-
Microplate reader
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Standards, controls, and samples
Procedure:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Add the appropriate volume of standards, controls, and samples to the wells of the antibody-coated microplate.
-
Incubate the plate for the time and temperature specified in the kit protocol.
-
Wash the wells multiple times with wash buffer to remove unbound substances.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate the plate as specified.
-
Wash the wells to remove unbound detection antibody.
-
Add the TMB substrate to each well. A color change will occur.
-
Incubate the plate in the dark for the specified time.
-
Add the stop solution to each well to terminate the reaction. The color will change.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the hormone in the samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Visualizations
PACAP binding to its receptor on pituitary cells initiates a cascade of intracellular signaling events. This compound competitively antagonizes these pathways at the receptor level. The primary signaling pathways activated by PACAP in different pituitary cell types are illustrated below.
PACAP Signaling in Gonadotrophs (LH and FSH secreting cells)
PACAP stimulates gonadotrophs through the activation of both the adenylyl cyclase/PKA and phospholipase C/PKC pathways, leading to increased gonadotropin subunit gene expression and hormone release.
Caption: PACAP signaling in gonadotrophs.
PACAP Signaling in Lactotrophs and Somatotrophs (PRL and GH secreting cells)
In lactotrophs and somatotrophs, PACAP also utilizes the adenylyl cyclase/PKA and phospholipase C/PKC signaling pathways. These pathways lead to the stimulation of prolactin and growth hormone synthesis and secretion.
Caption: PACAP signaling in lactotrophs and somatotrophs.
PACAP Signaling in Corticotrophs (ACTH secreting cells)
In corticotrophs, PACAP signaling through the adenylyl cyclase/PKA pathway is a key mechanism for stimulating ACTH secretion.
Caption: PACAP signaling in corticotrophs.
Conclusion
This compound is an indispensable tool for researchers investigating the intricate roles of PACAP in the regulation of pituitary hormone secretion. Its specificity and potency as a PACAP receptor antagonist allow for the precise dissection of PACAP-mediated signaling pathways and their downstream effects on hormone synthesis and release. The protocols and data presented herein provide a solid foundation for the design and execution of experiments aimed at further unraveling the complex interplay between PACAP and the pituitary gland, with potential implications for the development of novel therapeutic strategies for endocrine disorders.
References
- 1. Involvement of pituitary adenylate cyclase-activating polypeptide in growth hormone secretion induced by serotoninergic mechanisms in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Effect of pituitary adenylate cyclase-activating polypeptide 38 on growth hormone and prolactin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental changes in pituitary adenylate cyclase activating polypeptide expression during the perinatal period: possible role in fetal gonadotroph regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Current State of Understanding of the Role of PACAP in the Hypothalamo-Hypophyseal Gonadotropin Functions of Mammals [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of pituitary adenylate cyclase-activating polypeptide (PACAP) on corticotropin-releasing hormone (CRH) gene expression in the rat hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 11. academic.oup.com [academic.oup.com]
- 12. rndsystems.com [rndsystems.com]
- 13. doc.abcam.com [doc.abcam.com]
Investigating Tumor Growth Inhibition with PACAP 6-38: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the tumor growth inhibitory effects of PACAP 6-38, a potent antagonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor 1 (PAC1R). These guidelines are intended for researchers in oncology, pharmacology, and drug development.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide that has been shown to act as an autocrine growth factor in several types of cancer, including non-small cell lung cancer (NSCLC), breast cancer, and prostate cancer. PACAP exerts its effects by binding to G protein-coupled receptors, primarily the PAC1 receptor (PAC1R). Activation of PAC1R can lead to the stimulation of multiple signaling pathways, including the adenylyl cyclase-cAMP-PKA pathway and the phospholipase C (PLC) pathway, ultimately promoting cell proliferation and tumor growth.
This compound is a truncated form of PACAP that acts as a competitive antagonist at the PAC1R. By blocking the binding of endogenous PACAP, this compound can inhibit the downstream signaling cascades that drive tumor cell proliferation and survival. This makes this compound a valuable tool for studying the role of the PACAP/PAC1R axis in cancer and a potential therapeutic agent for tumors that are dependent on this signaling pathway.
Mechanism of Action
This compound competitively inhibits the binding of PACAP to the PAC1 receptor. This antagonism blocks the activation of downstream signaling pathways that are crucial for tumor cell growth and survival. The primary mechanisms of action include:
-
Inhibition of cAMP Production: PACAP binding to PAC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound blocks this PACAP-induced cAMP elevation.[1][2]
-
Suppression of c-fos Gene Expression: The c-fos proto-oncogene, a key regulator of cell proliferation, is often upregulated by PACAP signaling. This compound has been shown to reverse the PACAP-induced increase in c-fos mRNA.[2]
-
Inhibition of PI Turnover: In some cancer cells, PACAP can stimulate phosphatidylinositol (PI) turnover. This compound can antagonize this effect.[1]
-
Modulation of the Wnt/β-catenin Signaling Pathway: In certain cancer types like glioma and breast cancer, PACAP38's inhibitory effects on tumor proliferation are mediated by the upregulation of SOX6, which in turn inhibits the Wnt/β-catenin signaling pathway.[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various cancer models.
Table 1: In Vitro Inhibition of Cancer Cell Proliferation
| Cancer Type | Cell Line | Assay | This compound Concentration | Effect | Reference |
| Non-Small Cell Lung Cancer | NCI-H727 | Colony Formation | 100 nM | 7-fold reduction in basal colony formation | [1] |
| Breast Cancer | T47D | Colony Formation (Soft Agar) | Not specified | Inhibition of colony formation | [2] |
| Prostate Cancer | PC-3 | Colony Formation | Not specified | Reduced colony number and size | [6] |
| Glioma, Breast Cancer | T98G, T47D, BT-549 | Colony Formation | 1 µM | Attenuated the effects of PACAP38 | [3][4] |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Type | Animal Model | Cell Line | This compound Treatment | Results | Reference |
| Non-Small Cell Lung Cancer | Nude Mice Xenograft | NCI-H838 | 10 µ g/day s.c. | Significantly slowed tumor growth; at week 6, mean tumor volume was 1112 mm³ vs 1909 mm³ in control.[1] | [1][7] |
| Breast Cancer | Nude Mice Xenograft | Not specified | Not specified | Inhibited breast cancer xenograft growth | [2] |
| Prostate Cancer | Nude Mice Xenograft | PC-3 | Not specified | Significantly slowed tumor growth | [6] |
Table 3: Receptor Binding and Antagonist Potency
| Receptor | Cell Line | Parameter | Value | Reference |
| PAC1 Receptor | T47D | IC50 for 125I-PACAP-27 binding | 750 nM | [2] |
| PAC1 Receptor | PC-3 | IC50 for 125I-PACAP binding | 300 nM | [6] |
| PAC1 Receptor | NB-OK-1 | IC50 | 2 nM | [8] |
| Adenylate Cyclase | NB-OK-1 | Ki for PACAP(1-27)-induced stimulation | 1.5 nM | [8] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Tumor Inhibition
Caption: this compound inhibits tumor growth by blocking PACAP binding to the PAC1R.
Experimental Workflow for Investigating this compound
Caption: A typical workflow for evaluating this compound's anti-tumor effects.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (Colony Formation)
This protocol is adapted from studies on NSCLC and breast cancer cells.[1][2]
Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H727, T47D)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (lyophilized)
-
Sterile PBS
-
Agar (B569324) (Bacto-Agar)
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agar solution in complete culture medium. Pipette 2 ml into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agar solution in complete culture medium.
-
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Resuspend the cells in the 0.3% agar solution at a density of 5 x 10³ cells/ml.
-
-
Treatment:
-
Add this compound to the cell-agar suspension at the desired final concentrations (e.g., 100 nM). Include a vehicle control (e.g., sterile water or PBS).
-
-
Plating:
-
Immediately pipette 1 ml of the cell-agar suspension containing the treatment onto the solidified bottom agar layer in each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, or until colonies are visible.
-
Add 100 µl of fresh complete medium to each well every 3-4 days to prevent drying.
-
-
Colony Staining and Counting:
-
Stain the colonies with 0.005% Crystal Violet in methanol (B129727) for 1 hour.
-
Wash the wells gently with PBS.
-
Count the number of colonies (typically >50 cells) in each well using a microscope.
-
-
Data Analysis:
-
Calculate the average number of colonies for each treatment group and compare it to the control group.
-
Protocol 2: In Vivo Tumor Xenograft Model
This protocol is based on studies using nude mice with NSCLC xenografts.[1][7]
Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., NCI-H838)
-
Matrigel (optional)
-
This compound
-
Sterile saline or PBS for injection
-
Calipers
-
Animal housing facility
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to 80-90% confluency.
-
Trypsinize, wash, and resuspend the cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10⁶ cells per 100 µl. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µl of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 µ g/day ) via subcutaneous or intraperitoneal injection. The control group should receive vehicle injections.
-
-
Continued Monitoring:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and fix them in formalin for subsequent analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups.
-
Protocol 3: cAMP Measurement Assay
This protocol is based on the methodology used to assess PAC1R activation.[1][2]
Objective: To determine the effect of this compound on PACAP-induced intracellular cAMP levels.
Materials:
-
Cancer cell line of interest
-
PACAP-27 or PACAP-38
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well plate and grow them to near confluency.
-
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
-
Treatment:
-
Add this compound at various concentrations to the designated wells and incubate for 15-30 minutes.
-
Add a fixed concentration of PACAP-27 or PACAP-38 (e.g., 10 nM) to stimulate cAMP production and incubate for an additional 15-30 minutes.
-
Include control wells with no treatment, PACAP alone, and this compound alone.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells according to the instructions of the cAMP EIA kit.
-
-
cAMP Measurement:
-
Determine the cAMP concentration in the cell lysates using the EIA kit and a plate reader.
-
-
Data Analysis:
-
Normalize the cAMP concentrations to the protein concentration of each sample.
-
Calculate the percentage of inhibition of PACAP-induced cAMP production by this compound.
-
Conclusion
This compound is a valuable research tool for investigating the role of the PACAP/PAC1R signaling axis in cancer. The protocols and data presented here provide a framework for researchers to design and execute experiments to evaluate the potential of this compound as a tumor growth inhibitor. Further studies are warranted to explore its therapeutic potential in various cancer types and to elucidate the full spectrum of its downstream effects.
References
- 1. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACAP(6-38) is a PACAP receptor antagonist for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PACAP38 synergizes with irradiation to suppress the proliferation of multiple cancer cells via regulating SOX6/Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PACAP38 synergizes with irradiation to suppress the proliferation of multiple cancer cells via regulating SOX6/Wnt/β-catenin signaling [frontiersin.org]
- 6. This compound | CAS:143748-18-9 | Potent PAC1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bio-techne.com [bio-techne.com]
Assessing the Antagonist Activity of PACAP 6-38: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the antagonist activity of PACAP 6-38, a widely used competitive antagonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptors.
Introduction
This compound is a truncated form of PACAP-38 that acts as a potent and competitive antagonist at the PACAP type I (PAC1) receptor.[1][2] It functions by binding to PACAP receptors without initiating a downstream signaling cascade, thereby blocking the effects of endogenous agonists like PACAP-38 and PACAP-27.[3] While it is a primary tool for studying PAC1 receptor-mediated signaling, it also exhibits antagonist activity at the VPAC2 receptor, albeit with lower potency, and is significantly less effective at the VPAC1 receptor.[3][4] Understanding its pharmacological profile is crucial for the accurate interpretation of experimental results.
Mechanism of Action
This compound competitively inhibits the binding of PACAP to its receptors, primarily the PAC1 receptor. This blockade prevents the activation of downstream signaling pathways, most notably the Gαs-adenylyl cyclase-cAMP cascade.[1][3] In some cellular contexts, PACAP receptors can also couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[3][5] this compound is expected to inhibit this pathway as well.
Quantitative Data: Pharmacological Properties of this compound
The antagonist potency of this compound can vary depending on the receptor subtype, the agonist used, and the experimental conditions. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Receptor | Agonist | Cell/Tissue Model | Reference |
| IC₅₀ | 2 nM | PAC1 | PACAP(1-27) | Not specified | [1][2][6] |
| 30 nM | PAC1 | Not specified | Recombinant receptors | [4][7][8] | |
| 600 nM | VPAC1 | Not specified | Recombinant receptors | [4][7][8] | |
| 40 nM | VPAC2 | Not specified | Recombinant receptors | [4][7][8] | |
| 8 nM | PACAP Receptors | PACAP-27 | T47D breast cancer cells (Binding) | [3] | |
| 17 nM | PACAP Receptors | PACAP-38 | T47D breast cancer cells (Binding) | [3] | |
| Ki | 1.5 nM | PAC1 | PACAP(1-27) | Human neuroblastoma NB-OK-1 cell membranes | [1][2][8] |
Note: IC₅₀ and Ki values can be influenced by factors such as receptor expression levels and assay conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway affected by this compound and a general workflow for assessing its antagonist activity.
Caption: PACAP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cAMP functional assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to PACAP receptors.
Materials:
-
Cell membranes from a cell line expressing the desired PACAP receptor subtype (e.g., CHO cells transfected with PAC1).
-
Radioligand: [¹²⁵I]-PACAP-27.[8]
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a microplate, combine the cell membranes, a fixed concentration of [¹²⁵I]-PACAP-27, and varying concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled agonist, e.g., PACAP-38).
-
Incubate the plate (e.g., 60 minutes at 25°C).[8]
-
Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC₅₀ value.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit agonist-induced cAMP production.
Materials:
-
Cells endogenously or recombinantly expressing the PACAP receptor of interest (e.g., NCI-H838, CHO-PAC1).
-
This compound.
-
PACAP agonist (e.g., PACAP-38 or PACAP-27).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]
-
Cell lysis buffer.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells and replace the medium with serum-free medium containing a PDE inhibitor.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a set time (e.g., 30 minutes).[3]
-
Stimulate the cells with a fixed concentration of a PACAP agonist (typically the EC₈₀) for a defined period (e.g., 15 minutes).[3]
-
Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration.
-
Plot the cAMP concentration as a function of the this compound concentration and determine the IC₅₀ value.
Downstream Signaling Pathway Analysis (e.g., ERK Phosphorylation)
Assessing the phosphorylation of downstream kinases like ERK can provide further insight into the antagonist activity of this compound, especially in the context of biased agonism.[10]
Materials:
-
Cell line of interest.
-
This compound.
-
PACAP agonist (e.g., PACAP-38).
-
Cell lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies specific for total and phosphorylated ERK (pERK).
-
Western blotting or ELISA-based detection system (e.g., AlphaScreen SureFire).[10]
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-treat cells with this compound for a specified duration.
-
Stimulate with a PACAP agonist for a time known to induce ERK phosphorylation (e.g., 7 minutes).[10]
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of pERK and total ERK using Western blotting or a suitable immunoassay.
-
Normalize the pERK signal to the total ERK signal to determine the effect of this compound on agonist-induced ERK activation.
Important Considerations and Troubleshooting
-
Agonist-Specific Antagonism: this compound may be more potent at antagonizing the effects of PACAP-27 compared to PACAP-38 in some cell systems.[3][10] It is advisable to characterize the antagonist activity against the specific agonist being used in your experiments.
-
Partial Agonism: At high concentrations (typically >1 µM), this compound can exhibit weak partial agonist activity, leading to a slight increase in basal signaling.[3][10] This should be considered when designing experiments and interpreting results.
-
Off-Target Effects: In certain cell types, such as rat meningeal mast cells, this compound can act as an agonist at the orphan Mas-related G-protein coupled receptor, MrgB3.[3][11] It has also been identified as a functional antagonist for the cocaine- and amphetamine-regulated transcript (CART) peptide receptor.[12]
-
Peptide Stability and Handling: Proper storage and handling of the lyophilized and reconstituted this compound peptide are crucial to maintain its activity. Store lyophilized peptide at -20°C. After reconstitution in sterile water, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Insufficient Antagonism: If this compound fails to block the agonist effect, consider increasing its concentration (a 10- to 100-fold excess over the agonist EC₅₀ is often a good starting point), verifying the peptide's integrity, and confirming the PACAP receptor subtype expressed in your model system.[3]
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | PACAP Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 12. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
Application Notes: The Use of PACAP 6-38 in Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two primary bioactive forms, PACAP-38 and PACAP-27.[1][2] These peptides mediate their effects through three G-protein coupled receptors (GPCRs): the PAC1 receptor (PAC1R), which binds PACAP with high specificity, and the VPAC1 and VPAC2 receptors, which bind both PACAP and the related Vasoactive Intestinal Peptide (VIP) with similar high affinity.[2][3] PACAP receptor activation triggers multiple signaling cascades, primarily through Gαs and Gαq proteins, leading to the stimulation of adenylyl cyclase (AC) and phospholipase C (PLC), respectively.[4][5][6][7]
PACAP 6-38 is a critical tool in studying these pathways, acting as a potent and competitive antagonist.[8][9][10] It is an N-terminally truncated fragment of PACAP-38 that binds to PACAP receptors but fails to induce a conformational change necessary for G-protein activation, thereby blocking the binding and action of endogenous agonists like PACAP-38.[9] This property makes this compound an invaluable reagent for characterizing receptor pharmacology, validating screening hits, and elucidating the physiological roles of PACAP signaling. These application notes provide detailed protocols and data for the use of this compound in competitive receptor binding assays.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound varies across the different PACAP receptor subtypes. This selectivity is crucial for designing and interpreting experiments. The following table summarizes the reported inhibitory concentration (IC₅₀) values for this compound, which represent the concentration of the antagonist required to displace 50% of a radiolabeled ligand.
| Antagonist | Target Receptor | Reported IC₅₀ / Kᵢ Values | Experimental Model | Reference |
| This compound | PAC1 | IC₅₀: 30 nM; Kᵢ: 1.5 nM | Recombinant receptors | [2][8] |
| VPAC1 | IC₅₀: 600 nM | Recombinant receptors | [2][8] | |
| VPAC2 | IC₅₀: 40 nM | Recombinant receptors | [2][8][11] |
Note: Actual values may vary depending on the specific cell type, radioligand used, and assay conditions.
Signaling Pathway and Mechanism of Action
PACAP receptors primarily couple to Gαs and Gαq proteins.[4][5] Agonist binding, such as by PACAP-38, initiates a cascade leading to the production of second messengers cAMP and the release of intracellular calcium.[4][6] this compound competitively binds to the receptor, preventing the agonist from binding and thereby inhibiting these downstream signaling events.[9]
Caption: PAC1 receptor signaling and competitive antagonism by this compound.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the methodology to determine the binding affinity of an unlabeled competitor, this compound, for PACAP receptors expressed in cell membranes using a radiolabeled ligand.
1. Materials and Reagents
-
Cell Membranes: Membrane preparations from a cell line stably overexpressing the human PAC1, VPAC1, or VPAC2 receptor (e.g., CHO cells).[2]
-
Radioligand: [¹²⁵I]-PACAP-27 (Specific Activity: ~2200 Ci/mmol).[12]
-
Unlabeled Competitor: this compound, lyophilized powder.
-
Non-Specific Binding (NSB) Control: Unlabeled PACAP-38 (1 µM final concentration).[12]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
-
Equipment:
2. Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
3. Detailed Procedure
3.1. Reagent Preparation
-
Radioligand Dilution: Dilute the [¹²⁵I]-PACAP-27 stock in binding buffer to a working concentration that is approximately equal to its Kd value for the receptor of interest.
-
Competitor Preparation: Prepare a stock solution of this compound. Perform serial dilutions in binding buffer to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).[12]
-
Membrane Preparation: On the day of the assay, thaw the receptor membrane preparation on ice. Resuspend the pellet in ice-cold binding buffer to a final protein concentration of approximately 5-20 µg per well. Keep on ice.[12]
3.2. Assay Plate Setup (Total Volume = 250 µL)
-
Total Binding: Add 50 µL of binding buffer, 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]-PACAP-27.[12]
-
Non-Specific Binding (NSB): Add 50 µL of unlabeled PACAP-38 (to a final concentration of 1 µM), 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]-PACAP-27.[12]
-
Competitor Wells: Add 50 µL of each this compound dilution, 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]-PACAP-27.[12]
3.3. Incubation
-
Seal the plate and incubate at room temperature (or other optimized temperature) for 120 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[12]
3.4. Filtration and Counting
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.[12]
-
Quickly wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) of each filter spot using a scintillation counter.
4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding for each concentration of this compound: % Specific Binding = (CPMcompetitor - CPMNSB) / (CPMTotal - CPMNSB) x 100
-
Plot the % Specific Binding against the logarithm of the this compound concentration.
-
-
Determine IC₅₀:
-
Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value.
-
-
Calculate Kᵢ (optional):
-
If desired, convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Disclaimer: This document provides a general protocol and compiled data from the literature. Researchers should optimize assay conditions for their specific experimental systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. rep.bioscientifica.com [rep.bioscientifica.com]
- 4. mdpi.com [mdpi.com]
- 5. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. benchchem.com [benchchem.com]
Illuminating Cellular Dialogues: Experimental Design for Studying Pacap 6-38's Effect on Cell Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for designing and executing experiments to investigate the effects of Pacap 6-38, a potent and competitive antagonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1R), on intracellular signaling pathways. These protocols are intended for researchers in academia and industry engaged in GPCR signaling research and drug discovery.
Introduction to this compound and its Target
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide that exerts its effects through three main G-protein coupled receptors (GPCRs): PAC1, VPAC1, and VPAC2. The PAC1 receptor, which binds PACAP with high affinity, is coupled to multiple signaling cascades, primarily through Gαs and Gαq proteins, leading to the activation of adenylyl cyclase (AC) and phospholipase C (PLC), respectively.[1][2][3] This results in the modulation of downstream effectors such as cyclic AMP (cAMP), protein kinase A (PKA), intracellular calcium (Ca2+), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK).[1][2][3]
This compound is a truncated form of PACAP that acts as a competitive antagonist at the PAC1 receptor, making it an invaluable tool for elucidating the physiological and pathological roles of PACAP/PAC1R signaling.[4][5][6][7] Understanding how this compound modulates these signaling pathways is crucial for the development of therapeutics targeting conditions where PACAP signaling is dysregulated.
Data Presentation: Quantitative Effects of this compound
The inhibitory potency of this compound can be quantified through various in vitro assays. The following tables summarize key parameters for the antagonist activity of this compound.
Table 1: Antagonist Potency (IC50 / Ki) of this compound at PACAP Receptors
| Receptor Subtype | Agonist | Potency (IC50 / Ki) | Cell System |
| PAC1 Receptor | PACAP(1-27) | IC50 = 2 nM, Ki = 1.5 nM | Human neuroblastoma NB-OK-1 cell membranes |
| PAC1 Receptor | PACAP-27 / PACAP-38 | IC50 = 30 nM | Recombinant receptors |
| VPAC1 Receptor | PACAP-27 / PACAP-38 | IC50 = 600 nM | Recombinant receptors |
| VPAC2 Receptor | PACAP-27 / PACAP-38 | IC50 = 40 nM | Recombinant receptors |
Note: IC50 and Ki values can vary depending on the cell line, receptor expression level, assay conditions, and the specific agonist used.[8]
Table 2: Functional Antagonism of this compound in Cellular Assays
| Assay | Cell Line | Agonist | Measured Effect | This compound Concentration | % Inhibition of Agonist Response |
| cAMP Accumulation | PC-3 | PACAP-27 | Increased cAMP | 300 nM | Reverses PACAP-27-induced increase |
| ERK Phosphorylation | Differentiated PC12 cells | CARTp | Increased p-ERK | 300 nM | Blocks CARTp-induced phosphorylation |
| Calcium Mobilization | HEK293 expressing PAC1R | PACAP-38 | Increased intracellular Ca2+ | 1 µM M65 and 150 nM this compound | 84 ± 4% |
Signaling Pathways and Experimental Workflows
To investigate the inhibitory effects of this compound, a series of well-established in vitro assays can be employed. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing this antagonist.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the antagonist activity of this compound.
Protocol 1: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit agonist-induced cAMP production, a direct readout of Gαs-coupled receptor activation.
Materials:
-
HEK293 cells stably expressing the human PAC1 receptor (e.g., Innoprot, Cells Online).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PACAP-38 (agonist).
-
This compound (antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits like Promega's cAMP-Glo™).[9][10][11]
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding: Seed HEK293-PAC1R cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal cAMP levels.
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound or vehicle control to the cells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Prepare a solution of PACAP-38 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Add the PACAP-38 solution to the wells (except for the basal control wells) and incubate for 30 minutes at 37°C.[12]
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[13][14]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol is used to determine the effect of this compound on agonist-induced ERK1/2 phosphorylation, a downstream event of both Gαq/PKC and β-arrestin signaling pathways.[1]
Materials:
-
SH-SY5Y neuroblastoma cells (endogenously expressing PAC1 receptors) or other suitable cell lines.
-
Cell culture medium.
-
PACAP-38 (agonist).
-
This compound (antagonist).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with various concentrations of this compound for 30 minutes, followed by stimulation with PACAP-38 (e.g., 100 nM) for 5-15 minutes.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[17]
-
Detect the chemiluminescent signal using an imaging system.[18]
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-block the membrane and probe with the anti-total-ERK1/2 primary antibody.
-
Incubate with the HRP-conjugated anti-mouse secondary antibody and detect the signal.
-
-
Data Analysis: Quantify the band intensities for both phosphorylated and total ERK using densitometry software (e.g., ImageJ). Normalize the phospho-ERK signal to the total ERK signal for each sample. Plot the normalized data to determine the inhibitory effect of this compound.
Protocol 3: Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium, which is indicative of Gαq/PLC pathway inhibition.
Materials:
-
HEK293 cells stably expressing the human PAC1 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM, or Indo-1 AM).[7][19]
-
Probenecid (B1678239) (to prevent dye leakage).
-
PACAP-38 (agonist).
-
This compound (antagonist).
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FDSS).[20]
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Seeding: Plate cells in black-walled, clear-bottom microplates and allow them to attach overnight.
-
Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[19]
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then inject the desired concentrations of this compound (or vehicle) into the wells.
-
After a short pre-incubation (e.g., 1-5 minutes), the instrument will inject the PACAP-38 agonist.
-
Continue to record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Generate a dose-response curve for this compound's inhibition of the agonist-induced calcium response and determine the IC50 value.
Conclusion
The experimental protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on cell signaling. By employing these assays, researchers can accurately characterize the antagonist properties of this compound and gain deeper insights into the role of PACAP/PAC1R signaling in various physiological and pathological processes. This knowledge is essential for the advancement of drug discovery programs targeting this important neuropeptide system.
References
- 1. cells-online.com [cells-online.com]
- 2. benchchem.com [benchchem.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. innoprot.com [innoprot.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. biorxiv.org [biorxiv.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Pharmacology of Antagonism of GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PACAP Induces Signaling and Stimulation of 5-Hydroxytryptamine Release and Growth in Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Hi-Affi™ PAC1R Stable Cell Line - Creative Biolabs [creative-biolabs.com]
- 17. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pituitary Adenylate Cyclase-Activating Peptide (PACAP) in the Retinohypothalamic Tract: A Potential Daytime Regulator of the Biological Clock | Journal of Neuroscience [jneurosci.org]
- 19. Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application of PACAP 6-38 in Studying Learning and Memory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neuronal function, including the modulation of learning and memory processes. PACAP exerts its effects through three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor, which binds PACAP with high affinity, is predominantly expressed in brain regions critical for memory formation, such as the hippocampus and amygdala. PACAP 6-38 is a potent and selective antagonist of the PAC1 receptor. By blocking the action of endogenous PACAP at this receptor, this compound serves as an invaluable pharmacological tool for elucidating the physiological roles of the PACAP/PAC1 signaling pathway in various learning and memory paradigms. These application notes provide an overview of the use of this compound in neuroscience research, complete with detailed experimental protocols and quantitative data summaries.
Mechanism of Action
PACAP binding to its PAC1 receptor can activate multiple intracellular signaling cascades. The PAC1 receptor is primarily coupled to Gαs and Gαq proteins, leading to the activation of adenylyl cyclase (AC) and phospholipase C (PLC), respectively. This results in an increase in intracellular cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3) with diacylglycerol (DAG). These second messengers, in turn, activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase C (PKC). PACAP signaling can also involve the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This compound acts as a competitive antagonist at the PAC1 receptor, preventing the binding of endogenous PACAP and thereby inhibiting these downstream signaling events. This blockade allows researchers to investigate the necessity of PACAP/PAC1 signaling for specific learning and memory processes.[1][2]
PACAP/PAC1 Receptor Signaling Pathway
Caption: PACAP/PAC1 receptor signaling cascade and the inhibitory action of this compound.
Experimental Applications and Protocols
This compound is widely used in various behavioral paradigms to assess its impact on different facets of learning and memory. Below are detailed protocols for common applications.
Contextual Fear Conditioning
Contextual fear conditioning is a form of associative learning where an animal learns to fear a neutral context (the conditioning chamber) that has been paired with an aversive stimulus (e.g., a mild footshock). This type of learning is heavily dependent on the hippocampus and amygdala.
Experimental Workflow: Contextual Fear Conditioning
Caption: Workflow for a typical contextual fear conditioning experiment using this compound.
Protocol: Intra-hippocampal Administration of this compound in a Mouse Model of Contextual Fear Conditioning
-
Animals: Adult male C57BL/6J mice (8-10 weeks old) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Stereotaxic Surgery:
-
Anesthetize the mouse with isoflurane (B1672236) (1-2% in oxygen).
-
Secure the animal in a stereotaxic frame.
-
Implant bilateral guide cannulae (26-gauge) targeting the dorsal hippocampus (e.g., AP: -1.8 mm, ML: ±1.5 mm, DV: -1.5 mm from bregma).
-
Secure the cannulae with dental cement and place a dummy cannula to maintain patency.
-
Allow a recovery period of at least one week.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline to a final concentration of 40 pg/µL.
-
30 minutes prior to fear conditioning training, infuse either this compound (40 pg in 1 µL per side) or vehicle (saline) into the dorsal hippocampus at a rate of 0.5 µL/min.[3]
-
Leave the injection needle in place for an additional minute to allow for diffusion.
-
-
Fear Conditioning Training:
-
Place the mouse in the conditioning chamber (e.g., a modular chamber with a grid floor).
-
Allow a 2-minute exploration period.
-
Deliver a single unconditioned stimulus (US), a mild footshock (e.g., 2 seconds, 0.75 mA).
-
Return the mouse to its home cage 30 seconds after the shock.
-
-
Contextual Fear Memory Test:
-
24 hours after training, place the mouse back into the same conditioning chamber for a 5-minute test session.
-
Record the animal's behavior using an overhead camera.
-
Quantify the duration of freezing behavior (the complete absence of movement except for respiration) as a percentage of the total test time.
-
Quantitative Data Summary: Effect of this compound on Contextual Fear Conditioning
| Treatment Group | Administration Route | Dose | Outcome Measure | Result | Reference |
| This compound | Intra-hippocampal (CA1) | 40 pg/side | % Freezing Time | Impaired consolidation of contextual fear memory | [3] |
| This compound | Intra-amygdala (BLA) | 40 pg/side | % Freezing Time | Impaired consolidation of contextual fear memory | [3] |
| This compound | Prelimbic Cortex | 0.5 µ g/side | % Freezing Time | Impaired cued fear learning in females | [4] |
Morris Water Maze (MWM)
The Morris Water Maze is a classic behavioral task to assess spatial learning and memory in rodents. The test requires the animal to find a hidden platform in a pool of opaque water, using distal spatial cues.
Protocol: Intra-hippocampal Administration of this compound in a Mouse Model of Spatial Learning
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Animals and Surgery: As described in the contextual fear conditioning protocol, with cannulae targeting the dorsal hippocampus.
-
Drug Preparation and Administration:
-
Acquisition Training:
-
Conduct training for 4 consecutive days, with 4 trials per day.
-
For each trial, gently place the mouse into the water at one of four randomly chosen starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Quantitative Data Summary: Effect of this compound on Morris Water Maze Performance
| Treatment Group | Administration Route | Dose | Outcome Measure | Result | Reference |
| This compound | Intra-hippocampal (CA1) | 1 nM/1 µL | Escape Latency | Increased escape latency during the initial days of training | [5][6] |
Novel Object Recognition (NOR)
The Novel Object Recognition task is used to evaluate recognition memory in rodents. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol: Systemic Administration of this compound in a Rat Model of Recognition Memory
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of two identical objects (familiar objects) and one different object (novel object).
-
Habituation:
-
On day 1, allow each rat to freely explore the empty arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
-
Drug Administration:
-
Immediately after the training phase, administer this compound or vehicle via intracerebroventricular (ICV) injection. Doses can range from 0.3 to 3 nmol.[7]
-
-
Test Phase:
-
24 hours after the training phase, replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object (novel and familiar).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.[8]
-
Quantitative Data Summary: Effect of this compound on Novel Object Recognition
| Treatment Group | Administration Route | Dose | Outcome Measure | Result | Reference |
| This compound | Intracerebroventricular | 0.3-3 nmol | Discrimination Index | No significant effect on recognition memory in unstressed animals | [9] |
Passive Avoidance Task
The passive avoidance task assesses fear-motivated learning and memory. Animals learn to avoid an environment in which they previously received an aversive stimulus.
Protocol: Intracerebroventricular Administration of this compound in a Rat Model of Passive Avoidance
-
Apparatus: A two-chambered apparatus with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Training:
-
Place the rat in the light compartment.
-
After a brief habituation period, the guillotine door is opened.
-
When the rat enters the dark compartment, the door closes, and a mild footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
-
Drug Administration:
-
Immediately after training, administer this compound or vehicle intracerebroventricularly.
-
-
Retention Test:
-
24 hours after training, place the rat back in the light compartment and open the guillotine door.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better retention of the fear memory.
-
Quantitative Data Summary: Effect of this compound on Passive Avoidance Learning
| Treatment Group | Administration Route | Dose | Outcome Measure | Result | Reference |
| This compound | Intracerebroventricular | Not specified | Step-through Latency | Blocked the memory-enhancing effects of PACAP-38 | [10][11] |
Conclusion
This compound is a critical tool for dissecting the role of the PACAP/PAC1 receptor system in learning and memory. By selectively antagonizing the PAC1 receptor, researchers can investigate the necessity of this signaling pathway in various memory processes across different brain regions. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at understanding the intricate molecular mechanisms of learning and memory and for the development of novel therapeutic strategies for cognitive disorders. It is important to note that the effects of this compound can be dose-dependent and may vary depending on the specific brain region targeted and the behavioral paradigm employed. Therefore, careful dose-response studies and precise anatomical targeting are crucial for obtaining reliable and interpretable results.
References
- 1. PACAP6-38 improves nitroglycerin-induced central sensitization by modulating synaptic plasticity at the trigeminal nucleus caudalis in a male rat model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACAP orchestration of stress-related responses in neural circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Activation of the PACAP/PAC1 Signaling Pathway Accelerates the Repair of Impaired Spatial Memory Caused by an Ultradian Light Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. PAC1 receptor antagonism in the bed nucleus of the stria terminalis (BNST) attenuates the endocrine and behavioral consequences of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The action of pituitary adenylate cyclase activating polypeptide (PACAP) on passive avoidance learning. The role of transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sdbonline.org [sdbonline.org]
Troubleshooting & Optimization
Pacap 6-38 solubility issues and solutions
Welcome to the technical support center for PACAP 6-38. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of the PACAP receptor antagonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive antagonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptors. It is a truncated form of PACAP that binds to PACAP receptors, primarily the PAC1 receptor, without activating them.[1] This blocks the binding of endogenous PACAP and inhibits its downstream signaling pathways, such as the adenylyl cyclase/cAMP pathway.[1]
Q2: What is the recommended solvent for dissolving lyophilized this compound?
A2: The primary recommended solvent for this compound is sterile, high-purity water.[1] For in vivo experiments, sterile 0.9% saline or phosphate-buffered saline (PBS) can also be used.[2] If solubility issues are encountered in aqueous solutions, the use of a small amount of a dilute acid (e.g., 0.1% acetic acid) may aid dissolution due to the basic nature of the peptide. As a last resort, organic solvents like dimethyl sulfoxide (B87167) (DMSO) can be used, but it is crucial to be mindful of their potential toxicity in cell-based assays.[3]
Q3: What are the recommended storage conditions for this compound?
A3: Lyophilized this compound should be stored at -20°C for long-term stability.[1][4] Once reconstituted in a solvent, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[1][3] These aliquots should be stored at -20°C or -80°C.[1][5]
Q4: Can this compound exhibit any agonist activity?
A4: While this compound is primarily an antagonist, some studies have reported weak partial agonist activity at high concentrations.[1] Additionally, in certain cell types, such as rat meningeal mast cells, it has been observed to act as an agonist, potentially through receptors other than the PAC1 receptor, like the orphan MrgB3-receptor.[6][7]
Q5: How can I prevent aggregation of this compound in my experiments?
A5: To prevent aggregation, it is crucial to follow proper reconstitution and storage procedures. Use low-protein-binding tubes and pipette tips. When preparing solutions, avoid vigorous vortexing for extended periods. If aggregation is suspected, brief sonication or gentle warming (up to 37°C) can help to disaggregate the peptide.[3] Filtering the solution through a 0.22 µm filter can also remove any existing aggregates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solutions |
| Peptide will not dissolve in water or aqueous buffer. | 1. The concentration is too high.2. The peptide has formed aggregates.3. The pH of the solution is not optimal for solubility. | 1. Try to dissolve the peptide at a lower concentration.2. Use brief sonication in a water bath or gently warm the solution to 37°C.[3]3. For this basic peptide, adding a small amount of dilute acetic acid can improve solubility.[3] |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The peptide is "crashing out" of the solution due to poor solubility in the final buffer. | 1. Reduce the final concentration of the peptide.2. Decrease the volume of the DMSO stock being added to the aqueous buffer.3. Add the DMSO stock to the aqueous buffer very slowly while gently vortexing.[3] |
| Inconsistent or no biological activity observed. | 1. Peptide degradation due to improper storage or handling.2. Incomplete dissolution or presence of aggregates.3. Incorrect dosage or concentration used in the assay. | 1. Always use freshly prepared solutions or properly stored single-use aliquots. Avoid freeze-thaw cycles.[1]2. Visually inspect the solution for clarity before use. If cloudy, try sonication or filtration.3. Perform a dose-response experiment to determine the optimal concentration for your specific model.[8] |
| Unexpected agonist-like effects are observed. | 1. The concentration of this compound being used is too high, leading to partial agonism.[1]2. The cell type being used expresses off-target receptors for which this compound may act as an agonist.[6][7] | 1. Lower the concentration of this compound in your experiment.2. Investigate the expression of other potential receptors in your cell model. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| Water | Up to 2 mg/mL | R&D Systems[3] |
| Water | 100 mg/mL (requires sonication) | MedchemExpress[2] |
| PBS | 100 mg/mL | MedchemExpress[2] |
| DMSO | 100 mg/mL (requires sonication) | MedchemExpress[2] |
| 0.9% Saline | Soluble (specific concentration not always provided, but used in in vivo studies) | Multiple sources[2][9] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or desired sterile buffer (e.g., 0.9% saline, PBS)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes with low-protein-binding tips
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the calculated volume of your chosen solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous vortexing.
-
If the peptide does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C for 10-15 minutes.
-
Once fully dissolved, visually inspect the solution for clarity.
-
For storage, aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: In Vitro cAMP Functional Assay
This protocol outlines a typical experiment to measure the antagonistic effect of this compound on PACAP-induced cAMP production in a cell-based assay.
Materials:
-
Cells expressing the PAC1 receptor
-
Cell culture medium
-
96-well cell culture plates
-
PACAP (agonist, e.g., PACAP 27 or PACAP 38)
-
This compound (antagonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
Lysis buffer (compatible with your cAMP assay kit)
Procedure:
-
Cell Seeding: Seed your PAC1 receptor-expressing cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Cell Culture: Incubate the cells overnight at 37°C in a humidified CO2 incubator.
-
Pre-treatment:
-
The next day, gently wash the cells with serum-free medium.
-
Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 20-30 minutes at 37°C.
-
Add varying concentrations of this compound to the appropriate wells. Include a vehicle control. Incubate for 20-30 minutes at 37°C.
-
-
Agonist Stimulation: Add a fixed concentration of the PACAP agonist (e.g., the EC80 concentration of PACAP 27 or PACAP 38) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add the lysis buffer provided with your cAMP assay kit to each well.
-
cAMP Measurement: Follow the instructions of your chosen cAMP assay kit to measure the intracellular cAMP levels.
-
Data Analysis: Plot the measured cAMP levels against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value.
Visualizations
Caption: PACAP signaling and the inhibitory action of this compound.
Caption: A typical workflow for a this compound antagonism assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS:143748-18-9 | Potent PAC1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 7. PACAP-38 and PACAP(6-38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. real.mtak.hu [real.mtak.hu]
Preventing degradation of Pacap 6-38 in solution
Welcome to the technical support center for Pacap 6-38. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound, focusing on the prevention of its degradation in solution.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Inconsistent or no antagonist effect observed | 1. Peptide Degradation: Improper storage or handling, including multiple freeze-thaw cycles, can lead to the degradation of this compound.[1] Enzymatic degradation by proteases, especially in cell culture media containing serum, is a common cause of activity loss. | 1. Use a fresh aliquot of this compound for each experiment or prepare a new stock solution. Ensure that the lyophilized peptide and reconstituted aliquots are stored correctly at -20°C or -80°C.[1] 2. If using serum-containing media, consider conducting experiments in serum-free media for short durations. Alternatively, add a broad-spectrum protease inhibitor cocktail to the cell culture medium. |
| 2. Insufficient Antagonist Concentration: The concentration of this compound may be too low to effectively compete with the agonist at the receptor. | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) against a fixed concentration of the agonist to determine the optimal inhibitory concentration.[1] For effective antagonism, a concentration 10- to 100-fold higher than the agonist's EC50 is often necessary.[1] | |
| 3. Receptor Subtype Specificity: The cell model may predominantly express the VPAC1 receptor, for which this compound has low potency.[1] | 1. Characterize the PACAP receptor subtype expression in your cell model using techniques like RT-PCR or by using selective agonists and antagonists for different receptor subtypes. | |
| Unexpected agonist-like effects (e.g., increased cAMP) | 1. Partial Agonism: At high concentrations, this compound may exhibit partial agonist activity in some systems. | 1. Lower the concentration of this compound to the lowest effective antagonist concentration determined from your dose-response experiments.[1] |
| 2. Off-Target Effects: The observed effects may be due to the interaction of this compound with other receptors. | 1. Investigate the expression of potential off-target receptors in your cell model. Use appropriate controls, such as cell lines that do not express these receptors, if possible. | |
| High variability between experimental replicates | 1. Peptide Insolubility or Aggregation: The peptide may not be fully dissolved, or it may be aggregating in the solution, leading to inconsistent concentrations. | 1. Ensure the peptide is completely dissolved in sterile water before further dilution into your assay buffer. Gentle vortexing can aid dissolution. Prepare solutions fresh for each experiment. |
| 2. Inconsistent Experimental Conditions: Variations in cell density, passage number, or pre-incubation times can lead to variable results. | 1. Standardize all cell culture and assay parameters, including cell seeding density and passage number. Ensure a consistent pre-incubation time with this compound before adding the agonist. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound to ensure its stability?
A1: Proper reconstitution and storage are critical for maintaining the biological activity of this compound.
-
Reconstitution: this compound is soluble in water. It is recommended to reconstitute the lyophilized peptide in sterile, nuclease-free water to a stock concentration of 1-2 mg/ml.[1]
-
Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C.[1]
-
Storage of Reconstituted Solution: Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the peptide.[1] Store these aliquots at -20°C for short-term storage or at -80°C for long-term storage.[1] Stock solutions are generally stable for several months at -20°C.[2]
Q2: What are the primary pathways of this compound degradation in solution?
A2: The primary degradation pathways for peptides like this compound in solution include:
-
Enzymatic Degradation: This is a major concern in biological samples and cell culture media containing serum. Proteases present in these environments can cleave the peptide, leading to a rapid loss of activity.
-
Chemical Degradation: Factors such as pH and the presence of oxidizing agents can lead to chemical modifications of the peptide, such as deamidation and oxidation, which can affect its stability and function.
Q3: What is the half-life of this compound in solution?
A3: Comprehensive quantitative data on the half-life of this compound in various solutions is limited. However, related PACAP peptides are known to have short half-lives in biological fluids. For instance, the half-life of PACAP-38 in human blood is estimated to be between 5 and 10 minutes. This highlights the susceptibility of these peptides to rapid degradation in the presence of enzymes.
Q4: Can I use protease inhibitors to prevent the degradation of this compound?
A4: Yes, using a broad-spectrum protease inhibitor cocktail is a recommended strategy to prevent enzymatic degradation, particularly in cell culture experiments that require the use of serum. For the related peptide PACAP-38, aprotinin (B3435010) has been used as a protease inhibitor in blood sample collection to prevent degradation.[3]
Q5: Are there more stable alternatives to this compound?
A5: While this compound is a widely used antagonist, researchers can consider chemically modified peptide analogs that are designed to have enhanced stability against enzymatic degradation. For example, modifications to the N-terminus of PACAP peptides can increase their resistance to cleavage by enzymes like dipeptidyl peptidase-IV (DPP-IV).
Quantitative Data on PACAP Peptide Stability
While specific quantitative stability data for this compound is scarce, the following table summarizes available data for the related peptide, PACAP1-38, which can provide some general guidance.
| Peptide | Medium | Temperature | Stability |
| PACAP1-38 | Water | +4°C | 80-90% persistence after 2 weeks |
| PACAP1-38 | 0.9% Saline | +4°C | 80-90% persistence after 2 weeks |
| PACAP1-38 | Artificial Tear | Room Temperature | Fast degradation |
| PACAP1-38 | Artificial Tear | +4°C | Stable |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution by HPLC
This protocol provides a general method to quantitatively assess the stability of this compound in a specific solution over time.
Materials:
-
This compound peptide
-
Selected buffer or solution for stability testing (e.g., cell culture medium with or without serum, phosphate-buffered saline)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water if using serum)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare Peptide Solution: Dissolve this compound in the desired test solution to a final concentration of 1 mg/mL.
-
Initial Time Point (T=0): Immediately take an aliquot of the solution. If the solution contains serum, mix the aliquot with the quenching solution to precipitate proteins. Centrifuge and collect the supernatant. Inject a sample of the supernatant (or the diluted peptide solution if no serum is present) onto the HPLC system.
-
Incubation: Incubate the remaining peptide solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the peptide solution. Process the aliquots as described in step 2.
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC. Use a suitable gradient of Mobile Phase B to elute the peptide.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the remaining peptide at each time point relative to the T=0 sample.
Visualizations
PACAP Receptor Signaling Pathways Antagonized by this compound
This compound is a competitive antagonist primarily for the PAC1 receptor and, with lower potency, the VPAC2 receptor. It blocks the binding of agonists like PACAP-27 and PACAP-38, thereby inhibiting their downstream signaling cascades. The following diagrams illustrate the key signaling pathways that are inhibited by this compound.
Caption: Antagonistic action of this compound on PAC1 receptor signaling.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines the general workflow for conducting a stability study of this compound in a given solution.
Caption: Workflow for this compound stability assessment using HPLC.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes when using this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
Technical Support Center: Experiments Using PACAP 6-38
Welcome to the technical support center for PACAP 6-38. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common pitfalls and addressing challenges encountered when working with this peptide antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an antagonist?
A1: this compound is a truncated fragment of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38), specifically lacking the first five N-terminal amino acids. This modification allows it to bind to PACAP receptors, particularly the PAC1 receptor, without initiating a downstream signal. It acts as a competitive antagonist by occupying the receptor's binding site, thereby preventing endogenous agonists like PACAP-38 and PACAP-27 from binding and activating the receptor.[1]
Q2: Which PACAP receptors does this compound block?
A2: this compound is a potent antagonist of the PACAP type I (PAC1) receptor. It also exhibits antagonist activity at the VPAC2 receptor, though with lower potency. Its activity at the VPAC1 receptor is significantly less potent, making it a valuable tool for selectively studying PAC1-mediated effects.[1][2]
Q3: What is the recommended concentration range for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the specific experimental conditions, including the cell type, receptor expression levels, and the concentration of the agonist being used. A common starting range for in vitro cell-based assays is 0.1 µM to 1 µM.[1] For effective antagonism, a concentration 10- to 100-fold higher than the EC50 of the agonist is often required.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a lyophilized powder and is soluble in water.[1][3]
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water to a stock concentration of 1-2 mg/ml.
-
Storage: Store the lyophilized peptide at -20°C. After reconstitution, it is critical to create single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[1][4]
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Solutions |
| No inhibitory effect or weaker-than-expected antagonism. | 1. Insufficient Antagonist Concentration: The concentration of this compound may be too low to compete with the agonist. 2. Agonist-Specific Antagonism: this compound can be less effective at blocking PACAP-38 compared to PACAP-27 in some cell systems.[5] 3. Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 4. Low Receptor Expression: The cell model may not express the target receptor (PAC1/VPAC2) at sufficient levels. | 1. Perform a dose-response experiment with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) against a fixed, sub-maximal (e.g., EC80) concentration of the agonist.[1] 2. If using PACAP-38 as the agonist, you may need to use a higher concentration of this compound. Consider testing its efficacy against PACAP-27 to confirm bioactivity.[6] 3. Use a fresh aliquot of this compound or prepare a new stock solution from lyophilized powder.[1] 4. Characterize PACAP receptor subtype expression in your cell model using methods like RT-PCR or selective ligands. |
| Unexpected agonist-like effects observed (e.g., increase in cAMP or Ca²⁺). | 1. Partial Agonism: At high concentrations (typically >1 µM), this compound can act as a weak partial agonist, causing a slight increase in basal signaling.[1][5] 2. Off-Target Agonism: In certain cell types, particularly mast cells, this compound can act as a potent agonist at the Mas-related G-protein coupled receptor (MrgB3), leading to effects like degranulation.[1][7][8] | 1. Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve to avoid partial agonism.[1] 2. Investigate your cell type for the expression of known off-target receptors like MrgB3. If mast cell involvement is suspected, results should be interpreted with caution as the observed effects may be independent of PAC1/VPAC2 receptors.[6][7] |
| High variability between experimental replicates. | 1. Solubility/Stability Issues: The peptide may not be fully dissolved or could be degrading in the assay buffer. 2. Inaccurate Pipetting: Reconstituted peptide solutions can sometimes be viscous, leading to pipetting errors.[9] | 1. Ensure the peptide is fully dissolved in water before further dilution. Prepare fresh dilutions for each experiment.[1] 2. Use appropriate pipetting techniques for viscous solutions, such as reverse pipetting or using positive displacement pipettes.[9] |
Quantitative Data
The inhibitory potency of this compound varies across different PACAP receptor subtypes. The following table summarizes its antagonist affinity (IC50 values) from studies using recombinant receptors expressed in CHO cells.
| Receptor Subtype | Ligand | IC50 Value (nM) | Reference |
| PAC1 Receptor | This compound | 2 - 30 | [3][10][11] |
| VPAC1 Receptor | This compound | 600 | [10][11] |
| VPAC2 Receptor | This compound | 40 | [1][10][11] |
Note: IC50 and Ki values can vary significantly depending on the cell line, receptor expression levels, assay conditions, and the specific agonist used.[1]
Signaling Pathways & Workflows
PACAP Signaling & Antagonism by this compound
PACAP receptors (primarily PAC1) are G-protein coupled receptors (GPCRs) that couple to multiple intracellular signaling pathways. As a competitive antagonist, this compound binds to the receptor but does not induce the conformational change necessary for G-protein activation, thereby blocking the downstream cascades initiated by agonists like PACAP-38.
Troubleshooting Workflow for Unexpected Agonist Activity
If you observe that this compound is stimulating rather than inhibiting a response, this workflow can help diagnose the potential cause.
Experimental Protocols
Protocol 1: cAMP Functional Assay
This protocol outlines a typical experiment to measure the antagonist effect of this compound on PACAP-38-induced cAMP production in a cell line expressing the PAC1 receptor (e.g., HEK293 or CHO cells).
Materials:
-
PAC1-expressing cells
-
96-well cell culture plates
-
Serum-free culture medium
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
PACAP-38 (agonist)
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This compound (antagonist)
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Cell lysis buffer
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cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Methodology:
-
Cell Seeding: Seed PAC1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight to allow for cell adherence.
-
Cell Preparation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with serum-free medium.
-
Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 20-30 minutes at 37°C to prevent the degradation of intracellular cAMP.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor.
-
Add the this compound dilutions (or vehicle control) to the appropriate wells.
-
Pre-incubate the cells with the antagonist for 20-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of PACAP-38 at a concentration that elicits a sub-maximal response (e.g., EC80), also in serum-free medium with PDE inhibitor.
-
Add the PACAP-38 solution to all wells except for the basal control wells (which receive only vehicle).
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from all wells.
-
Add the lysis buffer provided with the cAMP assay kit to each well.
-
Incubate according to the kit manufacturer's instructions (e.g., 10-20 minutes on ice or a shaker) to ensure complete cell lysis.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration in the cell lysates using a suitable assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the concentration of this compound.
-
Calculate the IC50 value for this compound by fitting the data to a four-parameter logistic curve. This value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
-
References
- 1. benchchem.com [benchchem.com]
- 2. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | PACAP Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 8. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Interpreting Unexpected Results with PACAP(6-38) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the PACAP receptor antagonist, PACAP(6-38).
Frequently Asked Questions (FAQs)
Q1: What is PACAP(6-38) and what is its primary mechanism of action?
A1: PACAP(6-38) is a truncated form of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) that acts as a competitive antagonist at PACAP receptors. It effectively blocks the PACAP type I (PAC1) receptor and, with lower potency, the PACAP type II (VPAC2) receptor.[1] It is widely used to inhibit the signaling of endogenous PACAP-38 and PACAP-27.[1]
Q2: I'm observing an agonist-like effect (e.g., increased cAMP) after treating my cells with PACAP(6-38). What could be the cause?
A2: This is a documented phenomenon that can arise from several factors:
-
Partial Agonism: At high concentrations, typically above 1 µM, PACAP(6-38) can act as a weak partial agonist, leading to a small increase in basal cAMP levels.[1][2]
-
Off-Target Agonism: In certain cell types, such as rat meningeal mast cells, PACAP(6-38) can function as a potent agonist at the Mas-related G-protein coupled receptor, MrgB3, inducing degranulation independently of PAC1 receptors.[1][3][4]
-
Agonist Activity in Specific Tissues: In systems like trigeminal ganglion cells and chicken chondroblasts, PACAP(6-38) has been observed to produce effects similar to PACAP-38, suggesting it may act as an agonist at an unidentified receptor or a specific splice variant of PAC1/VPAC2.[5][6][7]
Q3: My PACAP(6-38) treatment is not effectively antagonizing the effects of PACAP-38. Why might this be happening?
A3: Several factors could contribute to a lack of antagonist efficacy:
-
Agonist-Specific Antagonism: PACAP(6-38) can be less effective at blocking the actions of PACAP-38 compared to PACAP-27 in some experimental systems.[1][2]
-
Receptor Subtype Expression: The cells you are using may predominantly express VPAC1 receptors, for which PACAP(6-38) has low potency.[1]
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Peptide Degradation: Improper storage or handling can lead to the degradation of the PACAP(6-38) peptide, reducing its bioactivity.[1]
-
PAC1 Receptor Splice Variants: The PAC1 receptor has numerous splice variants which can alter ligand binding. Your cell model may express a variant that is less sensitive to PACAP(6-38) antagonism.[6]
Q4: Are there other known off-target effects of PACAP(6-38) I should be aware of?
A4: Yes, besides the agonist-like effects, PACAP(6-38) has been identified as a functional antagonist for the cocaine- and amphetamine-regulated transcript (CART) peptide receptor.[1][8]
Troubleshooting Guides
Issue 1: Unexpected Agonist-Like Effects Observed
| Potential Cause | Troubleshooting Steps |
| High Concentration Leading to Partial Agonism | 1. Perform a dose-response curve to determine the lowest effective antagonist concentration.[1] 2. Reduce the concentration of PACAP(6-38) in your experiments. |
| Off-Target Receptor Activation (e.g., MrgB3) | 1. Investigate your cell type for the expression of known off-target receptors like MrgB3. 2. Use specific inhibitors for pathways associated with these off-target receptors (e.g., Phospholipase C inhibitors like U-73122 for MrgB3).[6] |
| Cell-Specific Agonist Behavior | 1. Review literature for similar agonist-like effects of PACAP(6-38) in your specific cell or tissue model. 2. Consider that in some systems, PACAP(6-38) may not be a pure antagonist.[5][7] |
Issue 2: Ineffective Antagonism of PACAP Agonists
| Potential Cause | Troubleshooting Steps |
| Agonist-Specific Differences | 1. If using PACAP-38 as the agonist, you may need higher concentrations of PACAP(6-38) for effective blockade.[1] 2. Test the ability of your PACAP(6-38) batch to antagonize PACAP-27, as it is often more potent against this isoform.[2][6] |
| Low Potency at Predominant Receptor Subtype | 1. Characterize the PACAP receptor subtype expression (PAC1, VPAC1, VPAC2) in your cell model using methods like RT-PCR or selective agonists/antagonists.[1] |
| Peptide Quality and Stability | 1. Use a fresh aliquot of PACAP(6-38) or prepare a new stock solution.[1] 2. Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical PACAP signaling pathway and a potential off-target pathway activated by PACAP(6-38).
Figure 1. Canonical PACAP/PAC1 receptor signaling pathway and the antagonistic action of PACAP(6-38).
References
- 1. benchchem.com [benchchem.com]
- 2. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 4. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Signalling Exerts Chondrogenesis Promoting and Protecting Effects: Implication of Calcineurin as a Downstream Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
Ensuring Specificity of PACAP 6-38 in Your Research: A Technical Guide
Welcome to the technical support center for researchers utilizing PACAP 6-38. This guide provides detailed information, troubleshooting advice, and experimental protocols to help you ensure the specificity of this widely used PACAP receptor antagonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a truncated fragment of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). It functions as a competitive antagonist at PACAP receptors. By binding to these receptors without activating them, it blocks the binding and subsequent signaling of endogenous PACAP isoforms like PACAP-27 and PACAP-38.[1]
Q2: Which PACAP receptors does this compound antagonize?
This compound is most potent as an antagonist for the PACAP type I (PAC1) receptor. It also exhibits antagonist activity at the PACAP type II (VPAC2) receptor, but with lower potency. Its antagonist activity at the VPAC1 receptor is significantly less potent.[1][2]
Q3: What are the known off-target effects of this compound?
Researchers should be aware of two primary off-target effects:
-
Mast Cell Degranulation: this compound can act as a potent agonist at the Mas-related G-protein coupled receptor MrgB3, which is found on mast cells.[3][4][5] This can lead to the release of histamine (B1213489) and other inflammatory mediators, potentially confounding experimental results, especially in vivo.[4][5]
-
CART Receptor Antagonism: this compound has been shown to act as a functional in vivo antagonist of the cocaine- and amphetamine-regulated transcript (CART) peptide receptor.[6][7] If your experimental system involves the CART peptide, this interaction must be considered.
Q4: What are the recommended working concentrations for this compound in in vitro experiments?
A common starting concentration range for in vitro cell-based assays is 0.1 µM to 1 µM.[1] However, the optimal concentration is highly dependent on the specific cell type, the concentration of the agonist being used, and the receptor expression levels. For effective antagonism, a concentration of this compound that is 10- to 100-fold higher than the EC50 of the agonist is often necessary.[1]
Q5: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder and is soluble in water.[1]
-
Reconstitution: Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1-2 mg/mL.[1]
-
Storage of Lyophilized Powder: Store at -20°C for long-term stability.[1]
-
Storage of Reconstituted Solution: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable antagonist effect. | 1. Insufficient Antagonist Concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Peptide Degradation: Improper storage or handling may have compromised the peptide's activity.[1] 3. Low Receptor Expression: The experimental model may not express sufficient levels of the target receptor. 4. Predominant VPAC1 Expression: The cells may primarily express VPAC1 receptors, for which this compound has low potency.[1] | 1. Perform a dose-response experiment with increasing concentrations of this compound. 2. Use a fresh aliquot of this compound or prepare a new stock solution. Ensure proper storage conditions are maintained. 3. Verify receptor expression in your model system using techniques like RT-PCR or western blotting. 4. Characterize the PACAP receptor subtype expression in your cell model. |
| Unexpected agonist-like effects observed (e.g., increased cAMP). | 1. Off-Target Activation of MrgB3: At higher concentrations, this compound can activate MrgB3 receptors on mast cells, leading to downstream signaling.[3][4][5] 2. Partial Agonism: In some systems, high concentrations of this compound may exhibit partial agonist activity.[1] 3. Agonist at an Unidentified Receptor: The observed effect may be mediated by an as-yet-unidentified receptor or a specific splice variant of PAC1/VPAC2.[4] | 1. If mast cell contamination is possible, use mast cell-deficient models or co-incubate with a mast cell stabilizer or antihistamines. 2. Lower the concentration of this compound to the lowest effective antagonist dose determined from your dose-response curve. 3. Investigate the expression of known off-target receptors in your cell type. |
| High variability between experimental replicates. | 1. Peptide Solubility/Stability Issues: The peptide may not be fully dissolved or could be degrading in the assay medium.[1] 2. Inconsistent Cell Passages: Receptor expression levels can change with increasing cell passage numbers. | 1. Ensure the peptide is completely dissolved. Prepare fresh solutions for each experiment. 2. Use cells within a consistent and limited passage number range for all experiments. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| PAC1 | Rat | Competitive Binding | IC50 | 30 nM | [8] |
| VPAC1 (PACAP type II receptor VIP1) | Rat | Competitive Binding | IC50 | 600 nM | [8] |
| VPAC2 (PACAP type II receptor VIP2) | Rat | Competitive Binding | IC50 | 40 nM | [8] |
| CART Receptor | In vivo (Rat) | Functional Antagonism | Effective Dose | 3 nmol (i.c.v.) | [6] |
Key Experimental Protocols
To rigorously validate the specificity of this compound in your experiments, a combination of control experiments and functional assays is essential.
Control Experiment: Assessing the Intrinsic Activity of this compound
Objective: To determine if this compound has any agonist-like effects on its own in your experimental system.
Methodology:
-
Prepare your cells or tissue as you would for your main experiment.
-
Instead of co-incubating with an agonist, treat the cells or tissue with a range of concentrations of this compound alone. The concentration range should span and exceed the concentration you intend to use for antagonism.
-
Measure the same downstream signaling molecule or physiological response that you are assessing in your primary experiment (e.g., cAMP levels, intracellular calcium, food intake).
-
A lack of response compared to the vehicle control indicates that this compound does not have intrinsic agonist activity in your system at the tested concentrations.[6]
Dose-Response Curve for Antagonism
Objective: To determine the effective concentration range of this compound for antagonizing a specific agonist.
Methodology:
-
Treat your cells or tissue with a fixed concentration of the PACAP receptor agonist (e.g., PACAP-27 or PACAP-38). A concentration that elicits a submaximal response (e.g., EC80) is often ideal.
-
In parallel, co-incubate the cells or tissue with the fixed concentration of the agonist and increasing concentrations of this compound.
-
Measure the downstream response.
-
Plot the response as a function of the this compound concentration to determine the IC50 (the concentration of antagonist that inhibits 50% of the agonist response).
Competitive Binding Assay
Objective: To directly measure the ability of this compound to displace the binding of a radiolabeled PACAP receptor agonist.
Methodology:
-
Prepare cell membranes from cells expressing the PACAP receptor of interest (e.g., CHO cells stably expressing PAC1).[9]
-
Incubate the cell membranes with a fixed concentration of a radiolabeled PACAP agonist (e.g., ¹²⁵I-PACAP-27) and varying concentrations of unlabeled this compound.[9]
-
After incubation, separate the bound and free radioligand by filtration.[9]
-
Measure the radioactivity of the filters using a gamma counter.[9]
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).[9]
cAMP Accumulation Assay
Objective: To functionally assess the ability of this compound to block agonist-induced activation of adenylyl cyclase.
Methodology:
-
Plate cells that endogenously express PACAP receptors (e.g., NCI-H838 cells) in multi-well plates.[9]
-
Pre-incubate the cells with the desired concentrations of this compound for 15-30 minutes.[9]
-
Stimulate the cells with a fixed concentration of a PACAP agonist for 10-15 minutes.[9]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit.[9]
-
Compare the cAMP levels in cells treated with both the antagonist and agonist to those treated with the agonist alone to determine the inhibitory effect.[9]
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental logic.
Caption: Canonical PACAP signaling pathway and the inhibitory action of this compound.
Caption: Intended and known off-target interactions of this compound.
Caption: Recommended experimental workflow to ensure the specificity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: PACAP 6-38 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PACAP receptor antagonist, PACAP 6-38, in animal models.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during the delivery of this compound in in vivo experiments.
1. Peptide Solubility and Preparation
-
Question: I'm having trouble dissolving my lyophilized this compound. What is the recommended procedure?
-
Answer: this compound is generally soluble in water up to 2 mg/mL[1]. For initial reconstitution, we recommend using sterile, nuclease-free water. If you encounter solubility issues, you can try vortexing for an extended period, gentle warming (up to 40°C), or brief sonication[2]. The trifluoroacetate (B77799) (TFA) salt form of the peptide is intended to enhance solubility and stability[3]. For long-term storage, it is crucial to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[2][4].
-
Question: My this compound solution appears cloudy or has precipitates. What should I do?
-
Answer: Cloudiness or precipitation can indicate several issues:
-
Aggregation: The peptide may be forming aggregates. Try the dissolution aids mentioned above (vortexing, gentle warming, sonication)[2].
-
Concentration: The concentration may be too high for the current solvent. Try diluting a small aliquot to see if the precipitate dissolves.
-
Buffer Incompatibility: If precipitation occurs after adding a buffer, the peptide may be less soluble in the final buffer composition. Consider preparing the final dilution just before administration.
-
2. Inconsistent or Unexpected Experimental Results
-
Question: I am not observing the expected antagonistic effect of this compound in my animal model. What could be the reason?
-
Answer: Several factors can contribute to a lack of efficacy:
-
Inadequate Dosing: The effective dose of this compound can vary significantly depending on the animal model, administration route, and the specific biological question. It is highly recommended to perform a dose-response study to determine the optimal concentration for your experiment[5]. A concentration 10- to 100-fold higher than the agonist's EC50 is often a good starting point for in vitro studies, and similar principles can be applied to in vivo dose finding[4].
-
Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide. Always use freshly prepared solutions or properly stored aliquots[4].
-
Administration Route and Bioavailability: The chosen delivery route may not be optimal for reaching the target tissue. For central nervous system targets, direct administration (e.g., intracerebroventricular) may be necessary to bypass the blood-brain barrier[5]. Systemic administration routes like intraperitoneal or intravenous injections can be effective, but the peptide is subject to degradation by proteases in the bloodstream[5].
-
Agonist-Specific Antagonism: In some systems, this compound is a more potent antagonist of PACAP-27 than PACAP-38[6]. If you are trying to block the effects of endogenous PACAP-38, you may require higher concentrations of the antagonist.
-
-
Question: I am observing agonist-like effects with this compound. Is this normal?
-
Answer: Yes, this is a documented phenomenon. While primarily known as a PAC1 receptor antagonist, this compound has been reported to exhibit agonist activity in certain cell types and tissues[6][7][8]. For example, it can induce mast cell degranulation, similar to PACAP-38, potentially through the MrgB3 receptor[8]. It has also been shown to stimulate ERK1/2 and JNK phosphorylation in cytotrophoblast cells[7]. If you observe unexpected agonist effects, consider the following:
-
Lower the Concentration: Agonist-like effects can sometimes be concentration-dependent. Try reducing the dose of this compound[4].
-
Investigate Off-Target Effects: Your experimental system may express receptors other than the intended PACAP receptors that are activated by this compound.
-
3. Experimental Design and Controls
-
Question: What are the essential controls to include in my this compound in vivo experiment?
-
Answer: To ensure the validity of your results, the following control groups are recommended:
-
Vehicle Control: Administer the same volume of the vehicle used to dissolve this compound (e.g., saline) via the same route.
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This compound Alone: Administer this compound without the agonist to determine if it has any baseline effects in your model[9][10].
-
Agonist Alone: Administer the PACAP agonist (e.g., PACAP-38) to establish the effect you are trying to block.
-
Positive Control Antagonist (if available): If other antagonists for your system exist, using one can help validate your findings.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor Target | IC50 (nM) | Cell Line/System | Reference |
| PACAP Type I Receptor (PAC1) | 30 | Rat PAC1 recombinant receptors in CHO cells | [11][12] |
| PACAP Type II Receptor (VIP1/VPAC1) | 600 | Rat VPAC1 recombinant receptors in CHO cells | [11][12] |
| PACAP Type II Receptor (VIP2/VPAC2) | 40 | Human VPAC2 recombinant receptors in CHO cells | [11][12] |
| PAC1 Receptor | 2 | - | [1] |
| PACAP Receptors | 39.14 | Rat brain membrane | [12] |
Table 2: Example In Vivo Dosages and Administration Routes for this compound
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Mice (NGF-OE) | Intravesical | 300 nM | Increased intercontraction interval and void volume; reduced pelvic sensitivity. | [11][13][14] |
| Rats | Intrathecal | 1 mM | Blocked AIH-induced sympathetic elevation. | [15] |
| Rats (Kainic-Acid Induced Seizures) | Intrathecal | 1 mM | Exacerbated cardiovascular effects of seizures. | [16] |
| Rats | Intracerebroventricular (fourth i.c.v.) | 0.3-3 nmol | No effect on food intake by itself. | [10] |
Experimental Protocols
Protocol 1: Intravesical Administration of this compound in Mice
This protocol is adapted from studies investigating bladder function[11][13].
-
Anesthesia: Anesthetize the mouse using 2% isoflurane.
-
Catheterization: Gently insert a catheter into the bladder via the urethra.
-
Drug Administration: Slowly inject the desired volume (typically <1.0 mL) of the this compound solution (e.g., 300 nM) through the catheter.
-
Retention: Maintain the animal under anesthesia for 30 minutes to prevent the expulsion of the solution.
-
Recovery: After the retention period, gently drain the bladder, wash with saline, and allow the animal to recover from anesthesia for at least 20 minutes before proceeding with experimental measurements.
Protocol 2: Intrathecal Administration of this compound in Rats
This protocol is based on studies examining the effects of this compound on sympathetic nerve activity[16][17].
-
Catheter Implantation: Prior to the experiment, surgically implant a chronic intrathecal catheter with the tip positioned at the desired spinal cord level (e.g., lumbosacral).
-
Drug Preparation: Prepare the this compound solution in a sterile vehicle (e.g., phosphate-buffered saline).
-
Infusion: On the day of the experiment, connect the intrathecal catheter to an infusion pump. Infuse the desired volume and concentration of this compound (e.g., 10 µL of 1 mM solution).
-
Flushing: Following the infusion of the antagonist, flush the catheter with a small volume of sterile saline to ensure complete delivery.
-
Monitoring: Monitor the animal for the desired physiological or behavioral outcomes.
Visualizations
Caption: Antagonistic action of this compound on the PAC1 receptor signaling pathway.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. This compound | PACAP Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonistic behavior of PACAP6-38 on sensory nerve terminals and cytotrophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 9. preprints.org [preprints.org]
- 10. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Intravesical PAC1 Receptor Antagonist, PACAP(6-38), Reduces Urinary Bladder Frequency and Pelvic Sensitivity in NGF-OE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Antagonism of PACAP or Microglia Function Worsens the Cardiovascular Consequences of Kainic-Acid-Induced Seizures in Rats | Journal of Neuroscience [jneurosci.org]
- 17. journals.physiology.org [journals.physiology.org]
Off-target effects of Pacap 6-38 to consider
Technical Support Center: Pacap 6-38
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of this compound. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound a completely selective antagonist for the PAC1 receptor?
A1: No, this compound is not entirely selective for the PAC1 receptor. While it is a potent antagonist at the PAC1 receptor, it also exhibits affinity for VPAC1 and VPAC2 receptors.[1][2][3] Its potency varies across these receptors, and it is generally considered to have limited selectivity between PAC1 and VPAC2 receptors.[4] Therefore, when interpreting experimental results, it is crucial to consider the potential for effects mediated by VPAC receptors.
Q2: I am observing unexpected agonist-like effects with this compound in my cell-based assay. Is this a known phenomenon?
A2: Yes, observing partial agonist activity with this compound is a documented phenomenon. In some experimental systems, this compound has been shown to induce a small increase in basal cAMP production, consistent with weak partial agonist activity.[4] Furthermore, in specific cell types like meningeal mast cells, this compound can act as a full agonist at the orphan MrgB3 receptor, leading to degranulation.[5][6][7][8][9]
Q3: My in vivo study with this compound is showing significant vasodilation and flushing, which is confounding my results. What could be the cause?
A3: A significant off-target effect of this compound is the degranulation of mast cells.[5][7][8][9] This is not mediated by PAC1 receptors but rather through agonism at the MrgB3 receptor.[5][6][7] Mast cell degranulation releases histamine (B1213489) and other vasoactive mediators, which can lead to vasodilation, flushing, and heat sensation.[5][7][8][10] These effects are important to consider and control for in in vivo experiments.
Q4: Can this compound interact with receptors outside of the PACAP/VIP family?
A4: Yes, this compound has been shown to act as a functional in vivo antagonist of the cocaine- and amphetamine-regulated transcript peptide (CARTp) receptor.[11] It can block the hypophagic (food intake-reducing) effects of CARTp.[1][11] This interaction appears to be competitive, suggesting that this compound can bind to a CARTp-sensitive receptor structure.[11]
Q5: The antagonistic potency of this compound seems to vary in my experiments. Why might this be?
A5: The antagonistic potency of this compound can be influenced by several factors, leading to variability in experimental results. This can be due to cell-type-dependent and agonist-specific antagonism.[4] For instance, this compound has been shown to be more potent at antagonizing Pacap-27 than Pacap-38 in some cell types.[4] The presence of different PAC1 receptor splice variants in your experimental model can also alter ligand binding and signaling outcomes.[6]
Troubleshooting Guides
Issue: Unexpected Cellular Response to this compound
-
Possible Cause 1: Partial Agonism.
-
Troubleshooting Step: Measure basal signaling activity (e.g., cAMP levels) in the presence of this compound alone. An increase would suggest partial agonism.
-
-
Possible Cause 2: Off-target receptor activation (e.g., MrgB3).
-
Troubleshooting Step: If working with mast cells or tissues with a high mast cell population, test for markers of degranulation (e.g., histamine release). Consider using an MrgB3-specific antagonist if available.
-
-
Possible Cause 3: Presence of different receptor subtypes or splice variants.
-
Troubleshooting Step: Characterize the receptor expression profile of your experimental model using techniques like RT-PCR to identify which PACAP/VIP receptor subtypes and splice variants are present.
-
Issue: Confounding Systemic Effects in In Vivo Studies
-
Possible Cause: Mast cell degranulation.
-
Troubleshooting Step: To mitigate the effects of histamine release, consider pre-treating with antihistamines. This can help to isolate the effects of this compound on the PAC1/VPAC receptors from the systemic effects of mast cell degranulation.
-
Quantitative Data
Table 1: Inhibitory Constants (IC50) of this compound at Different Receptors
| Receptor | Cell Line | Agonist Used | IC50 Value (nM) | Reference |
| PAC1 (rat) | CHO cells | - | 30 | [1] |
| VPAC1 (rat) | CHO cells | - | 600 | [1] |
| VPAC2 (human) | CHO cells | - | 40 | [1] |
| PACAP Receptor | Rat brain membrane | - | 39.14 | [1] |
| PACAP Receptor | SH-SY5Y cells | - | 2.9 | [1] |
| PACAP Receptor | SK-N-MC cells | - | 129 | [1] |
| PACAP Receptor | T47D cells | 125I-PACAP-27 | 750 | [12] |
| PAC1 | - | PACAP(1-27) | 2 |
Table 2: Dissociation Constants (Ki) of this compound
| Receptor | Agonist Used | Ki Value (nM) | Reference |
| PAC1 | PACAP(1-27) | 1.5 |
Experimental Protocols
Protocol 1: Assessing Antagonism of PACAP-Induced cAMP Accumulation
-
Cell Culture: Culture cells (e.g., CHO cells transfected with the receptor of interest or primary cells) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-incubation with Antagonist: The following day, replace the medium with serum-free medium containing various concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., Pacap-27 or Pacap-38) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Mast Cell Degranulation Assay
-
Tissue Preparation: Isolate meningeal tissue from rats and prepare hemisected skulls.
-
Incubation: Incubate the tissue preparations with varying concentrations of this compound or control substances in a suitable buffer for 30 minutes at 37°C.
-
Staining: Fix the tissue and stain with toluidine blue to visualize mast cells.
-
Microscopy and Quantification: Examine the tissue under a microscope and count the number of degranulated and non-degranulated mast cells.
-
Data Analysis: Express the degree of degranulation as a percentage of the total mast cell population.
Visualizations
Caption: Overview of this compound receptor interactions and their resulting biological effects.
Caption: Troubleshooting workflow for unexpected in vivo effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PACAP (6-38), human, ovine, rat TFA | Benchchem [benchchem.com]
- 3. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. iasp-pain.org [iasp-pain.org]
- 9. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 12. PACAP(6-38) is a PACAP receptor antagonist for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PACAP 6-38 in Cell-Based Assays
Welcome to the technical support center for the use of PACAP 6-38 in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the incubation time and overall experimental setup for your cell-based assays involving this potent PACAP receptor antagonist.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter when using this compound and provides answers to common questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a truncated form of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) that acts as a competitive antagonist at PACAP receptors.[1][2][3] It binds to the receptors, particularly the PAC1 receptor, without activating them, thereby blocking the binding and signaling of endogenous agonists like PACAP-38 and PACAP-27.[1][4]
Q2: Which PACAP receptor subtypes does this compound antagonize?
A2: this compound is a potent antagonist of the PACAP type I (PAC1) receptor.[1][2] It also exhibits antagonist activity at the VPAC2 receptor, though with lower potency.[1][2] Its effect on the VPAC1 receptor is significantly less potent.[1][2]
Q3: What is a typical concentration range for this compound in in-vitro experiments?
A3: A common starting concentration range for this compound in cell-based assays is 0.1 µM to 1 µM.[1] However, the optimal concentration is dependent on the specific cell type, the level of receptor expression, and the concentration of the agonist being used.[1] For effective antagonism, a concentration 10- to 100-fold higher than the agonist's EC50 is often necessary.[1]
Q4: How should I properly prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder and is soluble in water.[1][3] It is recommended to reconstitute it in sterile, nuclease-free water to a stock concentration of 1-2 mg/ml. To maintain stability, store the lyophilized peptide at -20°C. Once reconstituted, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1]
Q5: Can this compound exhibit any agonist or off-target effects?
A5: Yes, at high concentrations (typically above 1 µM), this compound can display weak partial agonist activity, which may lead to a slight increase in basal cAMP levels.[1][5] It has also been reported to act as a potent agonist at the orphan Mas-related G-protein coupled receptor, MrgB3, in certain cell types, and as a functional antagonist for the cocaine- and amphetamine-regulated transcript (CART) peptide receptor.[1][6]
Troubleshooting Common Issues
| Problem | Potential Causes | Suggested Solutions |
| No or weak antagonist effect observed. | 1. Suboptimal Incubation Time: The pre-incubation time with this compound may be too short for it to reach equilibrium with the receptors before the agonist is added.2. Inadequate Concentration: The concentration of this compound may be too low to effectively compete with the agonist.[1]3. Peptide Degradation: Improper storage or handling may have compromised the peptide's activity.[1]4. Receptor Subtype: The cell line may predominantly express VPAC1 receptors, for which this compound has low potency.[1] | 1. Optimize Incubation Time: Perform a time-course experiment, pre-incubating cells with this compound for varying durations (e.g., 15, 30, 60, 120 minutes) before adding the agonist.2. Perform a Dose-Response Experiment: Test increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) against a fixed concentration of the agonist.[1]3. Use a Fresh Aliquot: Prepare a new stock solution of this compound and ensure proper storage conditions.[1]4. Characterize Receptor Expression: Use methods like RT-PCR or selective agonists/antagonists to determine the PACAP receptor subtype profile of your cells.[1] |
| Partial agonist activity observed (e.g., slight increase in cAMP). | 1. High Concentration: this compound concentration may be in the range where it exhibits partial agonism (>1 µM).[1][5] | 1. Lower the Concentration: Use the lowest effective concentration of this compound as determined from your dose-response experiments. |
| High variability between experimental replicates. | 1. Inconsistent Incubation Times: Variations in the timing of reagent addition can lead to variability.2. Peptide Solubility/Stability Issues: The peptide may not be fully dissolved or could be degrading in the assay buffer.[1]3. Cell Health and Density: Inconsistent cell seeding density or poor cell health can lead to variable responses. | 1. Standardize Protocols: Use multichannel pipettes and a consistent workflow to minimize timing differences.2. Ensure Complete Dissolution: Ensure the peptide is fully dissolved in water before further dilutions in your assay buffer.[1]3. Maintain Consistent Cell Culture Practices: Ensure uniform cell seeding and monitor cell viability. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various cell-based assays. Note that these values can be cell-type and assay-dependent.
This compound Binding Affinities (IC50)
| Ligand | Receptor | IC50 (nM) | Reference |
| This compound | PAC1 Receptor | 2 - 30 | [2][3] |
| This compound | VPAC1 Receptor | 600 | [2] |
| This compound | VPAC2 Receptor | 40 | [2] |
Recommended Incubation Times from Literature
| Assay Type | Cell Line | This compound Incubation Time | Agonist Incubation Time | Reference |
| cAMP Assay | HEK293_CBS_hPAC1 | 10 minutes (pre-incubation) | 30 minutes | |
| Neuritogenesis Assay | NS-1 cells | 30 minutes (pre-incubation) | 48 hours | [4][7] |
| Cell Viability (MTT) | PC12 cells | 2 hours (pre-incubation) | 24 hours | [2] |
| ERK Phosphorylation | Differentiated PC12 cells | Not specified (co-treatment) | Not specified | |
| Apoptosis Assay | WT and G93A cells | 24 hours (co-treatment with DFX) | N/A | [8] |
| Cell Proliferation | Melanoma Cells | 48 hours | N/A | [9] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Optimizing this compound Pre-incubation Time for cAMP Assays
This protocol outlines a general procedure to determine the optimal pre-incubation time for this compound to antagonize agonist-induced cAMP production.
Materials:
-
Cells expressing PAC1 receptors
-
Cell culture medium
-
This compound
-
PACAP agonist (e.g., PACAP-38)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Culture cells overnight.
-
Pre-treatment with PDE Inhibitor: On the day of the assay, replace the medium with fresh medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 20-30 minutes at 37°C.[4][10]
-
This compound Incubation: Add varying concentrations of this compound to the wells. For optimizing incubation time, pre-incubate the cells for different durations (e.g., 10, 30, 60, 120 minutes) at 37°C.[4]
-
Agonist Stimulation: Following the this compound incubation, add the PACAP agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for an additional 15-30 minutes at 37°C.[10]
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using the assay kit.
-
Data Analysis: Plot the agonist response against the this compound pre-incubation time to determine the optimal duration for maximal inhibition.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on agonist-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing PAC1 receptors
-
Cell culture medium
-
This compound
-
PACAP agonist (e.g., PACAP-38)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with the optimized concentration and incubation time of this compound before stimulating with the PACAP agonist for a time course (e.g., 5, 15, 30 minutes).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. d. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Data Analysis: Quantify the band intensities to determine the level of ERK1/2 phosphorylation relative to the total ERK1/2.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving PACAP and a general workflow for optimizing this compound incubation time.
Caption: PACAP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. biorxiv.org [biorxiv.org]
- 5. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Pituitary Adenylate Cyclase Activating Polypeptide Has Inhibitory Effects on Melanoma Cell Proliferation and Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to control for vehicle effects when using Pacap 6-38
Welcome to the technical support center for PACAP 6-38. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle for reconstituting and administering this compound?
A1: The choice of vehicle for this compound depends on the experimental setting (in vitro vs. in vivo) and the desired final concentration. For most applications, sterile, distilled water is the recommended initial solvent.[1] The trifluoroacetate (B77799) salt form of this compound enhances its solubility and stability.[2]
-
In Vitro Experiments: Sterile water is the preferred solvent. If solubility issues arise, dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution in an aqueous buffer.[1][3] However, it is crucial to keep the final DMSO concentration low, as it can be toxic to cells.
-
In Vivo Experiments: For systemic or central administration, common vehicles include:
Q2: How should I prepare and store this compound solutions to ensure stability and prevent vehicle-related artifacts?
A2: Proper preparation and storage are critical to maintain the integrity of this compound and obtain reproducible results.
-
Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Reconstitute with the chosen vehicle to the desired stock concentration. If needed, gentle vortexing, sonication in a water bath, or warming up to 40°C can aid dissolution.[1]
-
Storage:
Q3: Can the vehicle itself have biological effects that might confound my experimental results?
A3: Yes, the vehicle can have independent biological effects, making a vehicle-only control group an essential component of any experiment involving this compound. For instance, even saline or PBS injections can induce stress responses or alter physiological parameters. Therefore, comparing the effects of this compound in its vehicle to the vehicle alone is necessary to isolate the specific effects of the peptide.[4][5][6][8][9][10][11]
Q4: Does this compound have any intrinsic or off-target effects that I should control for?
A4: this compound can exhibit several intrinsic and off-target effects that are important to consider:
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Partial Agonism: At high concentrations (typically >1 µM), this compound may act as a weak partial agonist at the PAC1 receptor, potentially leading to a slight increase in basal cAMP levels.[12]
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Off-Target Agonism: In certain cell types, such as rat meningeal mast cells, this compound can function as a potent agonist at the MrgB3 receptor, causing degranulation independently of PAC1 receptors.[12][13][14]
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CART Receptor Antagonism: this compound has been identified as a functional antagonist for the cocaine- and amphetamine-regulated transcript (CART) peptide receptor.[8][11][12][15]
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Physiological Effects: In some in vivo models, this compound alone has been shown to have physiological effects, such as increasing mean arterial pressure in spontaneously hypertensive rats.[6]
To control for these potential effects, it is crucial to include a "this compound only" group in your experimental design, in addition to the vehicle control and the treatment group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between experimental replicates | Peptide Solubility/Stability Issues: The peptide may not be fully dissolved or could be degrading in the assay medium. | 1. Ensure the peptide is fully dissolved by trying gentle vortexing, sonication, or warming.[1]2. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[1]3. Confirm the stability of the peptide in your specific experimental buffer and conditions. |
| Unexpected agonist-like effects observed (e.g., increased cAMP) | 1. Partial Agonism: High concentrations of this compound are being used.2. Off-Target Effects: The observed effect may be mediated by a non-PACAP receptor, such as MrgB3 in mast cells.[12][13][14] | 1. Lower the concentration of this compound to the lowest effective dose determined from a dose-response curve.[12]2. Investigate the cell type for expression of known off-target receptors. Use appropriate controls, such as cell lines lacking the suspected off-target receptor if possible.[12] |
| Incomplete or no antagonism of PACAP agonist effect | 1. Insufficient Antagonist Concentration: The concentration of this compound may be too low relative to the agonist concentration.2. Peptide Degradation: Improper storage or handling may have degraded the antagonist.[12]3. Receptor Subtype: The cells may predominantly express VPAC1 receptors, for which this compound has low potency.[7][12] | 1. Perform a dose-response experiment with increasing concentrations of this compound against a fixed concentration of the agonist.[12]2. Use a fresh aliquot of this compound or prepare a new stock solution, ensuring proper storage.[12]3. Characterize the PACAP receptor subtype expression in your cell model using methods like RT-PCR or selective agonists/antagonists.[12] |
| Vehicle control group shows a significant effect | The vehicle itself (e.g., DMSO, acidic solution) is impacting the biological system. | 1. Lower the concentration of the organic solvent or adjust the pH of the vehicle to be as close to physiological conditions as possible.2. If using DMSO, ensure the final concentration is consistent across all groups and is below the known toxicity threshold for your cell type.3. Test alternative, more inert vehicles if possible. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| Water | Up to 2 mg/mL | [1] |
| DMSO | 100 mg/mL (ultrasonication may be needed) | [3] |
Table 2: Receptor Binding Affinity and Potency of this compound
| Receptor | Parameter | Value | Reference |
| PAC1 | IC₅₀ | 2 nM | |
| PAC1 | Kᵢ (vs. PACAP 1-27) | 1.5 nM | |
| VPAC1 (rat) | IC₅₀ | 600 nM | [7] |
| VPAC2 (human) | IC₅₀ | 40 nM | [7] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a standardized method for dissolving lyophilized this compound for use in biological experiments.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water or other desired vehicle (e.g., PBS, saline)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Calculate the volume of vehicle required to achieve the desired stock concentration.
-
Add the appropriate volume of the selected vehicle to the vial.
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking.
-
If solubility is limited, briefly sonicate the solution in a water bath or warm gently to no more than 40°C.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C until use.[1]
Protocol 2: In Vivo Administration with Vehicle Control
This protocol outlines a general workflow for an in vivo experiment, emphasizing the necessary control groups.
Experimental Groups:
-
Naive Control: No injection.
-
Vehicle Control: Administration of the vehicle (e.g., saline) using the same volume, route, and timing as the this compound group.
-
This compound Only: Administration of this compound to assess its intrinsic effects.
-
Agonist + Vehicle: Administration of the PACAP agonist with the vehicle to establish the baseline effect to be antagonized.
-
This compound + Agonist: Pre-treatment with this compound followed by the PACAP agonist.
Procedure:
-
Prepare the this compound solution and the vehicle as described in Protocol 1.
-
Acclimatize animals to the experimental conditions to minimize stress.
-
Administer the vehicle or this compound according to the experimental design (e.g., intracerebroventricular, intravenous, or intraperitoneal injection).[4][6][9]
-
After the appropriate pre-treatment time, administer the PACAP agonist or vehicle.
-
Perform behavioral or physiological measurements at predetermined time points.
Visualizations
Caption: In vivo experimental workflow.
Caption: this compound signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Intrabladder PAC1 receptor antagonist, PACAP(6–38), reduces urinary bladder frequency and pelvic sensitivity in mice exposed to repeated variate stress (RVS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 9. CENTRAL PACAP MEDIATES THE SYMPATHETIC EFFECTS OF LEPTIN IN A TISSUE-SPECIFIC MANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of PACAP 6-38 in Different Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of the PACAP receptor antagonist, PACAP 6-38, in various experimental buffers. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the integrity and reliability of your experiments involving this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A1: this compound is a competitive antagonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor, primarily acting on the PAC1 receptor.[1] It is typically supplied as a lyophilized powder. To ensure its stability, the lyophilized peptide should be stored at -20°C or -80°C, protected from light.[2][3][4] Once reconstituted, it is crucial to aliquot the solution into single-use vials and store them at -20°C or ideally -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3][4][5]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for reconstituting this compound is sterile, nuclease-free water.[1] For a stock solution, a concentration of 1-2 mg/mL is commonly used.[1] If solubility issues arise, which can be influenced by the peptide's amino acid sequence, using a small amount of a suitable organic solvent like DMSO followed by slow dilution with the aqueous buffer may be an option, but be mindful of the final concentration's potential effects on your experimental system.[5]
Q3: How stable is this compound in common experimental buffers like PBS, TRIS, and DMEM?
A3: Specific quantitative stability data for this compound in these buffers is limited in publicly available literature. However, based on general principles of peptide stability and data from related PACAP peptides, several factors can influence its stability:
-
pH: The pH of the buffer is critical. Most peptides have an optimal pH range for stability, typically between pH 5-7, to minimize hydrolysis and other chemical degradation pathways.[6]
-
Temperature: Higher temperatures accelerate the degradation of peptides. For short-term storage of solutions (up to a week), 4°C is often acceptable, but for longer durations, -20°C or -80°C is recommended.[3]
-
Enzymatic Degradation: In cell culture media like DMEM, especially when supplemented with serum, proteases can rapidly degrade peptides.[7] Conducting experiments in serum-free media or using protease inhibitors can mitigate this.
-
Oxidation: The presence of certain amino acids can make peptides susceptible to oxidation. While specific information for this compound is not detailed, it is good practice to use degassed buffers and minimize exposure to air.[3]
Q4: What are the signs of this compound degradation or aggregation?
A4: Degradation can lead to a loss of biological activity, resulting in inconsistent or failed experiments. Aggregation may be visible as cloudiness or precipitation in the solution.[5][8] It is recommended to visually inspect the solution before use and, if in doubt, to assess its purity and concentration using methods like HPLC.
Data Presentation: Stability of Related PACAP Peptides
While specific quantitative data for this compound is scarce, the following table summarizes stability data for the full-length PACAP 1-38, which can provide some general guidance. Note: This data should be interpreted with caution as the stability of this compound may differ.
| Peptide | Buffer/Medium | Temperature | Duration | Remaining Peptide (%) | Reference |
| PACAP 1-38 | Water for Injection | +4°C | 14 days | ~80-90% | [9] |
| PACAP 1-38 | 0.9% Saline | +4°C | 14 days | ~80-90% | [9] |
| PACAP 1-27 | Water for Injection | Room Temperature | 14 days | ~25% | [9] |
| PACAP 1-27 | Water for Injection | +4°C | 14 days | >90% | [9] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect | Peptide degradation due to improper storage or handling. | Prepare fresh stock solutions from lyophilized powder. Ensure aliquots are stored at -80°C and avoid repeated freeze-thaw cycles.[1][5] |
| Enzymatic degradation in cell culture media. | If possible, perform experiments in serum-free media. Alternatively, add a protease inhibitor cocktail to the media.[7] | |
| Incorrect concentration due to solubility issues. | Ensure the peptide is fully dissolved. Visually inspect for precipitates. Consider quantifying the concentration of the working solution. | |
| Visible precipitates or cloudy solution | Peptide aggregation. | Gently vortex or sonicate the solution. Preparing fresh solutions before each experiment is recommended. Consider the pH and ionic strength of your buffer.[5][8] |
| Poor solubility in the chosen buffer. | Re-dissolve in a minimal amount of an appropriate solvent (e.g., water, or as a last resort, DMSO) before diluting in the experimental buffer.[5][8] | |
| High variability between replicates | Inconsistent peptide concentration across samples. | Ensure thorough mixing of the stock solution before preparing dilutions. Use calibrated pipettes. |
| Degradation of the peptide in the experimental setup over time. | Minimize the incubation time at higher temperatures (e.g., 37°C) if stability is a concern. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to determine the stability of this compound in a specific buffer over time.
Materials:
-
Lyophilized this compound
-
Experimental buffer of interest (e.g., PBS, TRIS, DMEM)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath set to the desired temperature
Procedure:
-
Prepare Peptide Stock Solution: Reconstitute lyophilized this compound in sterile water to a known concentration (e.g., 1 mg/mL).
-
Prepare Working Solution: Dilute the stock solution in the experimental buffer to the final desired concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the working solution onto the HPLC system to obtain the initial peak area corresponding to the intact peptide.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC. A gradient elution from Mobile Phase A to Mobile Phase B is typically used to separate the intact peptide from any degradation products.
-
Data Analysis: Measure the peak area of the intact this compound at each time point. Calculate the percentage of remaining peptide relative to the T=0 sample. The half-life (t½) of the peptide in the specific buffer can be determined by plotting the percentage of remaining peptide versus time.
Mandatory Visualizations
Caption: this compound signaling pathway antagonism.
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pepdoopeptides.com [pepdoopeptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability Test of PACAP in Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the translational gap: A technical guide to PACAP 6-38 from bench to in vivo
Technical Support Center
This center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with translating in vitro data for the PACAP receptor antagonist, PACAP 6-38, into in vivo experimental models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a truncated form of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38). It is most commonly used as a competitive antagonist for the PACAP type I receptor (PAC1). By binding to the PAC1 receptor without activating it, this compound can block the downstream signaling initiated by endogenous PACAP. It also exhibits antagonist activity at the VPAC2 receptor, but is significantly less potent at the VPAC1 receptor.
Q2: I'm observing an inflammatory or allergic-type reaction in my in vivo model after administering this compound. Is this a known side effect?
A2: Yes, this is a critical and well-documented off-target effect. At micromolar concentrations, this compound can act as an agonist at the Mas-related G protein-coupled receptor member B3 (MrgB3) on mast cells, leading to their degranulation.[1][2][3][4][5][6] This can cause the release of histamine (B1213489) and other inflammatory mediators, resulting in localized or systemic inflammation, which can confound the interpretation of the intended PAC1 receptor antagonism.[7][8]
Q3: My in vivo results are inconsistent with my in vitro data, where this compound was a potent antagonist. Why might this be?
A3: This is a common challenge. Several factors can contribute to this discrepancy:
-
Off-target agonism: As mentioned above, the agonist effect on mast cells via MrgB3 can produce physiological responses that mask or oppose the expected antagonist effects on PAC1 receptors.[1][2][4][6]
-
Biased agonism: The antagonist potency of this compound can vary depending on the specific PACAP agonist present (PACAP-38 vs. PACAP-27) and the downstream signaling pathway being measured (e.g., cAMP vs. ERK activation).[9][10][11][12][13] Your in vitro assay might not fully capture the complexity of signaling in the in vivo context.
-
Pharmacokinetics: this compound, being a peptide, has a short in vivo half-life due to rapid degradation by proteases. This can make it difficult to maintain a sufficient concentration at the target receptor to achieve the desired antagonist effect, especially when compared to the stable concentrations used in in vitro assays.
-
Agonist-like activity: In some specific cellular systems, this compound has been observed to exhibit partial agonist activity, even at PAC1 receptors.[9][14]
Q4: What is a typical dose range for this compound in in vivo studies?
A4: The effective in vivo dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific biological question. It is always recommended to perform a dose-response study. However, based on published studies, doses can range from the nanomolar to low micromolar range. For instance, in some rodent studies, intracerebroventricular (i.c.v.) injections have been in the range of 0.3 to 3 nmol per animal.[15] Intravenous (i.v.) administration may require higher doses to achieve the desired concentration at the target tissue.
Q5: How should I prepare and store this compound?
A5: For optimal stability, this compound should be stored at -20°C or colder in its lyophilized form. To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your experiment. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquoted stock solutions at -20°C or colder.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected agonist-like effects observed in vivo (e.g., inflammation, vasodilation) | 1. Off-target mast cell degranulation: this compound is acting as an agonist at the MrgB3 receptor on mast cells.[1][2][3][4][5][6] 2. Partial agonism at PAC1 receptors: In some cell types or at high concentrations, this compound can exhibit partial agonist activity.[9] | 1. Administer an antihistamine: Co-administration of an antihistamine can help to block the effects of mast cell degranulation. 2. Use a lower dose of this compound: Determine the lowest effective dose for PAC1 antagonism to minimize off-target effects. 3. Consider an alternative antagonist: If available for your system, a more selective PAC1 antagonist that does not interact with MrgB3 may be necessary. |
| Lack of antagonist effect in vivo despite potent in vitro activity | 1. Insufficient dose or short half-life: The peptide is being cleared or degraded before it can effectively antagonize the receptor. 2. Biased agonism: this compound may be less effective at blocking the specific downstream signaling pathway that is dominant in your in vivo model.[9][10][11][12][13] 3. Poor bioavailability to the target tissue: The peptide may not be efficiently reaching the site of action (e.g., crossing the blood-brain barrier). | 1. Increase the dose or frequency of administration: Conduct a dose-response study to find the optimal dosing regimen. 2. Use a different route of administration: For central nervous system targets, consider direct administration (e.g., i.c.v.) to bypass the blood-brain barrier. 3. Employ a continuous infusion: Use an osmotic minipump for continuous delivery to maintain a stable concentration.[16] 4. Analyze multiple downstream signaling pathways: If possible, measure the effect of this compound on different signaling molecules (e.g., both cAMP and pERK) to assess for biased antagonism. |
| High variability in experimental results | 1. Peptide instability: The peptide may be degrading in the vehicle solution or after administration. 2. Inconsistent administration: Variability in injection technique can lead to inconsistent dosing. | 1. Prepare fresh solutions for each experiment: Avoid using old stock solutions. 2. Optimize the vehicle solution: Ensure the pH and composition of the vehicle are suitable for peptide stability. 3. Refine and standardize the administration protocol: Ensure consistent and accurate delivery of the peptide. |
Data Presentation: In Vitro vs. In Vivo
Table 1: In Vitro Potency of this compound
| Receptor Subtype | Assay Type | Agonist | Cell Line | IC50 / Ki |
| PAC1 | Binding | PACAP-27 | T47D breast cancer cells | 750 nM |
| PAC1 | Binding | PACAP-27 | NCI-H838 lung cancer cells | 20 nM |
| PAC1 | cAMP Inhibition | PACAP-27 | - | IC50 = 2 nM, Ki = 1.5 nM[17] |
| PAC1 (rat) | Binding | - | CHO cells | IC50 = 30 nM[18][19] |
| VPAC1 (rat) | Binding | - | CHO cells | IC50 = 600 nM[18][19] |
| VPAC2 (human) | Binding | - | CHO cells | IC50 = 40 nM[18][19] |
Note: IC50 and Ki values can vary depending on the specific cell line, receptor expression levels, and assay conditions.
Table 2: Examples of In Vivo Effective Doses of this compound
| Animal Model | Administration Route | Dose | Application | Outcome | Reference |
| Rat | Intracerebroventricular (i.c.v.) | 0.3 - 3 nmol | CARTp-induced hypophagia | Blockade of feeding suppression | [15] |
| Mouse | Intravenous (i.v.) bolus + infusion | 50 nmol/kg bolus + 320 pmol/µl infusion | Ischemic neuroprotection | Attenuation of PACAP-38's neuroprotective effect | [16] |
| Mouse | Intravesical | 300 nM | Bladder overactivity | Increased intercontraction interval and void volume | [20][21] |
| Rat | Intrathecal | 1 mM | Sympathetic nerve activity | Attenuation of PACAP-38-induced increase in sympathetic nerve activity | |
| Rat | Intravenous (i.v.) | 1 nmol/100g BW | GH secretion | Inhibition of PACAP-38-induced GH secretion | [22] |
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay
This protocol outlines a typical experiment to measure the antagonist effect of this compound on PACAP-38-induced cAMP production in cultured cells expressing the PAC1 receptor.
Materials:
-
Cells expressing the PAC1 receptor (e.g., HEK293, CHO, or a relevant neuronal cell line)
-
96-well cell culture plates
-
Serum-free cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
This compound (antagonist)
-
PACAP-38 (agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)
-
Cell lysis buffer (compatible with the cAMP assay kit)
Procedure:
-
Cell Seeding: Seed the PAC1-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight.
-
Cell Starvation: On the day of the assay, gently wash the cells with serum-free medium. Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound in serum-free medium containing the phosphodiesterase inhibitor. Add the this compound solutions or vehicle control to the appropriate wells. Pre-incubate for 20-30 minutes at 37°C.
-
Agonist Stimulation: Prepare a solution of PACAP-38 at a concentration that elicits a submaximal response (e.g., EC80), also in serum-free medium with the phosphodiesterase inhibitor. Add the PACAP-38 solution to the wells (except for the basal control wells). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium from the wells and lyse the cells by adding the lysis buffer provided with the cAMP assay kit. Incubate as recommended by the manufacturer (typically 10-20 minutes at room temperature).
-
cAMP Measurement: Measure the intracellular cAMP levels in the cell lysates according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
Protocol 2: Intravenous (i.v.) Administration of this compound in Mice
This protocol provides a general guideline for the intravenous administration of this compound in mice for studying its systemic effects or its ability to antagonize an intravenously administered agonist.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
-
Mouse restrainer
-
Insulin syringes with a 28-gauge or smaller needle
-
Heat lamp or warming pad
Procedure:
-
Peptide Preparation: Dissolve the lyophilized this compound in sterile saline to the desired stock concentration. Further dilute the stock solution to the final injection concentration on the day of the experiment. Keep the solution on ice.
-
Animal Preparation: Place the mouse in a suitable restrainer. To facilitate visualization and dilation of the lateral tail vein, warm the mouse's tail using a heat lamp or a warming pad for a few minutes.
-
Injection: Swab the tail with 70% ethanol. Hold the tail gently and identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle. You should see a small amount of blood flash back into the hub of the needle upon successful entry.
-
Administration: Slowly inject the desired volume of the this compound solution. The injection should proceed smoothly with no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
Post-injection Monitoring: After the injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
PACAP Signaling and this compound Antagonism
Caption: Canonical PAC1 receptor signaling pathways and the inhibitory action of this compound.
Translational Challenges Workflow
Caption: Key challenges in translating in vitro this compound data to in vivo models.
Off-Target Mast Cell Activation Pathway
Caption: Off-target agonist activity of this compound on mast cells via the MrgB3 receptor.
References
- 1. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 5. PACAP-38 and PACAP(6-38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 16. pnas.org [pnas.org]
- 17. rndsystems.com [rndsystems.com]
- 18. caymanchem.com [caymanchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Intravesical PAC1 Receptor Antagonist, PACAP(6–38), Reduces Urinary Bladder Frequency and Pelvic Sensitivity in NGF-OE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Involvement of pituitary adenylate cyclase-activating polypeptide in growth hormone secretion induced by serotoninergic mechanisms in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to PACAP 6-38 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PACAP 6-38 in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a truncated form of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) that is missing the first five amino acids at the N-terminus. This modification allows it to bind to PACAP receptors, primarily the PAC1 receptor, without activating them. It functions as a competitive antagonist, effectively blocking the binding and subsequent signaling of endogenous PACAP isoforms like PACAP-38 and PACAP-27.[1]
Q2: What is the receptor selectivity profile of this compound?
A2: this compound is a potent antagonist of the PACAP type I (PAC1) receptor.[1] It also exhibits antagonist activity at the PACAP type II receptor, VPAC2, although with lower potency. Its activity at the VPAC1 receptor is significantly weaker.[1] This selectivity makes it a valuable tool for specifically investigating PAC1 receptor-mediated signaling pathways.
Q3: What are the recommended concentrations for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the specific cell type, the level of receptor expression, and the concentration of the agonist being used. A general starting point for in vitro cell-based assays is a concentration range of 0.1 µM to 1 µM.[1] To achieve potent antagonism, a concentration that is 10- to 100-fold higher than the EC50 of the agonist is often necessary.[1]
Q4: How should this compound be prepared and stored?
A4: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1] To reconstitute, use sterile, nuclease-free water to create a stock solution of 1-2 mg/ml.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1]
Q5: Are there any known off-target or agonist-like effects of this compound?
A5: Yes, and it is crucial to be aware of these potential confounding effects. At high concentrations (typically above 1 µM), this compound can display weak partial agonist activity, which may lead to a slight increase in basal cAMP levels.[1] Furthermore, in certain cell types, such as rat meningeal mast cells, this compound can act as a potent agonist at the orphan Mas-related G-protein coupled receptor, MrgB3, leading to degranulation.[1] It has also been shown to function as an antagonist for the cocaine- and amphetamine-regulated transcript (CART) peptide receptor.[1]
Quantitative Data Summary
The following table summarizes the inhibitory constants (IC50 and Ki) of this compound for different PACAP receptor subtypes, as reported in various studies. This data is essential for designing experiments with appropriate antagonist concentrations.
| Receptor Subtype | Ligand | Cell Type/System | IC50 (nM) | Ki (nM) | Reference |
| PAC1 | This compound | Recombinant | 2 | 1.5 | [2] |
| PAC1 | This compound | Recombinant | 30 | - | [3] |
| VPAC1 | This compound | Recombinant | 600 | - | [3] |
| VPAC2 | This compound | Recombinant | 40 | - | [3] |
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experimental outcomes when using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no antagonism of PACAP agonist effect. | 1. Insufficient Antagonist Concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Peptide Degradation: Improper storage or handling may have compromised the integrity of the peptide. 3. Receptor Subtype: The experimental system may predominantly express VPAC1 receptors, for which this compound has low potency. 4. Agonist-Specific Antagonism: this compound can be less effective at antagonizing PACAP-38 compared to PACAP-27 in some systems. | 1. Perform a dose-response experiment with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) against a fixed concentration of the agonist (e.g., EC80). 2. Use a fresh aliquot of this compound or prepare a new stock solution, ensuring proper storage at -20°C or -80°C. 3. Characterize the PACAP receptor subtype expression in your cell model using techniques like RT-PCR or by using selective agonists/antagonists. 4. If using PACAP-38 as the agonist, you may need to use higher concentrations of this compound for effective blockade. |
| Unexpected agonist-like effects observed (e.g., increased cAMP). | 1. Partial Agonism: High concentrations of this compound are being used, leading to weak receptor activation. 2. Off-Target Effects: The observed effect may be mediated by a non-PACAP receptor, such as the MrgB3 receptor in mast cells. | 1. Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. 2. Investigate your cell type for the expression of known off-target receptors. Use appropriate controls, such as cell lines that do not express the suspected off-target receptor, if possible. |
| High variability between experimental replicates. | 1. Peptide Solubility/Stability Issues: The peptide may not be fully dissolved or could be degrading in the assay buffer. 2. Inconsistent Cell Passages/Health: Variations in cell health or passage number can alter receptor expression and signaling responses. | 1. Ensure the peptide is fully dissolved in water before further dilution into the assay buffer. Prepare fresh dilutions for each experiment. 2. Maintain a consistent cell culture protocol, using cells within a defined passage number range and ensuring high viability before each experiment. |
Experimental Protocols & Methodologies
Below are detailed protocols for key experiments involving this compound. These should be optimized for your specific experimental conditions.
Protocol 1: In Vitro cAMP Accumulation Assay
Objective: To determine the antagonistic effect of this compound on PACAP-induced cyclic AMP (cAMP) production in cultured cells.
Materials:
-
Cells expressing PAC1 receptors (e.g., PC12, HEK293-PAC1)
-
Cell culture medium
-
PACAP agonist (e.g., PACAP-27 or PACAP-38)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA-based)
-
Lysis buffer compatible with the cAMP assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
PDE Inhibition: Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes to prevent the degradation of cAMP.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes. Include a vehicle control (no antagonist).
-
Agonist Stimulation: Add the PACAP agonist at a fixed concentration (e.g., EC80) to all wells except the basal control and incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the appropriate lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to determine the intracellular cAMP concentration.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
Protocol 2: In Vivo Administration in a Rodent Model
Objective: To investigate the in vivo effects of this compound by administering it to a rodent model. This example is for intracerebroventricular (i.c.v.) injection.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
This compound dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
-
PACAP agonist (if applicable)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgical Procedure: Expose the skull and drill a small hole at the coordinates for the desired ventricle (e.g., lateral ventricle).
-
Injection: Slowly inject the desired dose of this compound (e.g., 0.3-3 nmol in a volume of 1.5 µl) into the ventricle over a period of several minutes.[4]
-
Post-injection: If investigating antagonism, the PACAP agonist can be administered via the same route after a pre-determined pre-treatment time (e.g., 10 minutes).[4]
-
Behavioral/Physiological Monitoring: Observe the animals for the desired behavioral or physiological outcomes at specified time points (e.g., 2, 5, and 22 hours).[4]
-
Data Collection and Analysis: Record and analyze the relevant data according to the experimental design.
Visualizing Key Concepts
To further clarify the experimental process and underlying mechanisms, the following diagrams have been generated.
References
How to minimize non-specific binding of Pacap 6-38
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of Pacap 6-38 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a potent and competitive antagonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor.[1] It functions by binding to the PAC1 receptor without activating it, thereby blocking the binding and subsequent signaling of endogenous PACAP agonists like PACAP-38 and PACAP-27.[1] While it is a strong antagonist for the PAC1 receptor, it exhibits lower potency as an antagonist for the VPAC2 receptor and is significantly less effective at the VPAC1 receptor.[1]
Q2: What are the primary causes of non-specific binding of this compound in my experiments?
A2: Non-specific binding of peptides like this compound can arise from several factors:
-
Hydrophobic Interactions: Peptides with hydrophobic regions can adhere to the plastic surfaces of microplates, tubes, and pipette tips.
-
Electrostatic Interactions: Charged amino acid residues in the peptide can interact with charged surfaces, leading to unwanted binding.
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay surface can result in high background signals.
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of your buffers can significantly influence non-specific interactions.
Q3: Can this compound exhibit agonist-like effects?
A3: Yes, under certain conditions, this compound can exhibit partial agonist activity, particularly at high concentrations. Additionally, in some cell types, such as mast cells, it may produce agonist-like effects through off-target receptors like MrgB3.[1] It is crucial to perform dose-response experiments to determine the optimal concentration range for antagonistic activity in your specific experimental model.
Troubleshooting Guides
Problem: High background signal in my binding assay.
High background can mask the specific signal from this compound binding to its receptor, leading to inaccurate results. Below is a step-by-step guide to troubleshoot and reduce high background.
Troubleshooting Workflow for High Background
Caption: A logical workflow for diagnosing and resolving high background in binding assays.
Detailed Troubleshooting Steps:
-
Step 1: Optimize Washing Procedure
-
Issue: Insufficient washing can leave unbound this compound or detection reagents in the wells.
-
Solution:
-
Increase the number of wash steps (e.g., from 3 to 5).
-
Increase the volume of wash buffer used for each wash.
-
Incorporate a brief soak time (e.g., 30-60 seconds) during each wash step.
-
Consider adding a non-ionic detergent, such as 0.05% Tween-20, to your wash buffer to help reduce hydrophobic interactions.
-
-
-
Step 2: Optimize the Blocking Step
-
Issue: Incomplete blocking of non-specific binding sites on the assay plate is a common cause of high background.
-
Solution:
-
Increase Blocker Concentration: If using a protein-based blocker like Bovine Serum Albumin (BSA) or casein, try increasing the concentration (e.g., from 1% to 3%).
-
Change Blocking Agent: Not all blocking agents are equally effective for all applications. If BSA is not sufficiently reducing background, consider trying casein, non-fat dry milk, or a commercial polymer-based blocker.
-
Extend Incubation Time: Increasing the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C) can ensure more thorough coating of the surface.
-
-
-
Step 3: Adjust Buffer Composition
-
Issue: The pH and ionic strength of your binding buffer can influence non-specific electrostatic interactions.
-
Solution:
-
Modify pH: Adjust the pH of your binding buffer to be further from the isoelectric point of this compound to reduce charge-based interactions with the assay surface.
-
Increase Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your binding buffer can help to shield electrostatic interactions.
-
-
Problem: Inconsistent or non-reproducible results.
-
Issue: Variability between experiments can be caused by several factors related to reagent preparation and handling.
-
Solution:
-
Freshly Prepare this compound Solutions: Peptides in solution can degrade over time. It is recommended to reconstitute lyophilized this compound just before use and prepare fresh dilutions for each experiment.
-
Proper Storage: Store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot the stock solution and store at -80°C to avoid multiple freeze-thaw cycles.
-
Use Low-Binding Tubes and Plates: Peptides can adhere to standard plasticware. Utilize low-protein-binding microcentrifuge tubes and assay plates to minimize loss of this compound due to surface adsorption.
-
Consistent Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Data Presentation
Table 1: Comparison of Common Blocking Agents for Minimizing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective for many applications. Does not interfere with biotin-avidin systems.[2] | Can be a source of batch-to-batch variability. May not be the most effective blocker for all peptides. |
| Casein/Non-Fat Dry Milk | 2-5% (w/v) | Inexpensive and widely available. Often more effective than BSA at reducing background.[3][4] | Contains endogenous biotin (B1667282) and phosphoproteins, which can interfere with certain detection systems. |
| Fish Gelatin | 0.1-1% (w/v) | Less likely to cross-react with mammalian antibodies compared to BSA or milk. | May not be as effective as other blockers in all situations. |
| Polymer-Based Blockers (e.g., PVP, PEG) | Varies by product | Chemically defined and protein-free, reducing lot-to-lot variability. Can be highly effective.[5] | May be more expensive than protein-based blockers. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for a this compound Binding Assay
This protocol outlines a method to systematically test different blocking agents and concentrations to identify the optimal condition for your specific assay.
-
Plate Coating: Coat the wells of a 96-well plate with your receptor preparation or cell membranes according to your standard protocol. Include negative control wells that are not coated with the receptor.
-
Prepare Blocking Buffers: Prepare a panel of blocking buffers to test. For example:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% Non-fat dry milk in PBS
-
A commercial polymer-based blocking buffer
-
-
Blocking: Add 200 µL of each blocking buffer to a set of coated and uncoated wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate 3-5 times with your standard wash buffer (e.g., PBS with 0.05% Tween-20).
-
Ligand Incubation: Add a high concentration of labeled this compound (or a competing labeled ligand) to all wells to assess non-specific binding.
-
Washing: Repeat the washing step to remove unbound ligand.
-
Detection: Measure the signal in each well using the appropriate detection method for your label.
-
Analysis: Compare the signal in the negative control (uncoated) wells for each blocking condition. The optimal blocking buffer will result in the lowest signal in these wells, indicating the most effective reduction of non-specific binding.
Protocol 2: Competitive Binding Assay to Validate Specificity
This protocol is used to confirm that the binding of your labeled ligand is specific and can be displaced by unlabeled this compound.
-
Plate Preparation: Coat and block a 96-well plate with the optimal conditions determined in Protocol 1.
-
Prepare Reagents:
-
Prepare a solution of your labeled ligand at a concentration close to its Kd.
-
Prepare a serial dilution of unlabeled this compound, ranging from a high concentration (e.g., 10 µM) down to a very low concentration (e.g., 1 pM).
-
-
Assay Setup:
-
Total Binding Wells: Add labeled ligand and binding buffer.
-
Non-Specific Binding Wells: Add labeled ligand and a high concentration of unlabeled this compound (e.g., 1 µM).
-
Competition Wells: Add labeled ligand and the various concentrations of your unlabeled this compound serial dilution.
-
-
Incubation: Add your receptor preparation or cells to all wells and incubate to allow binding to reach equilibrium.
-
Washing and Detection: Wash the plate to remove unbound ligands and measure the signal in each well.
-
Data Analysis: Subtract the non-specific binding signal from all other wells. Plot the percentage of specific binding against the concentration of unlabeled this compound. A successful experiment will show a dose-dependent decrease in signal with increasing concentrations of unlabeled this compound, confirming specific binding.
Mandatory Visualizations
PACAP Receptor Signaling Pathways
Caption: Signaling pathways activated by PACAP binding to the PAC1 receptor and inhibited by this compound.
References
Technical Support Center: Best Practices for Long-Term Storage and Handling of PACAP 6-38
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of PACAP 6-38.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A1: this compound is a truncated form of the 38-amino acid neuropeptide PACAP (Pituitary Adenylate Cyclase-Activating Polypeptide). It lacks the first five N-terminal amino acids, which are crucial for receptor activation. Consequently, this compound acts as a competitive antagonist at PACAP receptors, primarily the PAC1 receptor, effectively blocking the signaling pathways initiated by endogenous PACAP.[1]
Q2: Which specific PACAP receptors does this compound antagonize?
A2: this compound is a potent antagonist of the PACAP type I (PAC1) receptor. It also exhibits antagonist activity at the PACAP type II (VPAC2) receptor, although with lower potency. Its activity at the VPAC1 receptor is significantly less potent, making it a valuable tool for studying PAC1 receptor-mediated biological effects.[1]
Q3: What is the recommended solvent for reconstituting lyophilized this compound?
A3: The recommended solvent for reconstituting lyophilized this compound is sterile, nuclease-free water.[1] For peptides that are difficult to dissolve in water alone, a small amount of a suitable organic solvent like DMSO can be used for initial dissolution, followed by slow dilution with an aqueous buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your experimental setup, as it can be toxic to cells at higher concentrations.
Q4: How should I store this compound to ensure its long-term stability?
A4: Proper storage is critical for maintaining the biological activity of this compound. For long-term storage, the lyophilized powder should be stored at -20°C or -80°C. Once reconstituted, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or at -20°C for one to several months.[1]
Q5: Can this compound exhibit any agonist activity?
A5: Yes, at high concentrations (typically above 1 µM), this compound can display weak partial agonist activity, which may lead to a slight increase in basal cAMP levels.[1] It is therefore recommended to perform dose-response experiments to determine the optimal concentration for antagonism without inducing agonist effects.
Data Presentation: Stability of this compound
The following tables summarize the recommended storage conditions and stability of this compound in both lyophilized and reconstituted forms.
Table 1: Long-Term Storage of Lyophilized this compound
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 3 years | Keep in a desiccator to protect from moisture. |
| -80°C | Up to 3 years | Preferred for maximum stability; protect from moisture. |
Table 2: Stability of Reconstituted this compound Solutions
| Storage Temperature | Solvent | Recommended Duration | Notes |
| -80°C | Sterile Water or Aqueous Buffer | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | Sterile Water or Aqueous Buffer | 1 to 6 months | Aliquot to prevent degradation from repeated temperature changes. |
| 4°C | Sterile Water or Aqueous Buffer | Up to 5 days | For short-term use only. |
| Room Temperature | Sterile Water or Aqueous Buffer | Not recommended | Significant degradation can occur within hours. |
Note: The stability of this compound in solution can be influenced by the specific buffer composition and pH. It is advisable to prepare fresh solutions for critical experiments.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound from a lyophilized powder.
Materials:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the calculated volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile, low-protein-binding polypropylene tubes.
-
Label the aliquots clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: In Vitro cAMP Antagonism Assay
Objective: To determine the inhibitory effect of this compound on PACAP-induced cyclic AMP (cAMP) production in a cell-based assay.
Materials:
-
Cells expressing PAC1 receptors (e.g., PC12, NCI-H838)
-
Cell culture medium and supplements
-
PACAP 38 (agonist)
-
This compound stock solution
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA-based)
-
Multi-well cell culture plates
-
Lysis buffer
Procedure:
-
Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
The following day, replace the culture medium with serum-free medium and incubate for at least 2 hours to starve the cells.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (final concentration 0.5 mM) for 20-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for 30-60 minutes. Include a vehicle control (medium with no antagonist).
-
Add a fixed concentration of the agonist PACAP 38 (e.g., a concentration that elicits 80% of the maximal response, EC80) to the wells, including those with and without this compound. Also, include a control with only the vehicle.
-
Incubate for the optimal time for cAMP production (typically 15-30 minutes).
-
Aspirate the medium and lyse the cells with the lysis buffer provided in the cAMP assay kit.
-
Determine the intracellular cAMP concentration in each well according to the manufacturer's instructions for the cAMP assay kit.
-
Analyze the data to determine the inhibitory concentration (IC50) of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete or no antagonism of PACAP agonist effect. | 1. Insufficient concentration of this compound. 2. Degradation of this compound due to improper storage or handling. 3. The cell line predominantly expresses VPAC1 receptors, for which this compound has low potency. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Use a fresh aliquot of this compound or prepare a new stock solution, ensuring proper storage. 3. Characterize the receptor expression profile of your cell line using techniques like RT-qPCR or Western blotting. |
| Unexpected agonist-like effects observed (e.g., increased cAMP). | 1. High concentrations of this compound are being used, leading to partial agonism.[1] 2. Off-target effects on other receptors. | 1. Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. 2. Investigate the expression of potential off-target receptors in your cell model. |
| High variability between experimental replicates. | 1. Incomplete dissolution or aggregation of the peptide. 2. Inconsistent cell culture conditions (e.g., cell density, passage number). 3. Pipetting errors. | 1. Ensure the peptide is fully dissolved before use. Consider brief sonication if necessary. 2. Standardize all cell culture and experimental parameters. 3. Use calibrated pipettes and ensure proper pipetting technique. |
| Precipitation of the peptide upon dilution in buffer. | The peptide is not soluble at the final concentration in the chosen buffer. | 1. Try a lower final concentration of the peptide. 2. If a co-solvent like DMSO was used for the stock, ensure the final concentration in the working solution is low and that the dilution is performed slowly while vortexing. |
Visualizations
This compound Antagonism of PAC1/VPAC2 Receptor Signaling
Caption: this compound competitively antagonizes PAC1 and VPAC2 receptors.
Experimental Workflow for Evaluating this compound Antagonism
Caption: Workflow for assessing this compound antagonist activity in vitro.
References
Validation & Comparative
Validating the Antagonist Potency of a New Batch of PACAP 6-38: A Comparative Guide
For researchers in neuroscience, endocrinology, and pharmacology, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and its receptors are critical targets for investigation. PACAP 6-38 is a widely used competitive antagonist of PACAP receptors, making it an essential tool for studying the physiological roles of PACAP. The reliability of experimental data hinges on the consistent potency of this antagonist. This guide provides a framework for validating the antagonist potency of a new batch of this compound, comparing its performance against a previously validated batch or a reference standard.
Data Presentation: Comparative Antagonist Potency
The antagonist potency of the new batch of this compound should be quantitatively compared to a reference standard (e.g., a previous, validated batch). The key metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
| Experiment | Metric | New Batch of this compound | Reference Standard this compound | Acceptance Criteria |
| Competitive Radioligand Binding Assay | IC50 (nM) | [Insert experimental value] | [Insert experimental value] | IC50 value should be within a predefined range of the reference standard (e.g., ± 2-fold). |
| Functional Assay (cAMP Accumulation) | IC50 (nM) | [Insert experimental value] | [Insert experimental value] | IC50 value should be within a predefined range of the reference standard (e.g., ± 2-fold). |
Note: The specific acceptance criteria should be established based on historical data and the required precision for the intended application.
Experimental Protocols
Robust and reproducible experimental design is paramount for the accurate validation of a new batch of this compound. Below are detailed methodologies for key experiments.
1. Competitive Radioligand Binding Assay
This assay determines the ability of the new batch of this compound to compete with a radiolabeled ligand for binding to PACAP receptors.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human PAC1 receptor.
-
Radioligand: 125I-PACAP-27.
-
Procedure:
-
Culture CHO-PAC1 cells to confluence and prepare cell membranes via homogenization and centrifugation.
-
In a binding buffer, incubate a fixed concentration of 125I-PACAP-27 with varying concentrations of the new batch of this compound and the reference standard.
-
Incubate the mixture with the cell membranes for 60 minutes at 25°C to allow for competitive binding.[1]
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.
-
2. Functional Assay: cAMP Accumulation
This assay measures the ability of the new batch of this compound to block the PACAP-induced activation of adenylyl cyclase, a key downstream signaling event.
-
Cell Line: NCI-H838 non-small cell lung cancer cells (endogenously expressing PACAP receptors) or CHO cells stably expressing the PAC1 receptor.[1]
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a range of concentrations of the new batch of this compound or the reference standard for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of PACAP-38 (agonist) for 10-15 minutes.[1]
-
Lyse the cells and measure the intracellular cyclic adenosine (B11128) monophosphate (cAMP) concentration using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Determine the inhibitory effect of this compound by comparing cAMP levels in cells treated with both the antagonist and PACAP-38 to those treated with PACAP-38 alone.
-
Calculate the IC50 value by performing a non-linear regression analysis of the concentration-response curve.
-
Visualizations
PACAP Signaling Pathway and Inhibition by this compound
Pituitary adenylate cyclase-activating polypeptide (PACAP) primarily signals through the PAC1 receptor, a G-protein coupled receptor (GPCR).[2] This activation initiates downstream signaling cascades primarily through Gs and Gq proteins.[3][4][5] The Gs protein activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP), while the Gq protein activates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] this compound acts as a competitive antagonist, binding to the PAC1 receptor and preventing PACAP from initiating these signaling events.
Caption: PACAP signaling pathway and its inhibition by the antagonist this compound.
Experimental Workflow for Validating a New Batch of this compound
The validation process involves a systematic workflow to ensure the new batch of this compound meets the required quality standards before its use in critical experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to PAC1 Receptor Antagonists: Pacap 6-38 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pacap 6-38, a widely used peptide antagonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor, with other notable antagonists. The PAC1 receptor, a class B G protein-coupled receptor (GPCR), is a key target in various physiological processes, including neurotransmission, neuroprotection, and inflammatory responses, making its modulation a significant area of therapeutic interest. This document outlines the performance of this compound alongside a polypeptide antagonist, M65, and several small-molecule antagonists, namely PA-8, PA-9, and the PA-9 derivative, compound 3d, with supporting experimental data and detailed methodologies.
Performance Comparison of PAC1 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and its alternatives in inhibiting PAC1 receptor activation. The data is primarily derived from functional assays measuring the inhibition of PACAP-induced cyclic AMP (cAMP) elevation, a key downstream signaling event of PAC1 receptor activation.
| Antagonist | Type | Target | Assay | IC50 (nM) | Reference |
| This compound | Peptide | PAC1 Receptor | Inhibition of PACAP(1-27)-induced adenylate cyclase stimulation | 2 | --INVALID-LINK-- |
| M65 | Polypeptide | PAC1 Receptor | Inhibition of maxadilan-induced cAMP accumulation | Not explicitly stated, but demonstrated to be a specific and competitive antagonist. At 1 µM, it partially inhibits cAMP accumulation stimulated by 1 nM of maxadilan.[1] | --INVALID-LINK-- |
| PA-8 | Small Molecule | PAC1 Receptor | Inhibition of PACAP-induced cAMP elevation | 2.0 | --INVALID-LINK-- |
| PA-9 | Small Molecule | PAC1 Receptor | Inhibition of PACAP-induced cAMP elevation | 5.6 | --INVALID-LINK-- |
| Compound 3d | Small Molecule | PAC1 Receptor | Inhibition of PACAP-induced mechanical allodynia | More potent than PA-9 in vivo; specific IC50 not provided.[2] | --INVALID-LINK-- |
PAC1 Receptor Signaling Pathway
The PAC1 receptor is known to couple to two primary G protein signaling pathways: the Gs and Gq pathways. Activation of the Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and activation of Protein Kinase C (PKC).
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the PAC1 receptor.
Experimental Workflow:
References
PAC1 Receptor Antagonism: A Comparative Analysis of PACAP 6-38 and Maxadilan Derivatives
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for the accurate investigation of the physiological roles of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor. This guide provides a detailed comparison of two commonly employed peptide-based PAC1 receptor antagonists: PACAP 6-38, a truncated version of the endogenous ligand, and M65, a derivative of the potent natural agonist maxadilan (B591008).
This comparison guide synthesizes experimental data on the selectivity, potency, and mechanism of action of these two antagonists. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of their pharmacological properties.
Data Presentation: Quantitative Comparison of Antagonist Potency
The inhibitory potency of this compound and the maxadilan-derived antagonist M65 varies across different PACAP receptor subtypes. The following tables summarize their reported inhibitory concentration (IC50) and binding affinity (Ki) values.
| Antagonist | Target Receptor | Reported IC50 (nM) | Experimental System |
| This compound | PAC1 | 2 - 30[1][2] | Recombinant receptors expressed in CHO cells, Human neuroblastoma NB-OK-1 cell membranes[1] |
| VPAC1 | 600[1][2] | Recombinant receptors expressed in CHO cells[1] | |
| VPAC2 | 40[1][2] | Recombinant receptors expressed in CHO cells[1] | |
| M65 | PAC1 | Specific antagonist[1][3][4] | CHO cells expressing PAC1 receptor[1][4] |
| Antagonist | Target Receptor | Reported Ki (nM) | Experimental System |
| This compound | PAC1 | 1.5[1] | Inhibition of PACAP(1-27)-induced adenylate cyclase stimulation in Human neuroblastoma NB-OK-1 cell membranes[1] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, cell type, and radioligand used. The data presented here are representative values from the literature.
Key Differentiators: Selectivity and Origin
This compound is a competitive antagonist derived from the endogenous PACAP peptide by truncation of the N-terminal 5 amino acids. While it is a potent antagonist of the PAC1 receptor, it also exhibits affinity for the VPAC2 receptor, limiting its utility in studies requiring high selectivity.[5] In some experimental systems, this compound has also been reported to act as an agonist, particularly in trigeminal sensory neurons, suggesting that its effects can be tissue- and context-dependent.[6][7]
M65 , a derivative of maxadilan, is a highly specific antagonist for the PAC1 receptor.[3][4][8] Maxadilan is a potent and selective PAC1 receptor agonist originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis.[8] Deletion of a segment of amino acids (residues 25-41) from maxadilan converts it from a potent agonist to a specific antagonist, M65.[8] This high selectivity makes M65 a valuable tool for isolating the specific functions of the PAC1 receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for two key in vitro assays used to characterize PAC1 receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the PAC1 receptor, allowing for the determination of the antagonist's binding affinity (Ki).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human PAC1 receptor.
-
Radioligand: [¹²⁵I]PACAP-27.
-
Unlabeled antagonist (this compound or M65).
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 150 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [¹²⁵I]PACAP-27 and varying concentrations of the unlabeled antagonist in the binding buffer.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled PACAP-38 is included.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the PAC1 receptor signaling pathway.
Materials:
-
A cell line expressing the PAC1 receptor (e.g., CHO or HEK293 cells).
-
PAC1 receptor agonist (e.g., PACAP-38 or maxadilan).
-
Antagonist (this compound or M65).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
Procedure:
-
Plate the cells in multi-well plates and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the antagonist for a specific period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the PAC1 receptor agonist in the presence of a phosphodiesterase inhibitor.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the agonist-induced cAMP production as a function of the antagonist concentration to determine the IC50 value of the antagonist.
Mandatory Visualizations
PAC1 Receptor Signaling Pathway
The PAC1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins, leading to the activation of multiple downstream signaling cascades.
Caption: Simplified PAC1 receptor signaling pathways.
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing a novel PAC1 receptor antagonist.
Caption: Experimental workflow for PAC1 antagonist characterization.
Logical Comparison: this compound vs. Maxadilan-derived Antagonist
This diagram provides a logical comparison of the key features of this compound and maxadilan-derived antagonists like M65.
Caption: Key feature comparison of PAC1 antagonists.
Conclusion
Both this compound and maxadilan-derived antagonists like M65 are valuable tools for studying the PAC1 receptor. The choice between them depends on the specific requirements of the experiment.
-
This compound can be a suitable antagonist when high selectivity for PAC1 over VPAC1 is sufficient, and its potential off-target effects on VPAC2 are considered or controlled for. Its commercial availability and extensive characterization in the literature are advantages.
-
M65 and other maxadilan-derived antagonists are the preferred choice when high specificity for the PAC1 receptor is paramount to avoid confounding effects from VPAC receptor interactions. Their development from a highly selective natural agonist provides a unique and potent tool for dissecting the precise physiological and pathological roles of the PAC1 receptor.
Researchers should carefully consider the selectivity profile and potential for agonist activity of each antagonist when designing experiments and interpreting results to ensure the validity and accuracy of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maxadilan is a specific agonist and its deleted peptide (M65) is a specific antagonist for PACAP type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Maxadilan, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
Pacap 6-38: A Comparative Guide to its Specificity for PAC1 over VPAC1 and VPAC2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist Pacap 6-38's specificity for the PACAP type I receptor (PAC1) versus the vasoactive intestinal peptide (VIP) receptors, VPAC1 and VPAC2. The information presented is collated from multiple studies to aid in the design and interpretation of experiments involving this widely used pharmacological tool.
Executive Summary
This compound is a truncated form of the pituitary adenylate cyclase-activating polypeptide (PACAP) that acts as a competitive antagonist at PACAP receptors. Experimental data consistently demonstrates that this compound exhibits a significant preference for the PAC1 receptor over the VPAC1 and VPAC2 receptors. This selectivity is evident in both radioligand binding assays and functional assays measuring downstream signaling events. While it is a potent antagonist at PAC1 and VPAC2 receptors, its affinity for VPAC1 is considerably lower, making it a valuable tool for distinguishing between PAC1/VPAC2- and VPAC1-mediated effects.[1][2]
Data Presentation
The following table summarizes the quantitative data on the binding affinity and functional potency of this compound at PAC1, VPAC1, and VPAC2 receptors. The data are presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand or the maximal response to an agonist.
| Receptor | Ligand | Parameter | Value (nM) | Cell Line/System |
| PAC1 | This compound | IC50 | 2 - 30 | Recombinant receptors in various cell lines |
| VPAC1 | This compound | IC50 | 600 | Recombinant receptors in various cell lines |
| VPAC2 | This compound | IC50 | 40 | Recombinant receptors in various cell lines |
Table 1: Comparative inhibitory potencies (IC50) of this compound at PAC1, VPAC1, and VPAC2 receptors. Data compiled from multiple sources.[3][4][5]
Signaling Pathways
PAC1, VPAC1, and VPAC2 are G protein-coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gs to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The PAC1 receptor can also couple to Gq, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium and activation of protein kinase C (PKC). This compound competitively binds to these receptors, preventing the binding of endogenous agonists like PACAP and VIP, thereby inhibiting these downstream signaling cascades.
Figure 1. Signaling pathways of PAC1, VPAC1, and VPAC2 receptors and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature for determining the specificity of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of an unlabeled antagonist, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat PAC1, VPAC1, or VPAC2 receptor.
-
Radioligand: Typically, 125I-PACAP-27 is used as the high-affinity radioligand.
-
Procedure:
-
Membrane Preparation: Culture transfected cells to confluence, harvest, and prepare cell membranes by homogenization and centrifugation.
-
Incubation: Incubate the cell membranes with a fixed concentration of 125I-PACAP-27 and varying concentrations of unlabeled this compound.
-
Separation: After incubation (e.g., 60 minutes at 25°C), separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of adenylyl cyclase and the subsequent production of cAMP.
-
Cell Lines: Cells endogenously expressing PACAP receptors (e.g., PC12 cells) or transfected cell lines (CHO, HEK293) expressing individual receptor subtypes.
-
Procedure:
-
Cell Plating: Plate cells in multi-well plates and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of an agonist (e.g., PACAP-38 or VIP).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Compare the cAMP levels in cells treated with both the antagonist and agonist to those treated with the agonist alone to determine the inhibitory effect of this compound.
-
ERK Phosphorylation Assay
This assay assesses the antagonist's ability to block agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule in the PACAP pathway.
-
Cell Lines: Similar to the cAMP assay, use cells endogenously expressing or transfected with PACAP receptors.
-
Procedure:
-
Cell Treatment: Treat cells with this compound followed by an agonist (PACAP-38).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Detect the protein bands using chemiluminescence and quantify the p-ERK/total ERK ratio to determine the extent of inhibition by this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive binding assay to determine the IC50 of this compound.
Figure 2. Workflow for a competitive radioligand binding assay.
References
- 1. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Src family kinase inhibitors blunt PACAP-induced PAC1 receptor endocytosis, phosphorylation of ERK, and the increase in… [ouci.dntb.gov.ua]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of PACAP 6-38 Cross-Reactivity with Neuropeptide Receptors
A Guide for Researchers and Drug Development Professionals
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide with two bioactive forms, PACAP-38 and PACAP-27, that plays a significant role in a multitude of physiological processes.[1][2] Its effects are mediated through three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), which binds PACAP with about 100- to 1000-fold higher affinity than the related vasoactive intestinal peptide (VIP), and two other receptors, VPAC1 and VPAC2, which bind PACAP and VIP with similar high affinities.[2][3][4][5]
PACAP 6-38, a truncated version of PACAP-38 lacking the first five N-terminal amino acids, is widely utilized as a competitive antagonist for the PAC1 receptor.[4][6] However, its utility is complicated by evidence of limited selectivity and context-dependent agonist activity. This guide provides a comparative analysis of this compound's cross-reactivity with other neuropeptide receptors, supported by experimental data and detailed protocols to aid researchers in the design and interpretation of their studies.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound across the PACAP receptor subfamily.
Table 1: Binding Affinity of this compound for Neuropeptide Receptors
| Receptor | Ligand | IC50 (nM) | Comments | Source |
| PAC1 (PACAP Type I) | This compound | 30 | High affinity, confirming its role as a potent PAC1 ligand. | [3][7] |
| VPAC1 (PACAP Type II VIP1) | This compound | 600 | Significantly lower affinity compared to PAC1 and VPAC2. | [3][7] |
| VPAC2 (PACAP Type II VIP2) | This compound | 40 | High affinity, similar to PAC1, indicating significant cross-reactivity.[3][7] | [3][7] |
Table 2: Functional Activity of this compound
| Receptor | Cell Type/System | Assay | Effect | Potency/Concentration | Source |
| PAC1 | Various transfected cells | cAMP Accumulation | Antagonist | pA2 values vary depending on agonist used (e.g., PACAP-27 vs. PACAP-38). | [1] |
| PAC1 | Cos7 cells | cAMP Accumulation | Weak Partial Agonist | Observed at 1 µM. | [1] |
| VPAC2 | - | - | Antagonist | Does not discriminate well between PAC1 and VPAC2.[8][9] | [8][9] |
| VPAC1 | hVPAC1 transfected Cos7 cells | cAMP Accumulation | No Antagonism | Did not antagonize PACAP-27 at 300 nM. | [1] |
| MrgB3 (Orphan Receptor) | Rat Meningeal Mast Cells | Degranulation | Potent Agonist | 10 µM this compound induced degranulation comparable to PACAP-38. | [10] |
| Unknown | Human Cytotrophoblast Cells | MAPK Signaling | Agonist | Stimulated ERK1/2 and JNK phosphorylation. | [11] |
| Unknown | Chicken Chondrifying Cells | Cartilage Formation | Agonist | Promoted cartilage formation at 10 µM. | [4] |
Signaling Pathways and Antagonism
PAC1, VPAC1, and VPAC2 receptors primarily couple to the Gs alpha subunit, activating adenylyl cyclase to produce cyclic AMP (cAMP). This compound competitively binds to the receptor, preventing the endogenous ligand (PACAP) from binding and initiating this cascade. However, its cross-reactivity with VPAC2 and its agonist activity in certain systems highlight the complexity of its pharmacological profile.
Figure 1. Antagonistic action of this compound on the canonical Gs-cAMP signaling pathway.
Experimental Protocols
Accurate characterization of this compound activity requires robust experimental designs. Below are summaries of common methodologies.
Radioligand Binding Assays
This method is used to determine the binding affinity (IC50, Ki) of a ligand for a receptor.
-
Objective: To quantify the displacement of a radiolabeled ligand (e.g., [¹²⁵I]PACAP-27) by an unlabeled competitor (this compound).
-
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., PAC1, VPAC1, or VPAC2) to prepare crude membrane fractions.
-
Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor, this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand).
-
Functional Assays: cAMP Accumulation
This assay measures the functional consequence of receptor activation or inhibition by quantifying the production of the second messenger, cAMP.
-
Objective: To determine if this compound acts as an antagonist, agonist, or partial agonist.
-
Methodology:
-
Cell Culture: Use cells endogenously expressing or transfected with the receptor of interest.
-
Incubation:
-
Antagonist Mode: Pre-incubate cells with varying concentrations of this compound before stimulating with a fixed concentration of an agonist (e.g., PACAP-38).
-
Agonist Mode: Incubate cells with this compound alone.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or other detection methods.
-
Data Analysis:
-
Antagonist Mode: Plot the agonist-induced cAMP response against the log concentration of this compound to calculate a pA2 or IC50 value.
-
Agonist Mode: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine EC50 and Emax values.
-
-
Functional Assays: Mitogen-Activated Protein Kinase (MAPK) Phosphorylation
This assay investigates alternative or biased signaling pathways. PACAP receptors have been shown to signal through pathways like ERK phosphorylation.[1]
-
Objective: To assess the effect of this compound on non-canonical signaling pathways.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound, an agonist, or a combination.
-
Protein Extraction: Lyse the cells at specific time points to extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total ERK (or other MAPKs like JNK and p38).
-
Quantification: Use densitometry to quantify the ratio of phosphorylated protein to total protein.
-
Figure 2. General experimental workflow for characterizing this compound cross-reactivity.
Discussion and Conclusion
The data clearly indicate that this compound is not a perfectly selective antagonist. While it is a potent antagonist at the PAC1 receptor, it also antagonizes the VPAC2 receptor with similar affinity.[3][7][8][9] Its affinity for the VPAC1 receptor is considerably lower.[3][7]
Crucially, researchers must be aware of the potential for this compound to act as a partial or full agonist. This behavior appears to be highly cell-type-dependent. For instance, while it shows only weak partial agonism in transfected Cos7 cells, it acts as a potent full agonist in rat meningeal mast cells (via the MrgB3 receptor) and certain trophoblast and cartilage cells.[1][4][10][11] This off-target agonism can lead to confounding results if not properly controlled for.
-
Acknowledge its lack of selectivity between PAC1 and VPAC2 receptors. The results may reflect the blockade of both receptors.
-
Consider the cell or tissue type under investigation. The expression of VPAC2 or other receptors like MrgB3 could significantly impact the observed effects.
-
Perform appropriate control experiments. This includes applying this compound alone to test for potential agonist activity in the specific experimental system being used.
By carefully considering these factors, researchers can more accurately interpret their findings and leverage this compound as an effective, albeit complex, tool for probing the PACAP signaling system.
References
- 1. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Signalling Exerts Chondrogenesis Promoting and Protecting Effects: Implication of Calcineurin as a Downstream Target | PLOS One [journals.plos.org]
- 5. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. tandfonline.com [tandfonline.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Agonistic behavior of PACAP6-38 on sensory nerve terminals and cytotrophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PACAP 6-38 In Vivo: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the PACAP receptor antagonist, PACAP 6-38, with a focus on its validation using knockout mouse models. This guide includes supporting experimental data, detailed methodologies, and visualizations of key biological pathways and workflows.
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-27 and PACAP-38, that exerts its effects through three G protein-coupled receptors: the specific PAC1 receptor and the VPAC1 and VPAC2 receptors, which it shares with the vasoactive intestinal peptide (VIP). This compound is a truncated form of PACAP-38 and is widely used as a competitive antagonist of PACAP receptors, although it does not discriminate between PAC1 and VPAC2 receptors.[1][2] The use of knockout (KO) mouse models, specifically those lacking PACAP (PACAP-/-) or the PAC1 receptor (PAC1-/-), has been instrumental in validating the in vivo efficacy and specificity of this compound.
Comparative Efficacy of this compound in Wild-Type vs. Knockout Models
The primary method for validating the in vivo efficacy of this compound is to demonstrate that its effects are absent in animals lacking the target protein (either PACAP or its primary receptor, PAC1). The following tables summarize quantitative data from key studies that have employed this methodology.
Neuroprotection in Ischemic Stroke
Endogenous PACAP has been shown to have neuroprotective effects in models of ischemic stroke. Studies using PACAP knockout mice have been crucial in demonstrating this role. The administration of PACAP38 has been shown to reduce neuronal damage in wild-type mice, an effect that can be blocked by a PAC1R antagonist like this compound. In PACAP heterozygous (+/-) and homozygous (-/-) knockout mice, an increase in neuronal damage is observed following ischemia, highlighting the protective role of endogenous PACAP.[3][4]
| Animal Model | Treatment | Outcome Measure | Result in Wild-Type | Result in Knockout | Reference |
| Mouse model of transient middle cerebral artery occlusion (tMCAO) | PACAP38 | Infarct Volume (mm³) | Significant decrease (31.8 ± 21.4) compared to vehicle (59.7 ± 21.3) | No reduction in IL-6-/- mice | [3] |
| Mouse model of permanent middle cerebral artery occlusion (pMCAO) | Vehicle | Neurological deficit score | Lower score | Significantly increased score in PACAP+/- and PACAP-/- mice | [3] |
| Mouse model of permanent middle cerebral artery occlusion (pMCAO) | Vehicle | Infarct Volume | Smaller infarct volume | Significantly increased infarct volume in PACAP+/- and PACAP-/- mice | [3] |
Regulation of Food Intake
PACAP is a key regulator of energy homeostasis, with central administration generally leading to a decrease in food intake. The use of PAC1 receptor knockout mice has been pivotal in confirming that this effect is primarily mediated through the PAC1 receptor. Intraperitoneal injection of PACAP variants significantly reduces food intake in wild-type mice in a dose-dependent manner, an effect that is absent in PAC1 knockout mice.[5][6] The central anorexigenic effects of PACAP can be reversed by the PACAP antagonist this compound.[7]
| Animal Model | Treatment | Outcome Measure | Result in Wild-Type | Result in PAC1-/- | Reference |
| C57BL/6 Mice | IP injection of PACAP1–38 (100 nM, 1 µM, 10 µM) | Cumulative food intake (g) over 4h | Dose-dependent decrease (e.g., 10 µM dose: 0.14 ± 0.04g vs vehicle: 1.16 ± 0.05g) | No significant change | [6] |
| C57BL/6 Mice | IP injection of PACAP1–27 (1 µM, 10 µM) | Cumulative food intake (g) over 4h | Dose-dependent decrease | No significant change | [6] |
Modulation of Pain and Sensitization
The PACAP/PAC1 receptor system is implicated in pain signaling. Studies have shown that PACAP can induce hypersensitivity. However, the role of specific receptors is complex. One study found that PACAP38 induced significant hypersensitivity in both wild-type and PAC1 knockout mice, suggesting the involvement of other receptors like VPAC1 and VPAC2 in this particular pain modality.[8]
| Animal Model | Treatment | Outcome Measure | Result in Wild-Type | Result in PAC1-/- | Reference |
| C57BL/6J Mice | Subcutaneous PACAP38 | Tactile hindpaw hypersensitivity (50% withdrawal threshold) | Significant decrease | Significant decrease (no significant difference from WT) | [8] |
Alternative PACAP Receptor Antagonists
While this compound is a widely used tool, other antagonists with different selectivity profiles have been developed.
| Antagonist | Target Receptor(s) | Key Features | In Vivo Applications | Reference |
| M65 | PAC1 receptor | A specific peptide antagonist derived from maxadilan. | Shown to block the development of cephalic allodynia in a model of migraine-associated pain and in a model of opioid-induced hyperalgesia. | [9][10][11] |
| PG 97-269 | VPAC1 receptor | A selective peptide antagonist for the VPAC1 receptor. | Used to investigate the role of VPAC1 in vasodilation. | [2] |
| PA-8 | PAC1 receptor | A novel, potent, and selective small-molecule antagonist that is orally active. | Shown to be effective against formalin-induced inflammatory pain in mice and blocks PACAP-induced aversive responses and mechanical allodynia. | [12][13][14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies using this compound.
Intracerebroventricular (ICV) Administration for Feeding Studies
-
Animal Model: Male CD1 mice.
-
Drug Preparation: this compound is dissolved in sterile saline.
-
Administration: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle. For injections, a 30-gauge injector is inserted through the guide cannula. This compound or vehicle is infused in a volume of 1-5 µL over a period of 1 minute.
-
Dosage: Doses can range from 0.3 to 3 nmol per mouse.
-
Outcome Assessment: Food intake and body weight are measured at various time points (e.g., 30 minutes, 1 hour, 2 hours, 24 hours) post-injection. To specifically test the antagonist effect, this compound is administered prior to the injection of a PACAP agonist.[7]
Intraperitoneal (IP) Administration for Feeding Studies
-
Animal Model: Wild-type and PAC1-/- mice on a C57BL/6 background.
-
Drug Preparation: this compound is dissolved in 200 µL of saline.
-
Administration: A single intraperitoneal injection is given before the start of the dark-phase feeding period.
-
Dosage: Doses can range from 100 nM to 10 µM.
-
Outcome Assessment: Cumulative food intake is monitored continuously using an automated food intake monitoring system.[5][6]
Intravesical Administration for Bladder Function Studies
-
Animal Model: Wild-type and NGF-overexpressing (NGF-OE) mice.
-
Drug Preparation: this compound (300 nM) is dissolved in saline.
-
Administration: Mice are anesthetized, and a catheter is inserted into the bladder dome. The bladder is emptied, and 100 µL of this compound or vehicle is instilled into the bladder and retained for 30 minutes.
-
Outcome Assessment: Cystometry is performed to measure intercontraction interval, void volume, and baseline bladder pressure. Pelvic sensitivity is assessed by measuring the withdrawal response to von Frey filament stimulation of the pelvic region.[17]
Visualizing PACAP Signaling and Experimental Workflows
PACAP Receptor Signaling Pathways
PACAP binding to its receptors, primarily the PAC1 receptor, initiates several intracellular signaling cascades. The two major pathways involve the activation of adenylyl cyclase and phospholipase C.
Caption: PACAP signaling through the PAC1 receptor.
Experimental Workflow for Validating this compound Efficacy
The following diagram illustrates a typical experimental workflow for validating the in vivo efficacy of this compound using knockout models.
Caption: Workflow for in vivo validation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pituitary adenylate cyclase-activating polypeptide (PACAP) decreases ischemic neuronal cell death in association with IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PACAP intraperitoneal treatment suppresses appetite and food intake via PAC1 receptor in mice by inhibiting ghrelin and increasing GLP-1 and leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pituitary adenylate cyclase-activating polypeptide inhibits food intake in mice through activation of the hypothalamic melanocortin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PACAP-PAC1 receptor inhibition is effective in opioid induced hyperalgesia and medication overuse headache models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maxadilan is a specific agonist and its deleted peptide (M65) is a specific antagonist for PACAP type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The novel small-molecule antagonist of PAC1 receptor attenuates formalin-induced inflammatory pain behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Silico Screening Identified Novel Small-molecule Antagonists of PAC1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PA 8 | PACAP Receptors | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Confirming the Mechanism of PACAP 6-38 through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological antagonist PACAP 6-38 and genetic knockdown techniques (siRNA/shRNA) in elucidating the signaling mechanisms of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor. Experimental data is presented to objectively compare their performance in modulating downstream signaling pathways.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exerts its effects through three main G protein-coupled receptors: the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. The PAC1 receptor, which binds PACAP with high affinity, is a key player in numerous physiological processes, including neuronal survival, neuroplasticity, and stress responses.[1] Understanding the intricacies of PAC1 receptor signaling is paramount for the development of therapeutics targeting a range of neurological and metabolic disorders.
This compound is a well-established competitive antagonist of the PAC1 receptor.[2] It functions by binding to the receptor without initiating a downstream signal, thereby blocking the effects of the endogenous ligand, PACAP. Genetic knockdown, utilizing small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers an alternative approach to inhibit PAC1 receptor function by directly reducing its expression at the mRNA level. This guide will compare and contrast these two methodologies, providing a framework for researchers to select the most appropriate tool for their experimental needs.
Data Presentation: Pharmacological vs. Genetic Inhibition of PAC1 Receptor Signaling
The following tables summarize the comparative effects of this compound and PAC1 receptor genetic knockdown on key downstream signaling events.
| Downstream Signaling Event | This compound (Antagonist) | PAC1 Receptor Knockdown (siRNA/shRNA) | Supporting Evidence |
| cAMP Production | Inhibits PACAP-stimulated cAMP accumulation.[2][3] | Reduces or abolishes PACAP-stimulated cAMP production due to decreased receptor expression. | This compound is a known inhibitor of PACAP-induced adenylate cyclase stimulation.[2] Genetic knockdown of the receptor would inherently lead to a diminished response to PACAP. |
| Intracellular Calcium (Ca2+) Mobilization | Blocks PACAP-induced increases in intracellular Ca2+.[3][4] | Prevents or significantly reduces PACAP-induced Ca2+ release from intracellular stores. | Studies have shown that this compound inhibits the rise in cytosolic Ca2+ triggered by PACAP.[3][4] Reducing receptor expression via knockdown would similarly abrogate this Gq-mediated signaling pathway. |
| ERK Phosphorylation | Attenuates PACAP-induced ERK phosphorylation. | Suppresses PACAP-stimulated ERK phosphorylation. | Both pharmacological antagonism and genetic silencing of the PAC1 receptor have been shown to inhibit downstream ERK activation. |
| Receptor Internalization | Blocks PACAP-induced PAC1 receptor internalization.[5] | Prevents PACAP-induced receptor internalization due to the absence of the receptor at the cell surface.[5] | Direct comparative studies have demonstrated that both this compound and shRNA-mediated knockdown of PAC1 effectively block PACAP-induced receptor internalization.[5] |
Mandatory Visualization
PACAP/PAC1 Receptor Signaling Pathway and Point of Intervention
Caption: PACAP/PAC1 signaling and inhibition points.
Experimental Workflow: Comparing this compound and Genetic Knockdown
Caption: Workflow for comparing this compound and knockdown.
Experimental Protocols
PAC1 Receptor Knockdown using siRNA
Objective: To transiently reduce the expression of the PAC1 receptor in cultured cells.
Materials:
-
Cells expressing PAC1 receptor (e.g., HEK293, SH-SY5Y, or primary neurons)
-
PAC1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and supplements
-
6-well plates
-
Reagents for RNA extraction and qPCR (for validation)
-
Reagents for protein extraction and Western blotting (for validation)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. In a sterile microcentrifuge tube, dilute the PAC1 siRNA (or non-targeting control) in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free medium. b. Add the siRNA-lipid complex dropwise to the cells. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time will depend on the cell type and the stability of the target protein.
-
Validation of Knockdown: a. qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure the level of PAC1 mRNA relative to a housekeeping gene. b. Western Blot: Lyse the cells and perform Western blot analysis to determine the level of PAC1 receptor protein relative to a loading control (e.g., β-actin or GAPDH).
Stable PAC1 Receptor Knockdown using shRNA
Objective: To achieve long-term, stable reduction of PAC1 receptor expression.
Materials:
-
Lentiviral or retroviral vector encoding a PAC1-specific shRNA and a selectable marker (e.g., puromycin (B1679871) resistance)
-
Packaging plasmids
-
HEK293T cells (for virus production)
-
Transfection reagent for viral production (e.g., FuGENE 6)
-
Target cells expressing PAC1 receptor
-
Polybrene
-
Puromycin (or other selection antibiotic)
Procedure:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the shRNA-expressing vector and the packaging plasmids using a suitable transfection reagent. b. Collect the virus-containing supernatant 48-72 hours post-transfection. c. Filter the supernatant through a 0.45 µm filter to remove cellular debris. The virus can be concentrated by ultracentrifugation if necessary.
-
Transduction of Target Cells: a. Seed the target cells in a 6-well plate. b. The next day, add the viral supernatant to the cells in the presence of polybrene (to enhance transduction efficiency). c. Incubate for 24 hours.
-
Selection of Stable Cells: a. Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin). b. Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.
-
Validation of Knockdown: Validate the stable knockdown of PAC1 receptor expression using qPCR and Western blotting as described for siRNA.
cAMP Accumulation Assay
Objective: To measure the effect of this compound or PAC1 knockdown on PACAP-stimulated intracellular cAMP levels.
Materials:
-
Control, this compound treated, or PAC1 knockdown cells
-
PACAP-38
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
For this compound treatment, pre-incubate the cells with the antagonist for 15-30 minutes.
-
Add a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of PACAP-38 for 10-20 minutes at 37°C.
-
Lyse the cells according to the assay kit protocol.
-
Measure the intracellular cAMP concentration using the cAMP assay kit.
Intracellular Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration following PACAP stimulation in the presence of this compound or after PAC1 knockdown.
Materials:
-
Control, this compound treated, or PAC1 knockdown cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
PACAP-38
-
Fluorescence microscope with an imaging system
Procedure:
-
Plate cells on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on a perfusion chamber on the stage of the fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing PACAP-38 and record the change in fluorescence intensity over time. For the antagonist group, this compound should be included in the perfusion solution prior to and during PACAP-38 stimulation.
-
Analyze the fluorescence data to determine the change in intracellular calcium concentration.
Western Blot for Phosphorylated ERK (p-ERK)
Objective: To determine the effect of this compound or PAC1 knockdown on PACAP-induced ERK activation.
Materials:
-
Control, this compound treated, or PAC1 knockdown cells
-
PACAP-38
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates.
-
For the antagonist group, pre-treat cells with this compound.
-
Stimulate cells with PACAP-38 for the desired time (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.[6]
Conclusion
Both the pharmacological antagonist this compound and genetic knockdown of the PAC1 receptor are powerful tools for dissecting the intricacies of PACAP signaling. This compound offers a rapid and reversible method of receptor inhibition, ideal for studying acute signaling events. In contrast, genetic knockdown provides a more specific and sustained inhibition of receptor function, making it suitable for investigating the long-term consequences of reduced PAC1 signaling. The choice between these methods will depend on the specific research question, the experimental model, and the desired duration of receptor inhibition. By utilizing these complementary approaches, researchers can gain a more comprehensive understanding of the physiological and pathological roles of the PACAP/PAC1 system.
References
- 1. Targeting the PAC1 Receptor for Neurological and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACAP–PAC1 Signaling Regulates Serotonin 2A Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Head-to-head comparison of Pacap 6-38 and small molecule PAC1 antagonists
A Comprehensive Guide for Researchers and Drug Development Professionals
The pituitary adenylate cyclase-activating polypeptide (PACAP) type I receptor (PAC1R) has emerged as a significant therapeutic target for a range of conditions, including migraine, neuropathic pain, and post-traumatic stress disorder. Consequently, the development of potent and selective PAC1R antagonists is an area of intense research. This guide provides a detailed head-to-head comparison of the well-established peptidic antagonist, PACAP 6-38, and the emerging class of small molecule PAC1R antagonists. We present quantitative data, detailed experimental protocols, and visual representations of key pathways to aid researchers in selecting the appropriate tool for their studies and to inform drug development strategies.
At a Glance: Key Differences
| Feature | This compound | Small Molecule Antagonists |
| Nature | Peptide (33 amino acids) | Non-peptide, small organic molecules |
| Potency | High (low nM range) | Varies, with some in the low nM range |
| Selectivity | Primarily for PAC1R, but can have off-target effects on VPAC2R | Can be highly selective for PAC1R over VPAC1R and VPAC2R |
| Pharmacokinetics | Poor: short half-life, low bioavailability, does not cross the blood-brain barrier | Favorable: potential for oral bioavailability and CNS penetration |
| Mechanism of Action | Competitive antagonist | Can be competitive or allosteric |
| Applications | Primarily a research tool for in vitro and acute in vivo studies | Promising as therapeutic agents for chronic conditions |
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and several notable small molecule PAC1R antagonists. Data is compiled from various sources and experimental conditions may vary.
Table 1: In Vitro Potency of PAC1R Antagonists (IC50, nM)
| Antagonist | cAMP Accumulation Assay | Radioligand Binding Assay | Reference |
| This compound | 2 | 2.9 - 39.14 | |
| PA-8 | 2.0 | Not Reported | [1] |
| PA-9 | 5.6 | Not Reported | [1] |
| Compound 3d (PA-915) | More potent than PA-9 | Not Reported | [2] |
| BAY 2686013 | 920 (cAMP HTRF) | Not Reported | [3] |
| M65 (peptide) | - | - | [4] |
Note: The potency of antagonists can vary depending on the cell line, agonist used, and specific assay conditions.
Table 2: Selectivity Profile of PAC1R Antagonists (IC50, nM)
| Antagonist | PAC1R | VPAC1R | VPAC2R | Reference |
| This compound | 30 | 600 | 40 | |
| PA-8 | Selective for PAC1R | No activity | No activity | [1] |
| PA-9 | Selective for PAC1R | No activity | No activity | [1] |
| BAY 2686013 | Selective for PAC1R | - | - | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
PAC1 Receptor Signaling Pathways
Activation of the PAC1 receptor by its endogenous ligand, PACAP, initiates multiple intracellular signaling cascades. The primary pathways involve the coupling to Gαs and Gαq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. Additionally, β-arrestin-mediated signaling can lead to the activation of the ERK pathway.
Caption: PAC1 Receptor Signaling Cascades.
Experimental Workflow for PAC1R Antagonist Characterization
The identification and characterization of novel PAC1R antagonists typically follow a structured workflow, starting from initial screening to in vivo validation.
Caption: Workflow for PAC1R Antagonist Discovery.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the PAC1 receptor, providing information on its binding affinity (Ki).
Materials:
-
Cell membranes expressing PAC1R
-
Radioligand (e.g., [¹²⁵I]-PACAP-27)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Test compounds (this compound or small molecule antagonists)
-
Non-specific binding control (e.g., 1 µM unlabeled PACAP-38)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in binding buffer.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled PACAP-38.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the PAC1R signaling pathway.
Materials:
-
Cells expressing PAC1R (e.g., CHO, HEK293)
-
PAC1R agonist (e.g., PACAP-38)
-
Test compounds (this compound or small molecule antagonists)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with the PDE inhibitor.
-
Add varying concentrations of the antagonist to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of the PAC1R agonist (typically EC₈₀).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the IC50 value of the antagonist.
In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)
This model is used to assess the analgesic efficacy of PAC1R antagonists in a setting of chronic nerve pain.
Animal Model:
-
Adult male rodents (rats or mice).
-
Surgical procedure: Under anesthesia, the tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact. This induces a state of mechanical allodynia in the paw innervated by the sural nerve.
Experimental Protocol:
-
After a post-operative recovery period (e.g., 7-14 days) to allow for the development of stable mechanical allodynia, establish a baseline pain threshold using von Frey filaments.
-
Administer the test compound (this compound via intrathecal injection or small molecule antagonist via a relevant route, e.g., oral, intraperitoneal).
-
Measure the mechanical withdrawal threshold at various time points after drug administration.
-
A significant increase in the withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.
Conclusion
The choice between this compound and a small molecule PAC1R antagonist depends heavily on the research question and experimental context. This compound remains a valuable and potent tool for in vitro studies and acute in vivo experiments where direct administration to the target tissue is possible. However, its peptidic nature and unfavorable pharmacokinetic profile limit its therapeutic potential.
Small molecule antagonists, on the other hand, represent a promising avenue for the development of novel therapeutics. Their potential for oral bioavailability and ability to cross the blood-brain barrier make them suitable for treating chronic conditions. While the potency of currently identified small molecules varies, ongoing drug discovery efforts are focused on optimizing their pharmacological properties. This guide provides a foundational resource for researchers to navigate the selection and application of these critical pharmacological tools in the study of PAC1R-mediated pathophysiology.
References
- 1. The novel small-molecule antagonist of PAC1 receptor attenuates formalin-induced inflammatory pain behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a novel and potent small-molecule antagonist of PAC1 receptor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
A Comparative Guide to the Functional Consequences of PACAP 6-38 Binding
This guide provides a detailed assessment of PACAP 6-38, a widely utilized peptide antagonist for Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptors. It is designed for researchers, scientists, and drug development professionals to objectively evaluate its performance, understand its functional consequences through supporting experimental data, and compare it with alternatives.
Introduction to PACAP and its Receptors
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two active forms, PACAP-38 and PACAP-27.[1] These peptides are involved in a diverse array of physiological processes, including neuroprotection, inflammation, and pain pathogenesis.[2] Their effects are mediated through three Class B G protein-coupled receptors (GPCRs):
-
PAC1 Receptor (PAC1R): Binds PACAP with approximately 1000-fold higher affinity than the related Vasoactive Intestinal Peptide (VIP).[1] It is considered the primary receptor for PACAP-mediated signaling.
-
VPAC1 and VPAC2 Receptors: Bind both PACAP and VIP with similarly high affinities.[1][3]
This compound is a truncated fragment of PACAP-38, lacking the first five N-terminal amino acids necessary for receptor activation.[4][5] This modification allows it to bind to PACAP receptors, primarily PAC1, and act as a competitive antagonist, preventing the binding and signaling of endogenous agonists like PACAP-38.[4][6]
Mechanism of Action: Antagonism of PACAP Signaling
PACAP binding to its receptors, particularly the PAC1 receptor, initiates dual major signaling cascades through its coupling to heterotrimeric G proteins Gs (stimulatory) and Gq.[1][7][8] this compound functions by competitively occupying the receptor binding site, thereby inhibiting these downstream pathways.
-
Gs/cAMP Pathway: PAC1 receptor coupling to Gs activates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP).[1] cAMP subsequently activates Protein Kinase A (PKA), which mediates numerous cellular responses, including gene transcription and the modulation of ion channels.[1][9] this compound effectively blocks PACAP-induced cAMP accumulation.[6][10]
-
Gq/PLC Pathway: Coupling to Gq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][11] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[1][11]
-
Downstream Kinase Activation: Both the Gs and Gq pathways can converge to activate other signaling molecules, such as the extracellular signal-regulated kinases (ERK), which are involved in cell proliferation and differentiation.[11][12] this compound has been shown to inhibit PACAP-induced ERK phosphorylation.[12][13]
Quantitative Data: Receptor Binding and Functional Antagonism
The efficacy of this compound is determined by its binding affinity for PACAP receptors and its ability to antagonize agonist-induced functional responses.
Table 1: Comparative Binding Affinities of PACAP Ligands
This table summarizes the inhibitory concentration (IC₅₀) values for this compound and related peptides at the three PACAP receptor subtypes. Lower IC₅₀ values indicate higher binding affinity.
| Ligand | Receptor | IC₅₀ (nM) | Reference |
| This compound (Antagonist) | PAC1 | 30 | [1][14] |
| VPAC1 | 600 | [1][14] | |
| 40 | [1][14] | ||
| PACAP-38 (Agonist) | PAC1 | 4 | [1] |
| VPAC1 | 2 | [1] | |
| VPAC2 | 1 | [1] | |
| PACAP-27 (Agonist) | PAC1 | 3 | [1] |
| VPAC1 | 2 | [1] | |
| VPAC2 | 5 | [1] |
Data are representative from literature and may vary based on assay conditions.
Table 2: Functional Antagonism by this compound
This table presents data on the functional antagonism of this compound against PACAP agonist-induced responses in various cell models.
| Agonist | Assay | Cell Model | Antagonist Potency (pA₂ / Kᵢ / IC₅₀) | Reference |
| PACAP-27 | cAMP Accumulation | Trigeminal Neurons | pA₂: 7.25 | [15] |
| PACAP-38 | cAMP Accumulation | Trigeminal Neurons | pA₂ < 6 | [15] |
| PACAP-38 | Adenylate Cyclase | NB-OK-1 Cells | Kᵢ: 1.5 nM | [6] |
| PACAP-38 | DNA Synthesis | Rat ECL Cells | IC₅₀: ~1 nM | [16] |
| CARTp 55-102 | ERK Phosphorylation | PC12 Cells | Blocks CARTp effect | [13][17] |
Context-Dependent and Off-Target Effects
While widely used as a PAC1/VPAC2 antagonist, the functional consequences of this compound binding can be complex and context-dependent. Researchers should be aware of the following reported effects:
-
Partial Agonism: At high concentrations (typically >1 µM), this compound can display weak partial agonist activity, causing a small increase in basal cAMP levels in some systems.[4][15]
-
Agonist-Specific Antagonism: Studies in trigeminal ganglion neurons have shown that this compound is significantly more potent at antagonizing PACAP-27-induced cAMP production compared to PACAP-38-induced responses.[15]
-
Off-Target Agonism: In certain cell types, such as rat meningeal mast cells, this compound acts as a potent agonist, inducing degranulation.[18][19] This effect is not mediated by PAC1 receptors but by the orphan Mas-related G-protein coupled receptor, MrgB3.[4][18]
-
CART Receptor Antagonism: this compound has been identified as a functional antagonist for the cocaine- and amphetamine-regulated transcript (CART) peptide receptor, blocking CART-induced hypophagia in vivo and ERK phosphorylation in vitro.[13][17][20]
Comparison with Alternative Antagonists
While this compound is the most characterized antagonist, other molecules have been developed to block PACAP signaling, some with potentially greater selectivity for the PAC1 receptor.
-
M65: A polypeptide related to maxadilan (B591008) (a sandfly vasodilator peptide) that has been identified as a selective competitive antagonist for PAC1.[2][21]
-
CGRP 8-37 Hybrids: A proof-of-concept study demonstrated that covalently linking CGRP 8-37 and this compound can create a multi-receptor antagonist that blocks both CGRP and PACAP activity simultaneously.[22] This could offer therapeutic advantages for conditions like migraine where both neuropeptides are implicated.[22]
-
Small Molecules: Several non-peptide small molecule antagonists have been reported to be specific for PAC1, though their specificity has not always been rigorously documented in multiple systems.[2][21]
Key Experimental Protocols
Detailed and reproducible methodologies are critical for assessing the functional consequences of this compound binding.
This assay measures the ability of an unlabeled ligand (this compound) to displace a high-affinity radiolabeled ligand (e.g., [¹²⁵I]PACAP-27) from the receptor, allowing for the determination of the IC₅₀ value.
Materials:
-
Cell membranes expressing the target receptor (PAC1, VPAC1, or VPAC2).[1]
-
Radioligand: [¹²⁵I]PACAP-27.[1]
-
Unlabeled Competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
96-well microplates and filtration apparatus.
Methodology:
-
Prepare Reagents: Serially dilute unlabeled this compound in binding buffer to create a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).[1] Prepare a working solution of [¹²⁵I]PACAP-27.
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane suspension (5-20 µg protein/well), the radioligand, and varying concentrations of this compound.[1]
-
Total Binding: Wells with no competitor.
-
Non-Specific Binding (NSB): Wells with a high concentration of unlabeled PACAP-38 (e.g., 1 µM) to saturate all specific binding sites.[1]
-
-
Incubation: Seal the plate and incubate at room temperature for 120 minutes with gentle agitation to reach equilibrium.[1]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.[1]
This functional assay measures the ability of this compound to inhibit agonist-induced production of intracellular cAMP.
Materials:
-
Live cells expressing the target receptor.
-
Agonist (PACAP-38 or PACAP-27).
-
Antagonist (this compound).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
-
Cell Culture: Seed cells in a 96-well plate and grow to desired confluency.
-
Pre-treatment: Starve cells of serum for several hours. Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of the agonist (e.g., the EC₈₀ of PACAP-38) in the presence of a PDE inhibitor.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis: Stop the reaction and lyse the cells according to the detection kit manufacturer's instructions.
-
Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC₅₀ for functional antagonism. A Schild analysis can be performed to determine the pA₂ value.
This assay assesses the ability of this compound to block the agonist-induced phosphorylation of downstream kinases like ERK1/2.
Materials:
-
Live cells expressing the target receptor.
-
Agonist (PACAP-38).
-
Antagonist (this compound).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE equipment.
-
PVDF membranes.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Methodology:
-
Cell Culture and Treatment: Grow cells to confluency, serum-starve, and pre-treat with this compound before stimulating with PACAP-38 for a short period (e.g., 5-15 minutes).[12][15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: Block the membrane (e.g., with 5% BSA or milk) and incubate with the primary antibody against phospho-ERK. After washing, incubate with the HRP-conjugated secondary antibody.
-
Signal Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total-ERK to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry. Express the results as the ratio of phosphorylated ERK to total ERK.[23]
Conclusion
This compound is a potent and invaluable tool for investigating PACAP receptor signaling, acting primarily as a competitive antagonist at PAC1 and VPAC2 receptors. Its binding effectively blocks the canonical Gs/cAMP and Gq/PLC pathways and subsequent downstream events like ERK activation. However, researchers must exercise caution and consider the potential for context-dependent effects, including partial agonism at high concentrations, agonist-specific antagonism, and significant off-target agonism on receptors like MrgB3 in certain cell types. Comparing its effects with other antagonists and employing rigorous, well-controlled experimental protocols are essential for accurately interpreting the functional consequences of this compound binding.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural requirements for the occupancy of pituitary adenylate-cyclase-activating-peptide (PACAP) receptors and adenylate cyclase activation in human neuroblastoma NB-OK-1 cell membranes. Discovery of PACAP(6-38) as a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 12. Pituitary Adenylate Cyclase Activating Peptide (PACAP) Participates in Adipogenesis by Activating ERK Signaling Pathway | PLOS One [journals.plos.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 18. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 19. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. neurologylive.com [neurologylive.com]
- 23. researchgate.net [researchgate.net]
Unveiling the Pharmacokinetic Landscape of PACAP 6-38 Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a therapeutic candidate is paramount. This guide provides a comparative analysis of different formulations of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) 6-38, a potent antagonist of the PAC1 receptor. Due to the inherent instability of the native PACAP-38 peptide, which has a half-life of less than five minutes, various modifications have been developed to enhance its therapeutic potential by improving its pharmacokinetic properties.[1][2]
This guide summarizes the available pharmacokinetic data for native PACAP-38 and its more stable analogs, details the experimental methodologies used to obtain this data, and illustrates the key signaling pathway involved in PACAP's mechanism of action.
Comparative Pharmacokinetic Profiles
The development of stable PACAP analogs has been a key focus to overcome the short half-life of the native peptide. Modifications such as N-terminal acetylation, substitution of amino acids, and glycosylation have been explored to protect the peptide from enzymatic degradation.[1][2] Below is a summary of the available pharmacokinetic data for different PACAP formulations.
| Formulation | Half-life (t½) | Key Findings |
| Native PACAP-38 | < 5 minutes | Rapidly degraded by dipeptidyl peptidase-IV (DPP-IV) and other peptidases.[1][2] |
| acetyl-[Ala15, Ala20]PACAP38-propylamide | Improved plasmatic stability | Demonstrates complete resistance to DPP-IV degradation.[3] Specific pharmacokinetic parameters are not readily available in the public domain. |
| Glycosylated PACAP Analogs (e.g., 2LS80Mel, 2LS98Lac) | Increased stability | Glycosylation enhances stability and promotes penetration of the blood-brain barrier.[4][5] A PACAP(1-27) lactoside analog has shown efficacy in a mouse model of stroke.[6] Quantitative pharmacokinetic data is limited in publicly available literature. |
Experimental Protocols
The determination of pharmacokinetic parameters relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments relevant to the study of PACAP 6-38 formulations.
In Vivo Pharmacokinetic Study in Rodents
A typical experimental workflow for assessing the pharmacokinetics of a novel this compound formulation in a rat model is as follows:
1. Animal Model and Housing:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
2. Drug Administration:
-
For intravenous (IV) administration, the this compound formulation is typically dissolved in a sterile saline solution.
-
The solution is administered as a bolus injection via the tail vein or a cannulated jugular vein.[7][8]
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
-
Blood is drawn from the tail vein or a cannulated carotid artery into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent peptide degradation.[7][8][9]
4. Plasma Preparation:
-
Blood samples are centrifuged to separate the plasma.
-
The resulting plasma is stored at -80°C until analysis.
5. Bioanalytical Method:
-
The concentration of the this compound formulation in plasma samples is quantified using a validated bioanalytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13][14]
Enzyme-Linked Immunosorbent Assay (ELISA) for PACAP Quantification
A sandwich ELISA is a common method for quantifying PACAP levels in plasma.[10][11][15][16][17]
1. Plate Coating: A microtiter plate is coated with a capture antibody specific for PACAP. 2. Sample Addition: Plasma samples and standards of known PACAP concentrations are added to the wells. 3. Detection Antibody: A biotinylated detection antibody that also binds to PACAP is added. 4. Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. 5. Substrate Addition: A chromogenic substrate is added, which is converted by HRP to produce a colored product. 6. Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of PACAP in the samples is determined by comparison to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for PACAP Quantification
LC-MS/MS offers high sensitivity and specificity for the quantification of peptides in biological matrices.[12][13][14]
1. Sample Preparation: Plasma samples undergo protein precipitation and/or solid-phase extraction to isolate the PACAP analog. 2. Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate the PACAP analog from other components. 3. Mass Spectrometric Detection: The separated analog is then introduced into a mass spectrometer for detection and quantification based on its mass-to-charge ratio.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the biological context and experimental processes, the following diagrams are provided.
Caption: PACAP signaling through the PAC1 receptor activates multiple downstream pathways.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
References
- 1. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel stable PACAP analogs with potent activity towards the PAC1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 6. PACAP glycosides promote cell outgrowth in vitro and reduce infarct size after stroke in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of mode of intravenous administration and blood sample collection on rat pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. Human PACAP ELISA Kit (A247338) [antibodies.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. ELISA Kit for Pituitary Adenylate Cyclase Activating Peptide (PACAP) | SEB347Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Unraveling the Enigma of PACAP 6-38: A Comparative Guide to its Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of PACAP 6-38's role in gene regulation, supported by experimental data and a comparative look at alternatives.
Pituitary adenylate cyclase-activating polypeptide (PACAP) 6-38 has long been a tool of choice for researchers investigating the physiological roles of PACAP and its primary receptor, PAC1. While widely classified as a PAC1 receptor antagonist, a growing body of evidence reveals a more complex pharmacological profile, including unexpected agonist activity at other receptors. This guide provides a comprehensive validation of this compound's effects on gene expression, offering a comparative analysis with other antagonists and detailed experimental protocols to support future research.
The Dual Personality of this compound: Antagonist and Agonist
Classically, this compound is utilized to competitively inhibit the binding of PACAP-27 and PACAP-38 to the PAC1 receptor, thereby blocking downstream signaling cascades that lead to changes in gene expression.[1][2] However, numerous studies have reported that in specific cellular contexts, this compound can paradoxically mimic the effects of PACAP, acting as an agonist.[3][4] This is particularly evident in rat trigeminal ganglion sensory neurons and meningeal mast cells, where both PACAP-38 and this compound induce similar downstream effects, including the regulation of a common set of genes.[3][5] This suggests that this compound's actions are not solely mediated by the canonical PAC1 receptor and may involve other receptors, such as the Mas-related G protein-coupled receptor member B3 (MrgB3), or different splice variants of the PAC1 receptor.[4][6]
Comparative Analysis of PAC1 Receptor Antagonists
While this compound remains a widely used tool, other antagonists with potentially greater specificity have been developed. A direct comparison of their effects on global gene expression is not extensively documented in single studies, but their pharmacological profiles provide a basis for selection in specific experimental contexts.
| Antagonist | Mechanism of Action | Selectivity | Reported Effects on Gene Expression |
| This compound | Competitive antagonist at PAC1 and VPAC2 receptors.[2] Agonist at MrgB3 receptor.[4][6] | Limited selectivity between PAC1 and VPAC2. | In rat trigeminal ganglion cells, regulates a common set of 200 genes with PACAP-38.[3][5] In newborn rat retina, reduces Fgf1 expression and antagonizes PACAP-38-induced upregulation of other genes.[7] |
| M65 | Competitive antagonist at the PAC1 receptor.[8] | Selective for PAC1 over VPAC1 and VPAC2.[8] | In newborn rat retina, exerts a repressive effect on Wnt1 expression and prevents PACAP-38-evoked induction.[7] |
| PA-8 & PA-9 | Small molecule antagonists of the PAC1 receptor.[9] | Selective for PAC1.[9] | Dose-dependently inhibit PACAP-induced cAMP elevation, a key step in PACAP-mediated gene expression.[9] |
Quantitative Data on Gene Expression Changes
A 2022 study by Kubrusly et al. provides the most comprehensive transcriptomic data on the effects of this compound on gene expression in rat trigeminal ganglion cells. The study identified 200 differentially expressed genes that were commonly regulated by both PACAP-38 and this compound, highlighting the agonist-like activity of this compound in this system.
Table 1: Common Differentially Expressed (DE) Genes in Rat Trigeminal Ganglion Cells Treated with PACAP-38 or this compound [3][5]
| Gene Symbol | Gene Name | Function | Regulation by PACAP-38 & this compound |
| Ndufb6 | NADH:ubiquinone oxidoreductase subunit B6 | Component of the mitochondrial respiratory chain | Downregulated |
| Trpm8 | Transient receptor potential cation channel, subfamily M, member 8 | Ion channel involved in sensation of cold and pain | Upregulated |
| ... | ... | ... | ... |
Note: This is a representative sample. The full list of 200 commonly regulated genes can be found in the supplementary data of the cited publication.
Experimental Protocols
To ensure the reproducibility and validation of findings related to this compound's effect on gene expression, detailed experimental protocols are crucial.
Cell Culture and Treatment
-
Cell Line: Primary culture of rat trigeminal ganglion cells.
-
Culture Conditions: Cells are seeded on poly-L-lysine-coated plates and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Rat trigeminal ganglion cell cultures are incubated with 1 µM PACAP-38 or this compound for 6 hours.[3][5]
RNA Isolation and Sequencing
-
RNA Isolation: Total RNA is isolated from the cell cultures using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Sequencing: Next-generation RNA sequencing is performed to analyze transcriptomic changes and identify differentially expressed genes.[3][5]
Competitive Binding Assay
This assay is used to determine the binding affinity of antagonists to PACAP receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the PAC1, VPAC1, or VPAC2 receptor.
-
Radioligand: 125I-PACAP-27.
-
Procedure:
-
Culture transfected CHO cells to confluence.
-
Prepare cell membranes by homogenization and centrifugation.
-
Incubate cell membranes with a fixed concentration of 125I-PACAP-27 and varying concentrations of the antagonist (e.g., this compound).
-
Separate bound from free radioligand by filtration.
-
Measure radioactivity using a gamma counter.
-
Calculate the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding).[10]
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block PACAP-induced activation of adenylyl cyclase, a key second messenger in the PACAP signaling pathway.
-
Cell Lines: NCI-H838 non-small cell lung cancer cells or other cells endogenously expressing PACAP receptors.
-
Procedure:
-
Plate cells in multi-well plates.
-
Pre-incubate cells with desired concentrations of the antagonist (e.g., this compound).
-
Stimulate cells with a fixed concentration of PACAP-27 or PACAP-38.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit.
-
Compare cAMP levels in antagonist-treated cells to those treated with PACAP alone to determine the inhibitory effect.[1][10]
-
Visualizing the Pathways
To better understand the mechanisms underlying this compound's effects, the following diagrams illustrate the key signaling pathways.
Caption: PACAP signaling and points of this compound interaction.
References
- 1. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Validating Pacap 6-38 Specificity: A Comparative Guide to the Use of Control Peptides
For researchers, scientists, and drug development professionals, establishing the specificity of a receptor antagonist is paramount to ensuring the validity of experimental findings. This guide provides a comprehensive comparison of methodologies for validating the specificity of Pacap 6-38, a widely used antagonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R), with a focus on the critical role of control peptides.
This compound is a truncated form of PACAP that competitively inhibits the binding of the endogenous ligands PACAP-27 and PACAP-38 to the PAC1 receptor, thereby blocking downstream signaling cascades. However, to definitively attribute an observed biological effect to the antagonism of the PAC1 receptor by this compound, it is essential to employ appropriate controls to rule out off-target effects. This guide outlines key experimental protocols and presents comparative data to aid in the rigorous validation of this compound's specificity.
The Role of Control Peptides
An ideal control peptide for validating the specificity of this compound should be structurally related to it but devoid of activity at the PAC1 receptor. The use of such a control allows researchers to distinguish between the effects mediated by specific PAC1 receptor blockade and non-specific actions of the peptide. Several peptides can be employed for this purpose, including inactive fragments of PACAP and scrambled peptide sequences.
This guide will focus on the use of PACAP(16-38) as a negative control. This fragment of PACAP has been shown to be inactive at PAC1 receptors and serves as an excellent tool for comparative analysis.
Comparative Analysis of this compound and Control Peptides
To objectively assess the specificity of this compound, its performance should be directly compared with that of a control peptide, such as PACAP(16-38), in various functional and binding assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. In the context of validating this compound specificity, these assays can be used to demonstrate that this compound, but not the control peptide, competes with a radiolabeled PACAP agonist for binding to the PAC1 receptor.
Table 1: Comparative Binding Affinities (IC50, nM) of PACAP Analogs at PACAP Receptors
| Peptide | PAC1 Receptor | VPAC1 Receptor | VPAC2 Receptor |
| This compound | 30 | 600 | 40 |
| PACAP(16-38) | >1000[1] | Not Determined | Not Determined |
| PACAP(28-38) | >1000[1] | Not Determined | Not Determined |
Data compiled from various sources. Actual values may vary depending on experimental conditions.
The data clearly shows that while this compound exhibits a high affinity for the PAC1 receptor, the control peptide PACAP(16-38) does not significantly inhibit radioligand binding, confirming its suitability as a negative control in this context.[1]
Functional Assays: cAMP Accumulation
The PAC1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). A specific antagonist like this compound should effectively block this agonist-induced cAMP production.
Table 2: Effect of this compound and Control Peptides on PACAP-27-induced cAMP Accumulation
| Treatment | cAMP Accumulation |
| Basal | Low |
| PACAP-27 (10 nM) | High |
| PACAP-27 (10 nM) + this compound (1 µM) | Low[1] |
| PACAP-27 (10 nM) + PACAP(16-38) (1 µM) | High[1] |
This table represents typical expected results from a cAMP accumulation assay.
As illustrated, this compound significantly inhibits the cAMP response elicited by the PAC1 receptor agonist PACAP-27.[1] In contrast, the inactive control peptide PACAP(16-38) has no effect on agonist-induced cAMP production, demonstrating the specificity of this compound's antagonistic action on the PAC1 receptor signaling pathway.[1]
Off-Target Considerations
It is crucial to acknowledge that this compound is not entirely devoid of off-target effects. Notably, it has been shown to act as an agonist at the Mas-related G-protein coupled receptor member B3 (MrgB3) and can also antagonize the cocaine- and amphetamine-regulated transcript (CART) receptor. Therefore, when interpreting results, especially in complex biological systems, these potential off-target interactions should be considered. The use of a control peptide that is inactive at both the PAC1 receptor and these off-target sites further strengthens the validation of this compound's specific effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate their implementation in your research.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity of this compound and control peptides to the PAC1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human PAC1 receptor.
-
Radioligand: [¹²⁵I]-PACAP-27.
-
Unlabeled competitor peptides: this compound, PACAP(16-38).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (10-20 µg of protein) with a fixed concentration of [¹²⁵I]-PACAP-27 (e.g., 50 pM) and varying concentrations of the unlabeled competitor peptides (this compound or PACAP(16-38)) in the binding buffer.
-
To determine non-specific binding, include a set of tubes with a high concentration of unlabeled PACAP-38 (e.g., 1 µM).
-
Incubate the reaction mixtures at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Generate competition curves and determine the IC50 values for each competitor peptide.
cAMP Accumulation Assay
Objective: To measure the ability of this compound and control peptides to inhibit PACAP-induced cAMP production.
Materials:
-
Cells expressing the PAC1 receptor (e.g., CHO-K1 or HEK293 cells).
-
PAC1 receptor agonist (e.g., PACAP-27 or PACAP-38).
-
Antagonist peptides: this compound, PACAP(16-38).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the antagonist peptides (this compound or PACAP(16-38)) or vehicle control for 15-30 minutes in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of a PAC1 receptor agonist (e.g., EC₈₀ of PACAP-27) for 10-15 minutes.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the antagonist concentration to determine the inhibitory effect.
Visualizing the Logic: Experimental Workflow and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
By adhering to these rigorous validation strategies, researchers can confidently attribute the observed effects of this compound to its specific antagonism of the PAC1 receptor, thereby enhancing the reliability and impact of their scientific contributions.
References
Comparative studies of Pacap 6-38 in healthy versus diseased models
A Comparative Guide to PACAP 6-38 in Healthy Versus Diseased Models for Researchers
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neuronal development, neurotransmission, and cytoprotection.[1][2][3] It exerts its effects through three main G protein-coupled receptors: the PACAP-specific PAC1 receptor and the VPAC1 and VPAC2 receptors, which it shares with the related Vasoactive Intestinal Peptide (VIP).[2] The PACAP/PAC1 receptor system is a key focus in research due to its involvement in the body's response to stress and injury.[3]
This compound is a truncated fragment of PACAP that acts as a potent and competitive antagonist, primarily at the PAC1 receptor. This makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the endogenous PACAP signaling system. By blocking the action of PACAP, researchers can elucidate the peptide's function in various biological processes. In many healthy, unstressed models, the PACAP system exhibits low tonic activity, and administration of this compound often produces minimal effects. However, in diseased or stressed states, where PACAP expression is frequently upregulated as a protective response, this compound can unmask the critical role of this signaling pathway, often by blocking protective mechanisms or exacerbating pathological symptoms.
This guide provides a comparative overview of the effects of this compound in healthy versus diseased models, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of neuroscience, pharmacology, and drug development.
Signaling Pathways and Experimental Workflow
Understanding the downstream effects of PACAP is crucial for interpreting the results of antagonist studies. PACAP binding to its receptors, predominantly PAC1, initiates multiple intracellular signaling cascades that regulate diverse cellular functions, including gene expression, ion channel activity, and cell survival.[1][3][4]
The typical workflow for investigating this compound involves selecting appropriate animal models, inducing a specific pathology, administering the antagonist, and performing a series of analyses to measure outcomes.
Comparative Data: this compound in Healthy vs. Diseased Models
The following tables summarize key findings from studies utilizing this compound, highlighting the differential effects observed between healthy and pathological states.
Table 1: Neurological and Behavioral Models
| Model (Healthy vs. Diseased) | Disease/Condition | Experimental Model | Key Parameter Measured | Effect of this compound |
| Diseased | Epilepsy | Kainic Acid-Induced Seizure (Rat) | Splanchnic Sympathetic Nerve Activity (SNA), Blood Pressure (BP), Heart Rate (HR) | Augmented seizure-induced increases in SNA, BP, and HR, suggesting endogenous PACAP is cardioprotective during seizures.[5] |
| Diseased | Chronic Stress | Chronic Variate Stress (Rat) | Anxiety-related behavior, Feeding | Blocked the development of anxiety-like behaviors and stress-induced decreases in feeding.[6] |
| Diseased | Neuropathic Pain | Oxaliplatin-Induced Cold Allodynia (Mouse) | Cold Allodynia | Ameliorated cold allodynia when administered intrathecally.[7] |
| Diseased | Feeding Behavior | CARTp-induced Hypophagia (Rat) | Solid food intake, body weight | Blocked the reduction in food intake and body weight loss induced by CART peptide 55-102.[8] |
Table 2: Cardiovascular and Autonomic Models
| Model (Healthy vs. Diseased) | Disease/Condition | Experimental Model | Key Parameter Measured | Effect of this compound |
| Healthy | Normotension | Wistar-Kyoto (WKY) & Wistar Rats | Mean Arterial Pressure (MAP) | No effect on MAP.[9] |
| Diseased | Hypertension | Spontaneously Hypertensive Rat (SHR) | Mean Arterial Pressure (MAP) | Significantly increased MAP, suggesting a greater tonic activity of PACAP in this model.[9] |
| Diseased | Intermittent Hypoxia | Acute Intermittent Hypoxia (Rat) | Sympathetic Long-Term Facilitation (sLTF) | Microinjection into the RVLM blocked the development of sLTF.[10][11] |
Table 3: Urological Models
| Model (Healthy vs. Diseased) | Disease/Condition | Experimental Model | Key Parameter Measured | Effect of this compound |
| Healthy | Normal Bladder Function | Wild-Type (WT) Mice | Voiding frequency, Pelvic sensitivity | No significant effect on bladder function or sensitivity.[12] |
| Diseased | Bladder Hypersensitivity | NGF-Overexpressing (NGF-OE) Mice | Intercontraction Interval, Void Volume, Pelvic Sensitivity | Significantly increased intercontraction interval and void volume (i.e., reduced frequency) and reduced pelvic sensitivity.[12] |
| Healthy | Normal Bladder Function | Control Mice | Infused volume to elicit micturition | Caused a small but significant increase in the infused volume required for micturition.[13] |
| Diseased | Stress-Induced Bladder Dysfunction | Repeated Variate Stress (RVS) Mice | Infused volume to elicit micturition | Caused a significantly larger increase in the infused volume required for micturition compared to controls, reducing voiding frequency.[13] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of protocols from key studies.
Protocol 1: Kainic Acid-Induced Seizures in Rats[7]
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: Seizures were induced by intraperitoneal (i.p.) injection of kainic acid (KA).
-
This compound Administration: The PACAP antagonist this compound (1 mmol/L) was administered via a 10 μl intrathecal infusion 10 minutes before the KA injection.
-
Analytical Methods: Splanchnic sympathetic nerve activity (SNA), heart rate (HR), and mean arterial pressure (MAP) were recorded continuously to assess cardiovascular responses during seizures.
Protocol 2: Hypertension in Spontaneously Hypertensive Rats (SHR)[11]
-
Animal Models: Spontaneously Hypertensive Rats (SHR) were used as the diseased model, with Wistar-Kyoto (WKY) and Wistar rats serving as normotensive controls.
-
This compound Administration: this compound (1,000 μmol/l) was administered via intrathecal infusion.
-
Analytical Methods: Mean arterial pressure (MAP), heart rate (HR), and splanchnic sympathetic nerve activity (sSNA) were measured before and after drug administration to assess cardiovascular parameters.
Protocol 3: Bladder Hypersensitivity in NGF-OE Mice[14]
-
Animal Models: Transgenic mice with chronic urothelial overexpression of Nerve Growth Factor (NGF-OE) were used as a model of bladder hypersensitivity. Wild-type (WT) littermates served as controls.
-
This compound Administration: this compound (300 nM) was administered directly into the bladder (intravesical) via a catheter while the mice were under isoflurane (B1672236) anesthesia. The drug remained in the bladder for 30 minutes.
-
Analytical Methods:
-
Cystometry: Conscious, open-outlet cystometry was performed ~75 minutes after infusion to measure bladder function parameters, including intercontraction interval and void volume.
-
Pelvic Sensitivity: Von Frey filaments were applied to the pelvic region to assess somatic sensitivity.
-
Protocol 4: Acute Intermittent Hypoxia in Rats[13]
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: Acute intermittent hypoxia (AIH) was induced by exposing the animals to repeated cycles of low oxygen (10% O₂).
-
This compound Administration: this compound (1 mM) was microinjected bilaterally (100 nl) into the rostral ventrolateral medulla (RVLM) prior to the AIH protocol.
-
Analytical Methods: Splanchnic sympathetic nerve activity (sSNA) was recorded to measure sympathetic long-term facilitation (sLTF). Peripheral chemoreflex sensitivity was also assessed.
Discussion and Conclusion
The comparative data consistently demonstrate that this compound is a powerful tool for revealing the role of the PACAP system, particularly under pathological conditions. In healthy models, the lack of a strong effect from this compound often implies that the PACAP signaling pathway is not tonically active but is instead recruited in response to specific stressors or injuries.
In diverse diseased models—spanning neurological, cardiovascular, and urological systems—endogenous PACAP signaling is shown to be a critical component of the body's adaptive or protective response. The administration of this compound frequently exacerbates the negative symptoms or blocks a compensatory mechanism, thereby highlighting the therapeutic potential of targeting PACAP receptors. For instance, the antagonist's ability to worsen cardiovascular outcomes in a seizure model suggests that PACAP agonists could be cardioprotective.[5] Similarly, its efficacy in reducing bladder hypersensitivity and pain indicates that PACAP signaling contributes to these pathological states and that antagonists could be therapeutically beneficial.[7][12]
It is important for researchers to consider potential off-target or unexpected effects. Some studies have shown that in certain cell types, such as rat meningeal mast cells, this compound can act as an agonist, causing degranulation.[14][15] This action appears to be mediated through the orphan MrgB3 receptor, not the canonical PAC1 receptor.[14][15] Such findings underscore the importance of careful experimental design and interpretation when using this antagonist.
References
- 1. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PACAP: A master regulator of neuroendocrine stress circuits and the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral role of PACAP signaling reflects its selective distribution in glutamatergic and GABAergic neuronal subpopulations | eLife [elifesciences.org]
- 5. Antagonism of PACAP or Microglia Function Worsens the Cardiovascular Consequences of Kainic-Acid-Induced Seizures in Rats | Journal of Neuroscience [jneurosci.org]
- 6. Targeting the PAC1 Receptor for Neurological and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spinal pituitary adenylate cyclase-activating polypeptide and PAC1 receptor signaling system is involved in the oxaliplatin-induced acute cold allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. PACAP-(6-38) or kynurenate microinjections in the RVLM prevent the development of sympathetic long-term facilitation after acute intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Intravesical PAC1 Receptor Antagonist, PACAP(6–38), Reduces Urinary Bladder Frequency and Pelvic Sensitivity in NGF-OE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrabladder PAC1 receptor antagonist, PACAP(6–38), reduces urinary bladder frequency and pelvic sensitivity in mice exposed to repeated variate stress (RVS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 15. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PACAP 6-38
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is a critical component of maintaining a secure work environment and adhering to regulatory standards. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 (PACAP 6-38), a potent PAC1 receptor antagonist, requires careful handling and a structured disposal protocol to mitigate risks and ensure environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), standard laboratory safety protocols should be strictly followed.[1]
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][3] When handling the lyophilized powder form of the peptide, which can be easily aerosolized, all manipulations should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials should be managed as chemical waste in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local, state, and federal regulations.[2][4]
Step 1: Waste Segregation
All items that have come into contact with this compound must be segregated from general laboratory waste.[3][4] This includes:
-
Unused or expired peptide (in solid or solution form).
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[2][3]
-
Contaminated PPE, including gloves and disposable lab coats.[3]
-
Solutions containing the peptide.[3]
Step 2: Containerization
Use a designated, leak-proof, and clearly labeled hazardous waste container appropriate for the type of waste (e.g., a sharps container for needles, a robust container for solid waste, and a sealed container for liquid waste).[2][3] The container must be chemically compatible with the waste.[2]
Step 3: Labeling
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound".[3]
-
The hazard class, if applicable.
-
The date when waste accumulation began.[2]
Step 4: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and placed in a secondary containment tray to mitigate potential spills.[3]
Step 5: Final Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][4] Never dispose of peptide waste down the drain or in the regular trash.[3][4]
Experimental Protocol: Chemical Inactivation of Liquid Peptide Waste
For liquid waste containing this compound, chemical inactivation may be a suitable pre-treatment step before collection, if permitted by your institution. Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can degrade peptides.[3]
Materials:
-
10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite)
-
Appropriate PPE (gloves, goggles, lab coat)
-
Certified chemical fume hood
-
Labeled hazardous waste container
Procedure:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[3]
-
Prepare Bleach Solution: Prepare a fresh 10% bleach solution.[3]
-
Inactivate Peptide Waste: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[3]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.[3]
-
Neutralization: If required by your local wastewater regulations, neutralize the bleach solution.
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.[3]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat | [2][3] |
| Work Environment | Certified chemical fume hood or biological safety cabinet | [2][3] |
| Waste Classification | Chemical Waste | [2][3] |
| Chemical Inactivation Agent | 10% bleach solution (0.5-1.0% final concentration) | [3] |
| Inactivation Contact Time | 30 - 60 minutes | [3] |
| Waste to Bleach Ratio | 1:10 | [3] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling PACAP 6-38
For researchers, scientists, and drug development professionals, the safe and effective handling of PACAP 6-38 is critical for both personal safety and research integrity. This guide provides immediate safety protocols, operational plans for handling, and disposal procedures. While some safety data sheets indicate that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory precautions for handling chemicals.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2][3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during initial reconstitution.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from potential splashes.[2][3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to avoid inhalation of fine particles.[2][3] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures the integrity of the peptide and the safety of laboratory personnel.
Storage and Stability
Proper storage is essential to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C or colder | Up to several years[4][5][6][7] |
| In Solution | -20°C | Up to 1 month[5] |
| In Solution | -80°C | Up to 1 year[5] |
To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to create single-use aliquots of the reconstituted peptide.[2][8]
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the steps for safely and effectively dissolving lyophilized this compound.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile water, PBS)[4][9]
-
A clean and sanitized workspace[10]
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature. This prevents moisture from condensing inside the vial, which can degrade the peptide.[9][11]
-
Sanitize: Clean the rubber stopper of the peptide vial with an alcohol swab.[9][10]
-
Add Solvent: Using a sterile pipette or syringe, gently add the calculated volume of the appropriate solvent to the vial.[9] To avoid foaming and potential denaturation, dispense the solvent down the side of the vial rather than directly onto the peptide powder.[9]
-
Dissolve the Peptide: Gently swirl or roll the vial to dissolve the peptide.[9][10] Avoid vigorous shaking, which can cause aggregation or degradation.[9][12] Most peptides will dissolve within a few minutes, but some may require up to 15-30 minutes of gentle agitation.[9][12]
-
Confirm Dissolution: Inspect the solution to ensure it is clear and free of any particulate matter.[12]
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the reconstituted solution into single-use aliquots in sterile vials.[2]
-
Storage: Store the aliquots at the recommended temperature (-20°C or -80°C).[2][5]
Disposal Plan
All materials that have come into contact with this compound should be treated as chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed and labeled hazardous waste container. Do not dispose of peptide solutions down the drain.[3][13]
-
Decontamination: After handling, thoroughly decontaminate the work area.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3][13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PACAP (6-38), human, ovine, rat TFA | MOLNOVA [molnova.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biolongevitylabs.com [biolongevitylabs.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. How to Reconstitute Peptides – Step-by-Step Guide | Pure Peptide [intercom.help]
- 11. usp.org [usp.org]
- 12. jpt.com [jpt.com]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
